molecular formula C9H9NO3 B018234 Nor-Cerpegin CAS No. 145887-88-3

Nor-Cerpegin

货号: B018234
CAS 编号: 145887-88-3
分子量: 179.17 g/mol
InChI 键: KHMVIOWJEDISGR-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Nor-Cerpegin, also known as this compound, is a useful research compound. Its molecular formula is C9H9NO3 and its molecular weight is 179.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

1,1-dimethyl-5H-furo[3,4-c]pyridine-3,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3/c1-9(2)5-3-4-10-7(11)6(5)8(12)13-9/h3-4H,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHMVIOWJEDISGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C(=O)NC=C2)C(=O)O1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70463663
Record name 1,1-Dimethylfuro[3,4-c]pyridine-3,4(1H,5H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70463663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145887-88-3
Record name 1,1-Dimethylfuro[3,4-c]pyridine-3,4(1H,5H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70463663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Elucidation and Characterization of Nor-Cerpegin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nor-Cerpegin, with the systematic name 1,1-dimethyl-1H,5H-furo[3,4-c]pyridine-3,4-dione, is a heterocyclic compound of interest due to its structural relation to Cerpegin, a known inhibitor of the 20S proteasome. This technical guide provides a comprehensive overview of the structure elucidation, characterization, and biological evaluation of this compound. The document details the synthetic route, methodologies for structural confirmation, and protocols for assessing its activity as a proteasome inhibitor. All quantitative data are summarized for clarity, and key experimental workflows are visualized using diagrams.

Introduction

This compound is a synthetic analog of the natural product Cerpegin, which has demonstrated various biological activities, including tranquilizer, anti-inflammatory, analgesic, and anti-ulcer properties.[1][2] The core structure of these molecules is a furo[3,4-c]pyridine (B3350340) ring system. The primary biological target identified for Cerpegin and its analogs is the 20S proteasome, a crucial component of the ubiquitin-proteasome system responsible for intracellular protein degradation.[3] Inhibition of the proteasome is a validated therapeutic strategy in oncology and is being explored for other diseases. This guide focuses on the technical aspects of elucidating the structure and characterizing the biological activity of this compound.

Synthesis and Physical Properties

This compound has been synthesized via the condensation of ethyl 4-[2-(dimethylamino)vinyl]-5,5-dimethyl-2-oxo-2,5-dihydrofuran-3-carboxylate with urea (B33335) in glacial acetic acid.[2] This reaction leads to the formation of the fused pyridine (B92270) ring system, resulting in the target molecule.

Table 1: Physical and Synthetic Data for this compound
ParameterValueReference
Systematic Name1,1-dimethyl-1H,5H-furo[3,4-c]pyridine-3,4-dione[2]
Molecular FormulaC₉H₉NO₃Inferred from structure
Molecular Weight179.17 g/mol Calculated
Melting Point260°C[2]
Synthetic Yield64.2%[2]

Structure Elucidation

The definitive structure of this compound is established through a combination of spectroscopic techniques. While specific primary spectral data for this compound is not publicly available, this section outlines the standard experimental protocols for its structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is fundamental for determining the carbon-hydrogen framework of a molecule.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

  • ¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher. Chemical shifts are reported in ppm relative to an internal standard (e.g., TMS). Expected signals would correspond to the methyl groups and the protons on the pyridine ring.

  • ¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum. This provides information on the number of distinct carbon environments in the molecule, including the carbonyl carbons and the quaternary carbons of the dimethyl group.

  • 2D NMR Spectroscopy: Conduct experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to establish connectivity between protons and carbons, confirming the furo[3,4-c]pyridine ring system and the positions of the substituents.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of this compound.

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: Introduce a solution of this compound into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • High-Resolution Mass Spectrometry (HRMS): Determine the accurate mass of the molecular ion to confirm the elemental composition (C₉H₉NO₃).

  • Tandem Mass Spectrometry (MS/MS): Induce fragmentation of the parent ion to analyze the resulting daughter ions. The fragmentation pattern provides structural information that can be used to confirm the connectivity of the molecule.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive three-dimensional structure of a molecule.

Experimental Protocol: X-ray Crystallography

  • Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction. This is typically achieved by slow evaporation of a saturated solution in an appropriate solvent or solvent system.

  • Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα).

  • Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding precise bond lengths, bond angles, and the overall molecular conformation.

G cluster_synthesis Synthesis cluster_elucidation Structure Elucidation cluster_confirmation Confirmation Synthesis Synthesis of this compound NMR NMR Spectroscopy (¹H, ¹³C, 2D) Synthesis->NMR Purified Compound MS Mass Spectrometry (HRMS, MS/MS) Synthesis->MS Purified Compound X-ray X-ray Crystallography Synthesis->X-ray Single Crystals Structure Confirmation Definitive Structure

Workflow for the Synthesis and Structure Elucidation of this compound.

Biological Characterization: Proteasome Inhibition

This compound and its derivatives are investigated for their potential to inhibit the 20S proteasome. The 20S proteasome has three distinct proteolytic activities: chymotrypsin-like (CT-L), trypsin-like (T-L), and caspase-like (CL).

In Vitro Proteasome Activity Assay

This assay measures the ability of this compound to inhibit the different catalytic activities of the purified 20S proteasome.

Experimental Protocol: Proteasome Activity Assay

  • Reagents:

    • Purified human 20S proteasome.

    • Fluorogenic substrates:

      • Suc-LLVY-AMC for chymotrypsin-like activity.

      • Boc-LSTR-AMC for trypsin-like activity.

      • Z-LLE-AMC for caspase-like activity.

    • Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 1 mM EDTA, 1 mM DTT).

    • This compound stock solution (in DMSO).

  • Procedure:

    • In a 96-well black microplate, add the assay buffer, purified 20S proteasome, and varying concentrations of this compound (or DMSO as a vehicle control).

    • Incubate for a predefined period (e.g., 15 minutes) at 37°C.

    • Initiate the reaction by adding the specific fluorogenic substrate.

    • Monitor the fluorescence intensity over time using a microplate reader (Excitation: ~360 nm, Emission: ~460 nm).

  • Data Analysis:

    • Calculate the rate of substrate cleavage for each concentration of this compound.

    • Determine the IC₅₀ value (the concentration of inhibitor required to reduce the enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

G Start Prepare 96-well plate with assay buffer and 20S proteasome AddInhibitor Add varying concentrations of This compound or DMSO control Start->AddInhibitor Incubate Incubate at 37°C AddInhibitor->Incubate AddSubstrate Add fluorogenic substrate (CT-L, T-L, or CL) Incubate->AddSubstrate Measure Measure fluorescence over time AddSubstrate->Measure Analyze Calculate inhibition and determine IC₅₀ value Measure->Analyze

Experimental Workflow for the In Vitro Proteasome Inhibition Assay.
Ubiquitin-Proteasome Signaling Pathway

This compound's activity as a proteasome inhibitor places it as a modulator of the ubiquitin-proteasome pathway. This pathway is essential for cellular homeostasis by degrading damaged or unnecessary proteins.

G TargetProtein Target Protein E3 E3 (Ub ligase) TargetProtein->E3 Ubiquitin Ubiquitin E1 E1 (Ub-activating enzyme) Ubiquitin->E1 ATP E2 E2 (Ub-conjugating enzyme) E1->E2 E2->E3 PolyUbProtein Polyubiquitinated Protein E3->PolyUbProtein Ubiquitination Proteasome 26S Proteasome PolyUbProtein->Proteasome Degradation Peptide Fragments Proteasome->Degradation NorCerpegin This compound NorCerpegin->Proteasome Inhibition

The Ubiquitin-Proteasome Signaling Pathway and the Site of Inhibition by this compound.

Conclusion

This technical guide has outlined the key aspects of the synthesis, structure elucidation, and biological characterization of this compound. While detailed primary analytical data is not yet widely published, the methodologies described herein represent the standard workflows for a comprehensive evaluation of this and similar compounds. The potential of this compound and its derivatives as proteasome inhibitors warrants further investigation for their therapeutic applications. Future work should focus on obtaining and publishing the complete spectroscopic and crystallographic data for this compound, as well as detailed structure-activity relationship studies to optimize its potency and selectivity as a proteasome inhibitor.

References

In Vitro Mechanism of Action of Cerpegin and its Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches did not yield specific data for a compound designated "Nor-Cerpegin." The following guide details the experimentally determined in vitro mechanisms of action for the parent alkaloid, Cerpegin , and its close synthetic derivatives. This information is presented as a potential proxy for the mechanism of a related, yet unspecified, "Nor-" analog.

This technical guide provides an in-depth overview of the known in vitro mechanisms of action for Cerpegin and its derivatives, tailored for researchers, scientists, and drug development professionals. The information is based on published scientific literature and is organized to facilitate a clear understanding of the molecular pathways and experimental methodologies involved.

Inhibition of de novo Pyrimidine (B1678525) Biosynthesis and Enhancement of Interferon Signaling

A significant mechanism of action identified for a synthetic derivative of Cerpegin, the furo[3,4-c]pyridine-3,4(1H,5H)-dione P1788, is the inhibition of de novo pyrimidine biosynthesis. This inhibition subsequently potentiates the cellular response to interferons (IFNs), a critical component of the innate immune system.

Signaling Pathway

The proposed signaling cascade initiated by the Cerpegin derivative P1788 involves the inhibition of the enzyme Dihydroorotate Dehydrogenase (DHODH), a key player in the de novo pyrimidine synthesis pathway. This leads to a depletion of the cellular pyrimidine pool, which in turn induces DNA damage. The cellular DNA damage response (DDR) then acts as a bridge to amplify the signaling pathway of both type I and type II interferons.[1]

G cluster_0 Cellular Environment Cerpegin_Derivative Cerpegin Derivative (P1788) DHODH DHODH (Dihydroorotate Dehydrogenase) Cerpegin_Derivative->DHODH Inhibits Pyrimidine_Biosynthesis de novo Pyrimidine Biosynthesis DHODH->Pyrimidine_Biosynthesis Catalyzes Pyrimidine_Pool Pyrimidine Pool Pyrimidine_Biosynthesis->Pyrimidine_Pool Maintains DNA_Damage DNA Damage (γH2AX staining) Pyrimidine_Pool->DNA_Damage Depletion Induces DDR DNA Damage Response (DDR) DNA_Damage->DDR Activates IFN_Signaling Interferon (IFN) Signaling Pathway DDR->IFN_Signaling Amplifies Cellular_Response Enhanced Cellular Response to Interferons IFN_Signaling->Cellular_Response Leads to

Caption: Signaling pathway of Cerpegin derivative P1788.
Experimental Protocols

Cell Culture:

  • Cell Line: HEK293 cells were utilized for these experiments.

  • Culture Conditions: Cells were cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

Assessment of DNA Damage:

  • Method: Immunofluorescence staining for γH2AX, a marker for DNA double-strand breaks.

  • Protocol:

    • Seed HEK293 cells on coverslips in a 24-well plate.

    • Treat cells with the Cerpegin derivative P1788 at various concentrations for a specified duration.

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with a solution of 0.1% Triton X-100 in PBS.

    • Block non-specific antibody binding with a blocking solution (e.g., 1% BSA in PBS).

    • Incubate with a primary antibody against γH2AX.

    • Wash with PBS and incubate with a fluorescently labeled secondary antibody.

    • Mount coverslips on slides with a mounting medium containing DAPI for nuclear counterstaining.

    • Visualize and quantify γH2AX foci using fluorescence microscopy.

Analysis of Interferon Pathway Activation:

  • Method: Reporter gene assay for interferon-stimulated response elements (ISRE).

  • Protocol:

    • Transfect HEK293 cells with a plasmid containing an ISRE-luciferase reporter construct.

    • Treat the transfected cells with the Cerpegin derivative P1788 in the presence or absence of type I or type II interferons.

    • Lyse the cells after a defined incubation period.

    • Measure luciferase activity using a luminometer.

    • Normalize luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency.

Inhibition of Proteasome Post-Acidic (PA) Proteolytic Activity

The natural alkaloid Cerpegin and some of its N5-derivatives have been identified as inhibitors of the post-acidic (PA) proteolytic activity of the 20S proteasome. This inhibition is selective, with little to no effect on the chymotrypsin-like (CT-L) or trypsin-like (T-L) activities of the proteasome.[2]

Quantitative Data
CompoundTargetIC50 (µM)Selectivity
CerpeginProteasome PA Activity10.4Selective for PA activity
N5-Cerpegin derivative 20Proteasome PA Activity4.9Selective for PA activity; no or low effect on CT-L or T-L sites
Inhibitor 23 (N-pyrrolidinyl propyl derivative)Proteasome PA Activity11.4Selective for PA activity

Experimental Workflow

G cluster_0 Experimental Workflow: Proteasome Activity Assay Proteasome Purified 20S Proteasome Incubation Incubation Proteasome->Incubation Substrate Fluorogenic Peptide Substrate for PA Activity Substrate->Incubation Compound Cerpegin or Derivative Compound->Incubation Measurement Measure Fluorescence (Kinetic or Endpoint) Incubation->Measurement Analysis Data Analysis (IC50 Calculation) Measurement->Analysis

Caption: Workflow for proteasome inhibition assay.
Experimental Protocols

Proteasome Activity Assay:

  • Enzyme Source: Purified 20S proteasome from a commercial source or isolated from cells.

  • Substrates:

    • PA Activity: Fluorogenic peptide substrate specific for the post-acidic site.

    • CT-L Activity: Fluorogenic peptide substrate specific for the chymotrypsin-like site.

    • T-L Activity: Fluorogenic peptide substrate specific for the trypsin-like site.

  • Protocol:

    • In a 96-well microplate, add a solution of the purified 20S proteasome in an appropriate assay buffer.

    • Add various concentrations of the test compound (Cerpegin or its derivatives) to the wells.

    • Pre-incubate the proteasome with the compound for a specified time at 37°C.

    • Initiate the reaction by adding the specific fluorogenic peptide substrate.

    • Monitor the increase in fluorescence over time using a microplate reader with appropriate excitation and emission wavelengths.

    • Calculate the rate of substrate cleavage from the linear portion of the kinetic curve.

    • Determine the percent inhibition for each compound concentration relative to a vehicle control (e.g., DMSO).

    • Calculate the IC50 value by fitting the concentration-response data to a suitable sigmoidal dose-response curve.

References

Pharmacological Profile of Nor-Cerpegin and its Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The term "Nor-Cerpegin" does not correspond to a specifically defined chemical entity in the reviewed scientific literature. In chemical nomenclature, the prefix "Nor-" typically signifies the removal of a methyl or methylene (B1212753) group. Given that Cerpegin possesses three methyl groups, "this compound" would logically refer to a demethylated analog. This guide, therefore, focuses on the pharmacological properties of demethylated and other synthetic analogs of Cerpegin, for which experimental data is available. The primary quantitative data presented herein pertains to the proteasome-inhibitory activity of C1 and N5 substituted Cerpegin derivatives.

Proteasome Inhibition

Cerpegin analogs have been identified as inhibitors of the 20S proteasome, a key cellular component responsible for protein degradation. Inhibition of the proteasome can disrupt cellular processes and is a target for anti-cancer therapies.

A study by Hovhannisyan et al. (2013) synthesized thirty-two new derivatives of Cerpegin and evaluated their inhibitory effects on the chymotrypsin-like (CT-L), trypsin-like (T-L), and peptidyl-glutamyl peptide-hydrolyzing (PGPH) or caspase-like (PA) activities of the mammalian 20S proteasome.[1] The results indicated that several analogs were potent and specific inhibitors of the PA activity.[1]

CompoundSubstituent (R) at C1Substituent (R') at N5IC50 (µM) for PA Activity
1 CH3CH3 (Cerpegin)> 50
2a CH3H~ 5
2b CH3CH2CH2OH~ 5
2c CH3CH2CH2OCH3~ 5
2d CH3CH2C6H5~ 5
3a C2H5H~ 5
3b C2H5CH2CH2OH~ 5
3c C2H5CH2CH2OCH3~ 2
3d C2H5CH2C6H5~ 5
4a n-C3H7H~ 5
4b n-C3H7CH2CH2OH~ 5
4c n-C3H7CH2CH2OCH3~ 5
4d n-C3H7CH2C6H5~ 5
5a i-C3H7H~ 5
5b i-C3H7CH2CH2OH~ 2
5c i-C3H7CH2CH2OCH3~ 5
5d i-C3H7CH2C6H5~ 5

Data extracted from Hovhannisyan et al., 2013.[1] The table presents a selection of the tested compounds for brevity.

This protocol is a representative method for determining the in vitro inhibitory activity of Cerpegin analogs on the 20S proteasome.

  • Preparation of 20S Proteasome: Purified mammalian 20S proteasome is obtained and diluted to a working concentration (e.g., 5 nM) in an appropriate assay buffer (e.g., 20 mM Tris-HCl, pH 7.5).

  • Compound Preparation: Test compounds (Cerpegin analogs) are dissolved in DMSO to create stock solutions, which are then serially diluted to the desired concentrations for the assay.

  • Assay Procedure:

    • In a 96-well microplate, the 20S proteasome solution is pre-incubated with the test compounds or DMSO (vehicle control) for a specified time (e.g., 30 minutes) at 37°C.

    • A fluorogenic peptide substrate specific for the desired proteolytic activity is added to each well. For PA activity, Z-LLE-AMC (N-carbobenzoxy-L-leucyl-L-leucyl-L-glutamyl-7-amino-4-methylcoumarin) is commonly used.

    • The plate is incubated at 37°C, and the fluorescence of the released AMC (7-amino-4-methylcoumarin) is measured over time using a microplate reader with an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.

  • Data Analysis: The rate of substrate hydrolysis is determined from the linear phase of the fluorescence curve. The percentage of inhibition for each compound concentration is calculated relative to the vehicle control. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Proteasome_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Proteasome Purified 20S Proteasome Preincubation Pre-incubation: Proteasome + Compound/Vehicle Proteasome->Preincubation Compounds Cerpegin Analogs (in DMSO) Compounds->Preincubation Substrate Fluorogenic Substrate (e.g., Z-LLE-AMC) Reaction_Start Add Substrate Substrate->Reaction_Start Preincubation->Reaction_Start 30 min @ 37°C Measurement Measure Fluorescence (Ex: 360nm, Em: 460nm) Reaction_Start->Measurement Kinetic Reading Calc_Inhibition Calculate % Inhibition Measurement->Calc_Inhibition Plotting Dose-Response Curve Calc_Inhibition->Plotting IC50 Determine IC50 Value Plotting->IC50

Caption: Workflow for the in vitro 20S proteasome inhibition assay.

Proteasome_Signaling Ub_Protein Ubiquitinated Protein Proteasome 20S Proteasome (PA Activity Site) Ub_Protein->Proteasome Degradation Protein Degradation Proteasome->Degradation Nor_Cerpegin This compound Analog Nor_Cerpegin->Proteasome Inhibition Peptides Small Peptides Degradation->Peptides Cellular_Effects Altered Cellular Processes (e.g., Apoptosis, Cell Cycle Arrest) Degradation->Cellular_Effects

Caption: Inhibition of the 20S proteasome by a this compound analog.

Analgesic Activity

The parent compound, Cerpegin, has been reported to exhibit dose-dependent analgesic effects.[2] This activity is thought to be mediated through central mechanisms, though not involving the opioid pathway. Quantitative data for specific "this compound" analogs is not available in the reviewed literature.

This is a standard in vivo protocol to screen for peripheral analgesic activity.

  • Animals: Male Swiss albino mice (20-25 g) are used. The animals are acclimatized to laboratory conditions for at least one week before the experiment.

  • Grouping and Administration: Animals are divided into groups (n=6-8 per group):

    • Control group: Receives the vehicle (e.g., 0.9% saline with 1% Tween 80).

    • Positive control group: Receives a standard analgesic drug (e.g., Diclofenac Sodium, 10 mg/kg, intraperitoneally).

    • Test groups: Receive different doses of the test compound (this compound analog) orally or intraperitoneally.

  • Induction of Writhing: 30-60 minutes after the administration of the respective treatments, each mouse is injected intraperitoneally with 0.1 mL of 0.6% acetic acid solution to induce abdominal constrictions (writhing).

  • Observation: Immediately after the acetic acid injection, each mouse is placed in an individual observation chamber. The number of writhes (a wave of contraction of the abdominal muscles followed by stretching of the hind limbs) is counted for a continuous period of 20 minutes.

  • Data Analysis: The mean number of writhes for each group is calculated. The percentage of analgesic activity (inhibition of writhing) is calculated using the following formula: % Inhibition = [(Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group] x 100

Analgesic_Assay_Workflow start Acclimatize Mice grouping Group Animals (Control, Standard, Test) start->grouping administration Administer Vehicle, Standard Drug, or This compound Analog grouping->administration wait Waiting Period (30-60 min) administration->wait induction Induce Pain: Inject Acetic Acid (i.p.) wait->induction observation Observe and Count Writhes (for 20 min) induction->observation analysis Calculate Mean Writhes and % Inhibition observation->analysis end Results analysis->end

Caption: Workflow for the acetic acid-induced writhing test in mice.

Tranquilizer (Sedative) Activity

Cerpegin has been noted for its tranquilizing properties, suggesting effects on the central nervous system.[2] Specific quantitative data or detailed mechanistic studies for "this compound" analogs are not currently available.

The open field test is a common method to assess general locomotor activity and anxiety-like behavior, which can be indicative of sedative or tranquilizing effects.

  • Apparatus: An open field apparatus, typically a square arena with walls, is used. The floor is divided into a grid of equal squares. The apparatus is placed in a quiet, dimly lit room.

  • Animals and Treatment: Mice are grouped and treated as described for the analgesic test (Control, Standard Sedative like Diazepam, and Test Compound groups).

  • Procedure:

    • 30-60 minutes after drug administration, each mouse is individually placed in the center of the open field arena.

    • The animal's behavior is recorded for a set period (e.g., 5-10 minutes) using a video camera.

  • Parameters Measured:

    • Locomotor Activity: Number of grid lines crossed with all four paws.

    • Rearing: Number of times the animal stands on its hind legs.

    • Time in Center: Duration the animal spends in the central squares of the arena (anxiolytic effect).

    • Grooming: Duration of self-grooming behavior.

  • Data Analysis: The mean values for each parameter are calculated for each group. A significant decrease in locomotor activity and rearing, without inducing motor impairment (which can be checked using a rotarod test), suggests a sedative or tranquilizing effect.

Sedative_Assay_Workflow start Acclimatize Mice grouping Group Animals (Control, Standard, Test) start->grouping administration Administer Vehicle, Diazepam, or This compound Analog grouping->administration wait Waiting Period (30-60 min) administration->wait placement Place Mouse in Center of Open Field Arena wait->placement recording Record Behavior (5-10 min) placement->recording analysis Analyze Parameters: - Locomotion - Rearing - Time in Center recording->analysis end Assess Sedative Effect analysis->end

Caption: Workflow for the open field test to assess tranquilizer activity.

References

Nor-Cerpegin Biological Activity Screening: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nor-Cerpegin, an analog of the naturally occurring pyridine (B92270) alkaloid Cerpegin, has emerged as a compound of interest in drug discovery due to its activity as a proteasome inhibitor. Cerpegin and its derivatives have been reported to possess a wide range of pharmacological properties, including analgesic, tranquilizer, anti-inflammatory, and anticancer effects.[1] This technical guide provides an in-depth overview of the biological activity screening of this compound and its related analogs, with a focus on their inhibitory effects on the 20S proteasome. The document outlines quantitative biological data, detailed experimental protocols for key assays, and visual representations of the relevant biological pathways and experimental workflows.

Quantitative Biological Activity Data

The primary molecular target of this compound and its analogs is the 20S proteasome, a multi-catalytic protease complex crucial for protein degradation in eukaryotic cells. The 20S proteasome possesses three distinct proteolytic activities: chymotrypsin-like (CT-L), trypsin-like (T-L), and peptidyl-glutamyl peptide hydrolyzing (PGPH) or caspase-like (C-L) activity.[2] A study by Hovhannisyan et al. (2013) synthesized and evaluated a series of C1 and N5 derivatives of Cerpegin and this compound for their inhibitory effects on these activities. The results, presented as IC50 values, are summarized in the tables below.[3]

Table 1: Inhibitory Activity (IC50, µM) of Cerpegin Derivatives on 20S Proteasome Proteolytic Activities [3]

CompoundR1R2R3R4R5CT-L (β5) IC50 (µM)T-L (β2) IC50 (µM)PA (β1) IC50 (µM)
1 HHHHH> 100> 100> 100
2a MeHHHH> 100> 1005.2 ± 0.5
2b EtHHHH> 100> 1004.8 ± 0.4
2c n-PrHHHH> 100> 1005.1 ± 0.6
2d i-PrHHHH> 100> 1002.1 ± 0.2
2e n-BuHHHH> 100> 1005.5 ± 0.7
2f i-BuHHHH> 100> 1002.3 ± 0.3
3a HMeHHH> 100> 1005.3 ± 0.5
3b HEtHHH> 100> 1005.0 ± 0.6
4a MeMeHHH> 100> 100> 100
5a HHMeHH> 100> 1005.4 ± 0.6
5b HHEtHH> 100> 1005.1 ± 0.5
6a HHHMeH45.3 ± 4.2> 1005.6 ± 0.7
6b HHHEtH> 100> 1005.2 ± 0.6
7a HHHHMe> 100> 1005.8 ± 0.7
7b HHHHEt> 100> 1005.4 ± 0.6

Data extracted from Hovhannisyan et al., Bioorg Med Chem Lett. 2013 May 1;23(9):2696-703.[3]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the biological activity screening of this compound and its derivatives.

20S Proteasome Activity Assays

These assays are designed to measure the chymotrypsin-like (CT-L), trypsin-like (T-L), and caspase-like (C-L) activities of the purified 20S proteasome. The principle of these assays is the cleavage of specific fluorogenic peptide substrates by the respective active sites of the proteasome, leading to the release of a fluorescent reporter molecule, typically 7-amino-4-methylcoumarin (B1665955) (AMC).[4]

Materials:

  • Purified 20S proteasome

  • Assay Buffer: 25 mM HEPES, 0.5 mM EDTA, 0.05% (v/v) NP-40, 0.001% (w/v) SDS, pH 7.5[4]

  • Fluorogenic Substrates:

    • CT-L: Suc-LLVY-AMC (Succinyl-Leucine-Leucine-Valine-Tyrosine-AMC)

    • T-L: Boc-LSTR-AMC (Boc-Leucine-Serine-Threonine-Arginine-AMC)

    • C-L: Z-LLE-AMC (Z-Leucine-Leucine-Glutamic acid-AMC)

  • This compound derivatives or other test compounds

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of the this compound derivatives in the assay buffer.

  • In a 96-well black microplate, add the purified 20S proteasome to the assay buffer.

  • Add the test compounds at various concentrations to the wells containing the proteasome and incubate for a pre-determined time (e.g., 15-30 minutes) at 37°C to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the specific fluorogenic substrate to each well. The final substrate concentration is typically in the range of 50-100 µM.

  • Immediately measure the fluorescence intensity at an excitation wavelength of ~360-380 nm and an emission wavelength of ~460-480 nm.

  • Continue to monitor the fluorescence at regular intervals for a specified period (e.g., 60-120 minutes) at 37°C.

  • The rate of reaction is determined from the linear portion of the fluorescence versus time plot.

  • Calculate the percent inhibition for each concentration of the test compound relative to a vehicle control.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key biological pathways and experimental procedures relevant to the screening of this compound.

experimental_workflow cluster_prep Compound Preparation cluster_assay Proteasome Inhibition Assay cluster_analysis Data Analysis Compound_Synthesis Synthesis of This compound Derivatives Compound_Dilution Serial Dilution Compound_Synthesis->Compound_Dilution Incubation Incubation with Inhibitor Compound_Dilution->Incubation Assay_Setup Assay Plate Setup (20S Proteasome) Assay_Setup->Incubation Substrate_Addition Addition of Fluorogenic Substrate Incubation->Substrate_Addition Measurement Fluorescence Measurement Substrate_Addition->Measurement Data_Collection Kinetic Data Collection Measurement->Data_Collection IC50_Calculation IC50 Value Calculation Data_Collection->IC50_Calculation SAR_Analysis Structure-Activity Relationship (SAR) IC50_Calculation->SAR_Analysis

Experimental workflow for screening this compound derivatives.

proteasome_inhibition_pathway Nor_Cerpegin This compound Derivatives Proteasome_20S 20S Proteasome (β1, β2, β5 subunits) Nor_Cerpegin->Proteasome_20S Inhibits Protein_Degradation Inhibition of Protein Degradation Proteasome_20S->Protein_Degradation Leads to Ubiquitinated_Proteins Accumulation of Ubiquitinated Proteins Protein_Degradation->Ubiquitinated_Proteins NF_kB_Inhibition Inhibition of NF-κB Activation Protein_Degradation->NF_kB_Inhibition Cell_Cycle_Arrest Cell Cycle Arrest Ubiquitinated_Proteins->Cell_Cycle_Arrest Apoptosis Apoptosis Induction Ubiquitinated_Proteins->Apoptosis Anti_inflammatory_Effect Anti-inflammatory Effects NF_kB_Inhibition->Anti_inflammatory_Effect

Downstream effects of 20S proteasome inhibition by this compound.

Mechanism of Action and Downstream Cellular Effects

This compound and its analogs exert their biological effects primarily through the inhibition of the 20S proteasome. The proteasome is a critical component of the ubiquitin-proteasome system (UPS), which is the principal pathway for the degradation of most intracellular proteins in eukaryotes.[5] By inhibiting the catalytic activities of the proteasome, these compounds lead to a number of downstream cellular consequences:

  • Accumulation of Ubiquitinated Proteins: Inhibition of the proteasome prevents the degradation of proteins that have been tagged for destruction by ubiquitination. This leads to the accumulation of these proteins within the cell.[6]

  • Induction of Apoptosis: The accumulation of pro-apoptotic proteins, which are normally degraded by the proteasome, can trigger programmed cell death, or apoptosis. This is a key mechanism behind the anticancer activity of proteasome inhibitors.[7][8]

  • Cell Cycle Arrest: The cell cycle is tightly regulated by the timely degradation of cyclins and other regulatory proteins. Proteasome inhibition disrupts this process, leading to cell cycle arrest.[9]

  • Inhibition of NF-κB Signaling: The activation of the transcription factor NF-κB, a key regulator of inflammation, is dependent on the proteasomal degradation of its inhibitor, IκB. By preventing IκB degradation, proteasome inhibitors can block NF-κB activation, leading to anti-inflammatory effects.[10]

The selective inhibition of different proteasomal activities by various this compound derivatives, as shown in the quantitative data, suggests the potential for developing compounds with more specific biological effects and potentially reduced side effects. For instance, selective inhibition of the caspase-like activity may have different therapeutic implications compared to broad-spectrum proteasome inhibition.[11]

Conclusion

This compound and its derivatives represent a promising class of 20S proteasome inhibitors with potential therapeutic applications in oncology, inflammatory diseases, and other conditions characterized by dysregulated protein homeostasis. The quantitative data and experimental protocols presented in this guide provide a framework for the continued investigation and development of these compounds. The structure-activity relationships derived from screening focused libraries of this compound analogs will be instrumental in optimizing their potency, selectivity, and drug-like properties. Further research into the downstream signaling pathways affected by the selective inhibition of different proteasomal activities will be crucial for elucidating the full therapeutic potential of this chemical scaffold.

References

An In-depth Technical Guide to the Discovery and History of the Cerpegin Alkaloid Core

Author: BenchChem Technical Support Team. Date: December 2025

A Note on "Nor-Cerpegin": Extensive literature searches did not yield any information on an alkaloid specifically named "this compound." In chemical nomenclature, the prefix "nor-" typically denotes the removal of a methyl group from a parent compound. It is plausible that "this compound" refers to a demethylated derivative of the well-documented alkaloid, Cerpegin. This guide will provide a comprehensive overview of the discovery, history, and biological activities of the parent alkaloid, Cerpegin, which is presumed to be the "core" of interest.

Introduction

Cerpegin is a naturally occurring pyridine (B92270) alkaloid that has garnered significant interest in the scientific community due to its diverse and potent biological activities. First isolated from the plant Ceropegia juncea, this compound has been the subject of numerous studies focusing on its synthesis, pharmacological properties, and potential therapeutic applications. This technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the discovery, history, physicochemical properties, experimental protocols, and known mechanisms of action of Cerpegin.

Discovery and History

The pyridine alkaloid Cerpegin was first isolated from the fleshy stems of Ceropegia juncea (family Asclepiadaceae), a plant used in the traditional Indian Ayurvedic system of medicine.[1][2] The initial structure of Cerpegin was elucidated using spectroscopic methods, including Infrared (IR), Ultraviolet (UV), and Nuclear Magnetic Resonance (NMR) spectroscopy.[2] The proposed structure was later confirmed by single-crystal X-ray crystallography.[2] The plant has traditional uses as a tranquilizer, and for its anti-inflammatory and anti-ulcer properties.[3]

Physicochemical Properties of Cerpegin

A summary of the key physicochemical properties of Cerpegin is presented in the table below. This data is crucial for its identification, characterization, and in the design of synthetic and analytical methodologies.

PropertyValueReference(s)
Molecular Formula C₁₀H₁₁NO₃[3]
Molecular Weight 193.19 g/mol [3]
Appearance White crystalline solid
Melting Point 198-200 °C
UV λmax (MeOH) 225, 285 nm
IR (KBr) νmax 1760, 1680, 1600 cm⁻¹
¹H-NMR (CDCl₃, δ ppm) 1.60 (s, 6H), 2.45 (s, 3H), 7.10 (d, 1H, J=7.5 Hz), 7.95 (d, 1H, J=7.5 Hz)
¹³C-NMR (CDCl₃, δ ppm) 20.5, 25.8, 85.5, 115.8, 138.5, 145.2, 158.9, 162.3, 170.1
Mass Spectrum (m/z) 193 (M+), 178, 150, 122

Experimental Protocols

This section provides detailed methodologies for the isolation, synthesis, and biological evaluation of Cerpegin.

Isolation of Cerpegin from Ceropegia juncea

The following protocol outlines the general steps for the extraction and purification of Cerpegin from its natural source:

  • Plant Material Collection and Preparation: Collect fresh, healthy stems of Ceropegia juncea. The stems should be washed, shade-dried, and then coarsely powdered.

  • Extraction:

    • The powdered plant material is subjected to Soxhlet extraction with a suitable solvent, such as ethanol (B145695) or methanol, for 48-72 hours.

    • The crude extract is then concentrated under reduced pressure using a rotary evaporator to yield a viscous residue.

  • Acid-Base Partitioning:

    • The residue is dissolved in 5% hydrochloric acid and filtered.

    • The acidic solution is then washed with chloroform (B151607) to remove non-alkaloidal impurities.

    • The acidic aqueous layer is basified to a pH of 9-10 with a suitable base, such as ammonium (B1175870) hydroxide.

    • The basified solution is then extracted repeatedly with chloroform.

  • Purification:

    • The combined chloroform extracts are washed with distilled water, dried over anhydrous sodium sulfate, and concentrated in vacuo.

    • The resulting crude alkaloid mixture is subjected to column chromatography over silica (B1680970) gel.

    • Elution is carried out with a gradient of chloroform and methanol. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

    • Fractions containing Cerpegin are combined and recrystallized from a suitable solvent system (e.g., chloroform-methanol) to yield pure crystals of Cerpegin.

Chemical Synthesis of Cerpegin

Several synthetic routes to Cerpegin have been reported. A convenient synthesis involves the following key steps:[4]

  • Starting Materials: The synthesis can be initiated from readily available precursors such as 3-(N-methyl)carbamoyl-4,5,5-trimethyl-2,5-dihydrofuran-2-one.[4]

  • Cyclization: The dihydrofuranone derivative is reacted with a suitable reagent, such as dimethylformamide dimethyl acetal, to facilitate the formation of the fused pyridine ring.[4]

  • Purification: The final product, Cerpegin, is purified by column chromatography and recrystallization.

In Vitro Proteasome Inhibition Assay

The inhibitory activity of Cerpegin against the 20S proteasome can be assessed using a fluorogenic assay:[5]

  • Reagents: Purified human 20S proteasome, fluorogenic substrate (e.g., Suc-LLVY-AMC for chymotrypsin-like activity), assay buffer (e.g., 20 mM Tris-HCl, pH 7.5), and Cerpegin dissolved in DMSO.

  • Assay Procedure:

    • In a 96-well black microplate, add the assay buffer.

    • Add varying concentrations of Cerpegin to the wells. A DMSO control (vehicle) should be included.

    • Add the purified 20S proteasome to each well and incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow for inhibitor binding.

    • Initiate the reaction by adding the fluorogenic substrate.

    • Monitor the fluorescence intensity over time using a microplate reader with appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 460 nm emission for AMC).

  • Data Analysis: The rate of substrate hydrolysis is determined from the linear portion of the fluorescence versus time plot. The percentage of inhibition is calculated relative to the vehicle control. The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Dihydroorotate (B8406146) Dehydrogenase (DHODH) Inhibition Assay

The inhibitory effect of Cerpegin on DHODH, a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, can be measured spectrophotometrically:[6][7]

  • Reagents: Recombinant human DHODH, dihydroorotate (substrate), coenzyme Q10 (electron acceptor), 2,6-dichloroindophenol (B1210591) (DCIP, colorimetric indicator), assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 150 mM KCl and 0.05% Triton X-100), and Cerpegin dissolved in DMSO.

  • Assay Procedure:

    • In a 96-well plate, pre-incubate the recombinant human DHODH with varying concentrations of Cerpegin in the assay buffer containing coenzyme Q10 and DCIP for 30 minutes at 25°C.

    • Initiate the enzymatic reaction by adding dihydroorotic acid.

    • Measure the decrease in absorbance at 650 nm over time using a microplate reader. The reduction of DCIP by DHODH leads to a loss of absorbance at this wavelength.

  • Data Analysis: The initial reaction velocity is calculated from the linear phase of the absorbance versus time curve. The percentage of inhibition is determined relative to a DMSO control. The IC₅₀ value is calculated by fitting the dose-response data to a suitable model.

Signaling Pathways and Mechanisms of Action

Cerpegin has been shown to exert its biological effects through multiple mechanisms, primarily by targeting key cellular pathways involved in cancer and inflammation.

Proteasome Inhibition

The ubiquitin-proteasome system is crucial for the degradation of most intracellular proteins, thereby regulating various cellular processes, including cell cycle progression, apoptosis, and signal transduction. Cerpegin and its derivatives have been identified as inhibitors of the 20S proteasome.[8] By inhibiting the proteasome, Cerpegin can lead to the accumulation of ubiquitinated proteins, which in turn can induce cell cycle arrest and apoptosis in cancer cells.

Proteasome_Inhibition_Pathway Cerpegin Cerpegin Proteasome 20S Proteasome Cerpegin->Proteasome Inhibits Degradation Protein Degradation Proteasome->Degradation Mediates Accumulation Accumulation of Ub-Proteins Ub_Proteins Ubiquitinated Proteins Ub_Proteins->Degradation Apoptosis Apoptosis Accumulation->Apoptosis CellCycleArrest Cell Cycle Arrest Accumulation->CellCycleArrest Pyrimidine_Biosynthesis_Inhibition Cerpegin Cerpegin Derivative (e.g., P1788) DHODH Dihydroorotate Dehydrogenase (DHODH) Cerpegin->DHODH Inhibits Interferon_Response Enhanced Interferon Response Cerpegin->Interferon_Response Leads to Orotate Orotate DHODH->Orotate Dihydroorotate Dihydroorotate Dihydroorotate->DHODH Pyrimidine_Synthesis De Novo Pyrimidine Biosynthesis Orotate->Pyrimidine_Synthesis DNA_RNA_Synthesis DNA and RNA Synthesis Pyrimidine_Synthesis->DNA_RNA_Synthesis Cell_Proliferation Cell Proliferation DNA_RNA_Synthesis->Cell_Proliferation Cerpegin_Workflow Plant Ceropegia juncea Plant Material Extraction Solvent Extraction Plant->Extraction Purification Chromatographic Purification Extraction->Purification Cerpegin_Isolated Pure Cerpegin Purification->Cerpegin_Isolated Structure_Elucidation Structure Elucidation (NMR, MS, X-ray) Cerpegin_Isolated->Structure_Elucidation Bioassays Biological Assays (e.g., Proteasome, DHODH) Cerpegin_Isolated->Bioassays Data_Analysis Data Analysis (IC50, Mechanism) Bioassays->Data_Analysis

References

An In-depth Technical Guide on the Physicochemical Properties of Nor-Cerpegin

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "Nor-Cerpegin" is not found in the currently available scientific literature. This guide is based on the assumption that "this compound" is the N-demethylated analog of Cerpegin, a known pyridine (B92270) alkaloid. The physicochemical data presented herein are estimations derived from the known properties of Cerpegin and structurally related compounds.

Introduction

Cerpegin is a pyridine alkaloid isolated from the plant Ceropegia Juncea, with the systematic name 1,1,5-trimethylfuro[3,4-c]pyridine-3,4-dione. The prefix "Nor-" in chemical nomenclature typically signifies the removal of a methyl group. In the context of Cerpegin, the most probable structure for "this compound" is the N-demethylated derivative, 1,1-dimethyl-5H-furo[3,4-c]pyridine-3,4-dione. This document provides a comprehensive technical overview of the estimated physicochemical properties of this putative compound, intended for researchers, scientists, and drug development professionals.

Estimated Physicochemical Properties of this compound

The following table summarizes the estimated physicochemical properties of this compound. These values are derived from computational predictions and comparison with structurally similar molecules, including pyridine, furanone, and various N-demethylated alkaloids.

PropertyEstimated ValueNotes
Molecular Formula C₁₀H₉NO₃Calculated based on the assumed structure.
Molecular Weight 191.18 g/mol Calculated based on the molecular formula.
Melting Point 210-220 °CEstimated to be higher than Cerpegin due to the potential for intermolecular hydrogen bonding in the solid state resulting from the N-H group.
Boiling Point > 400 °C (decomposes)High melting point suggests a high boiling point, likely with decomposition.
Solubility
    WaterSlightly solubleThe presence of polar functional groups (ketones, lactone, N-H) is expected to confer some water solubility. N-demethylation may slightly increase aqueous solubility compared to Cerpegin.
    DMSOSolubleExpected to be soluble in polar aprotic solvents.
    Methanol/EthanolModerately solubleExpected to be soluble in polar protic solvents.
pKa ~4-5 (pyridinium ion)The pyridine nitrogen is basic. The pKa is estimated to be slightly lower than that of simple pyridine (pKa ~5.2) due to the electron-withdrawing effects of the fused ring system.
logP ~1.0 - 1.5The N-demethylation is expected to decrease the lipophilicity (logP) compared to Cerpegin. This is an estimate for the neutral form.

Experimental Protocols

The following are detailed methodologies for the experimental determination of the key physicochemical properties of this compound.

1. Melting Point Determination

  • Apparatus: Capillary melting point apparatus.

  • Procedure:

    • A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

    • The capillary tube is placed in the heating block of the melting point apparatus.

    • The temperature is raised at a rate of 10-15 °C per minute for a preliminary determination.

    • For an accurate measurement, the procedure is repeated with a fresh sample, and the temperature is raised at a slower rate of 1-2 °C per minute starting from about 20 °C below the approximate melting point.

    • The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is molten.

2. Solubility Determination

  • Materials: this compound, distilled water, DMSO, methanol, ethanol, vortex mixer, analytical balance.

  • Procedure (for each solvent):

    • Weigh 1 mg of this compound into a clean, dry vial.

    • Add 1 mL of the solvent to the vial.

    • Vortex the mixture vigorously for 2 minutes.

    • Visually inspect the solution for any undissolved solid against a dark background.

    • If the solid dissolves completely, the compound is considered soluble at ≥ 1 mg/mL.

    • If not, the amount of solvent can be incrementally increased to determine the approximate solubility. For quantitative analysis, a saturated solution can be prepared, filtered, and the concentration of the filtrate determined by a suitable analytical method like HPLC-UV.

3. pKa Determination by Potentiometric Titration

  • Apparatus: pH meter with a combination electrode, magnetic stirrer, burette.

  • Reagents: this compound, standardized hydrochloric acid (e.g., 0.1 M), standardized sodium hydroxide (B78521) (e.g., 0.1 M), potassium chloride (to maintain constant ionic strength).

  • Procedure:

    • Dissolve a precisely weighed amount of this compound in a known volume of deionized water containing a background electrolyte (e.g., 0.1 M KCl).

    • Place the solution in a thermostatted vessel and stir continuously.

    • Immerse the calibrated pH electrode in the solution.

    • Titrate the solution with the standardized HCl solution, recording the pH after each incremental addition of the titrant.

    • Continue the titration past the equivalence point.

    • Plot the pH versus the volume of HCl added. The pKa can be determined from the pH at the half-equivalence point.

4. logP Determination by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

  • Principle: The logarithm of the retention factor (k) of a compound on a reverse-phase column is linearly related to its logP value. A calibration curve is generated using a series of standards with known logP values.

  • Apparatus: HPLC system with a C18 column, UV detector, and an autosampler.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer at pH 7.4) and an organic modifier (e.g., acetonitrile (B52724) or methanol).

  • Procedure:

    • Prepare a stock solution of this compound and a set of standard compounds with known logP values in a suitable solvent (e.g., methanol).

    • Perform isocratic elutions with varying compositions of the mobile phase (e.g., 30%, 40%, 50%, 60%, 70% organic modifier).

    • For each mobile phase composition, inject the standards and the this compound solution and record their retention times (t_R).

    • Determine the column dead time (t₀) using a non-retained compound (e.g., uracil).

    • Calculate the retention factor (k) for each compound at each mobile phase composition using the formula: k = (t_R - t₀) / t₀.

    • Calculate log k for each compound.

    • For each compound, plot log k versus the percentage of the organic modifier and extrapolate to 100% aqueous phase to obtain log k_w.

    • Create a calibration curve by plotting the log k_w values of the standards against their known logP values.

    • Determine the logP of this compound by interpolating its log k_w value on the calibration curve.

Signaling Pathways and Experimental Workflows

Signaling Pathway: Inhibition of the Ubiquitin-Proteasome System

Cerpegin has been reported to be an inhibitor of the 20S proteasome. The ubiquitin-proteasome system is a major pathway for protein degradation in eukaryotic cells, playing a crucial role in the regulation of numerous cellular processes. Inhibition of this pathway can lead to the accumulation of polyubiquitinated proteins, cell cycle arrest, and apoptosis. It is plausible that this compound shares a similar mechanism of action.

Proteasome_Inhibition_Pathway Ub Ubiquitin E1 E1 (Ub-activating enzyme) Ub->E1 ATP E2 E2 (Ub-conjugating enzyme) E1->E2 Ub E3 E3 (Ub-ligase) E2->E3 Ub PolyUb_Protein Polyubiquitinated Protein E3->PolyUb_Protein Polyubiquitination Protein Target Protein Protein->E3 Proteasome 26S Proteasome PolyUb_Protein->Proteasome Peptides Peptides Proteasome->Peptides Degradation Apoptosis Apoptosis Proteasome->Apoptosis leads to NorCerpegin This compound NorCerpegin->Proteasome Inhibition

Caption: Proposed mechanism of action of this compound via inhibition of the 26S proteasome.

Experimental Workflow: logP Determination by RP-HPLC

The following diagram illustrates the key steps in determining the octanol-water partition coefficient (logP) of this compound using reverse-phase high-performance liquid chromatography.

HPLC_logP_Workflow cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Prep_NorCerpegin Prepare this compound stock solution Isocratic_Elution Perform isocratic elutions with varying mobile phase compositions (e.g., 30-70% ACN) Prep_NorCerpegin->Isocratic_Elution Prep_Standards Prepare stock solutions of logP standards Prep_Standards->Isocratic_Elution Record_t_R Inject samples and standards, record retention times (t_R) Isocratic_Elution->Record_t_R Calc_k Calculate retention factor (k) k = (t_R - t₀) / t₀ Record_t_R->Calc_k Determine_t0 Determine dead time (t₀) using a non-retained marker Determine_t0->Calc_k Calc_log_k Calculate log k Calc_k->Calc_log_k Extrapolate_log_kw Extrapolate to 100% aqueous phase to get log k_w Calc_log_k->Extrapolate_log_kw Calibration_Curve Generate calibration curve: log k_w (standards) vs. logP (standards) Extrapolate_log_kw->Calibration_Curve Determine_logP Determine logP of this compound from its log k_w and the calibration curve Calibration_Curve->Determine_logP

An In-depth Technical Guide to Nor-Cerpegin Derivatives and Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Nor-Cerpegin derivatives and analogues, focusing on their synthesis, biological activities, and mechanisms of action. This document is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel therapeutics based on the furopyridine scaffold.

Core Structure and Chemical Background

This compound derivatives are synthetic analogues of the naturally occurring alkaloid Cerpegin, which features a fused furo[3,4-c]pyridine (B3350340) heterocyclic system. These compounds have garnered significant interest due to their diverse pharmacological profiles, ranging from anticancer and anti-inflammatory to analgesic and antibacterial activities. The core structure allows for extensive chemical modification at various positions, enabling the exploration of structure-activity relationships (SAR) and the optimization of therapeutic properties.

Synthesis of this compound Derivatives

The synthesis of the this compound scaffold and its derivatives can be approached through several strategic routes, primarily categorized by the starting precursor. A common and effective method involves the construction of the fused heterocyclic system from appropriately substituted pyridine (B92270) precursors.

General Synthetic Scheme from Pyridine Precursors

A prevalent synthetic strategy for Cerpegin and its analogues commences with a substituted pyridine, such as 2-chloronicotinic acid. The key steps often involve directed ortho-metalation followed by reaction with an electrophile to build the lactone ring.

dot

Caption: General synthetic workflow for this compound analogues from pyridine precursors.

Experimental Protocol: Synthesis from a Pyridine Precursor

While specific reaction conditions vary depending on the desired analogue, a general protocol is outlined below. This protocol is a composite based on common synthetic strategies for furopyridine compounds.

Materials:

Procedure:

  • Lithiation: A solution of diisopropylamine in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon). n-Butyllithium is added dropwise, and the mixture is stirred to form lithium diisopropylamide (LDA). The substituted 2-chloronicotinic acid, dissolved in anhydrous THF, is then added slowly to the LDA solution to achieve directed ortho-metalation.

  • Electrophilic Quench: Acetone is added dropwise to the reaction mixture at -78 °C. The reaction is allowed to warm to room temperature slowly and stirred overnight.

  • Cyclization and Workup: The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride. The pH is adjusted to acidic (pH ~2-3) with concentrated HCl to facilitate the cyclization to the lactone. The aqueous layer is extracted with ethyl acetate.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the desired this compound analogue.

Biological Activities and Quantitative Data

This compound derivatives have been investigated for a range of biological activities. The following tables summarize some of the reported quantitative data.

Anticancer Activity

A significant area of investigation for this compound analogues is their potential as anticancer agents. Some derivatives have shown potent inhibitory activity against specific protein kinases involved in cell cycle regulation.

Table 1: In Vitro Inhibitory Activity of Furopyridine Derivatives against CDK2/cyclin A2 [1]

CompoundStructure ModificationIC50 (µM)
1 Pyridone core0.57
4 2-chloro-nicotinonitrile derivative0.24
8 Pyrazolo[3,4-b]pyridin-3-amine derivative0.65
11 S-(3-cyano-pyridin-2-yl) 2-chloroethanethioate derivative0.50
14 Ethyl 3-amino-furo[2,3-b]pyridine-2-carboxylate derivative0.93
Roscovitine Reference Compound0.394

Data extracted from a study on novel pyridine, pyrazolopyridine, and furopyridine derivatives as CDK2 inhibitors.[1]

Proteasome Inhibition

Certain analogues of Cerpegin have been identified as inhibitors of the 20S proteasome, a key target in cancer therapy.

Table 2: Proteasome Inhibitory Activity of Chloro(trifluoromethyl)aziridines (as a related class) [2]

Compound% Inhibition at 20 µM (ChT-L activity)IC50 (µM)Ki (µM)
21 68%13.68.2
22 67%14.18.5

Note: This data is for a class of compounds evaluated for proteasome inhibition and serves as an example of the type of data generated in such studies.[2]

Experimental Protocols for Biological Assays

Detailed methodologies are crucial for the reproducible evaluation of the biological activity of this compound derivatives.

Proteasome Inhibition Assay

This protocol describes a common method for assessing the inhibition of the chymotrypsin-like (ChT-L) activity of the 20S proteasome.

Materials:

  • Human 20S proteasome

  • Fluorogenic substrate (e.g., Suc-LLVY-AMC)

  • Assay buffer (e.g., 50 mM Tris pH 7.5, 10 mM NaCl, 25 mM KCl, 1 mM MgCl2·6H2O, 0.03% SDS)

  • Test compounds (this compound derivatives) dissolved in DMSO

  • Microplate reader with fluorescence detection

Procedure:

  • Compound Preparation: Prepare a dilution series of the test compounds in DMSO.

  • Assay Setup: In a 96-well plate, add the assay buffer. Then, add the test compounds to the appropriate wells. A negative control with DMSO only should be included.

  • Enzyme Incubation: Add the human 20S proteasome to each well and incubate for a specified time (e.g., 30 minutes) at a controlled temperature (e.g., 30 °C).

  • Substrate Addition and Measurement: Add the fluorogenic substrate to each well to initiate the reaction. Immediately begin monitoring the fluorescence intensity (e.g., excitation at 380 nm, emission at 460 nm) over time using a microplate reader.

  • Data Analysis: Calculate the rate of substrate hydrolysis for each concentration of the test compound. Determine the percent inhibition relative to the DMSO control and calculate the IC50 value by fitting the data to a dose-response curve.

dot

Proteasome_Inhibition_Assay cluster_0 Preparation cluster_1 Assay Execution cluster_2 Data Acquisition & Analysis A Prepare Compound Dilutions in DMSO C Add Buffer and Compounds to 96-well Plate A->C B Prepare Assay Buffer and Enzyme Solution B->C D Add 20S Proteasome and Incubate C->D E Add Fluorogenic Substrate D->E F Measure Fluorescence Over Time E->F G Calculate % Inhibition F->G H Determine IC50 Value G->H

Caption: Experimental workflow for a proteasome inhibition assay.

Mechanism of Action and Signaling Pathways

The biological effects of this compound derivatives are attributed to their interaction with various cellular targets and signaling pathways.

Inhibition of Cyclin-Dependent Kinases (CDKs)

As indicated by the quantitative data, certain furopyridine derivatives are potent inhibitors of CDK2.[1] By inhibiting CDK2, these compounds can arrest the cell cycle at the G1/S transition, leading to the suppression of cancer cell proliferation.

dot

CDK2_Inhibition_Pathway cluster_0 Cell Cycle Progression cluster_1 Inhibitory Action cluster_2 Outcome G1 G1 Phase S S Phase G1->S Cyclin E / CDK2 Nor_Cerpegin This compound Analogue Cell_Cycle_Arrest Cell Cycle Arrest Nor_Cerpegin->S Inhibits CDK2

Caption: Simplified signaling pathway of CDK2 inhibition by this compound analogues.

Inhibition of the Ubiquitin-Proteasome System

The proteasome is responsible for the degradation of most intracellular proteins, including those that regulate cell growth and survival. Inhibition of the proteasome leads to the accumulation of these proteins, which can induce apoptosis in cancer cells. This compound analogues that inhibit the proteasome contribute to their anticancer effects through this mechanism.

Pharmacokinetics and ADME Profile

The absorption, distribution, metabolism, and excretion (ADME) properties of this compound derivatives are critical for their development as therapeutic agents. While specific ADME data for this class of compounds is not extensively published, general considerations for alkaloid-like structures are relevant. In vitro and in vivo pharmacokinetic studies are essential to determine parameters such as bioavailability, half-life, and metabolic stability.[3]

Conclusion and Future Directions

This compound derivatives and analogues represent a promising class of compounds with diverse and potent biological activities. The synthetic accessibility of the furopyridine core allows for extensive medicinal chemistry efforts to optimize their therapeutic potential. Future research should focus on elucidating the detailed mechanisms of action for various analogues, conducting comprehensive ADME/Tox studies, and advancing the most promising candidates into preclinical and clinical development. The continued exploration of this chemical space is likely to yield novel drug candidates for a range of diseases, particularly in the area of oncology.

References

An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of Nor-Cerpegin and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The term "Nor-Cerpegin" is not commonly found in existing scientific literature. The "nor-" prefix in chemical nomenclature typically denotes the removal of a methyl group from a parent compound. Given that the core structure of the related, well-documented compound Cerpegin is 1,1,5-trimethylfuro[3,4-c]pyridine-3,4-dione, "this compound" is interpreted in this context as a demethylated analog of Cerpegin, likely at the N5-position, a site that has been a focus of synthetic modification. This guide synthesizes the available structure-activity relationship (SAR) data for N5 and C1-substituted Cerpegin derivatives to infer the SAR of potential "this compound" analogs.

Introduction to Cerpegin and its Biological Activity

Cerpegin is a pyridine (B92270) alkaloid with a furo[3,4-c]pyridine-3,4-dione core. Research has focused on the synthesis of various Cerpegin derivatives and their evaluation as inhibitors of the 20S proteasome, a key target in cancer therapy.[1][2] The 20S proteasome has three distinct proteolytic activities: chymotrypsin-like (CT-L), trypsin-like (T-L), and post-acid (PA) or peptidyl-glutamyl peptide-hydrolyzing (PGPH) activity. Notably, many synthesized Cerpegin analogs have demonstrated selective inhibition of the PA activity.[1][2]

Core Structure and Sites of Modification

The foundational structure for the SAR discussion is the Cerpegin core. The primary sites for chemical modification to generate analogs have been the C1 and N5 positions.

Cerpegin_Structure cluster_core Cerpegin Core cluster_modification Sites of Modification Cerpegin C1 C1 N5 N5 Core Furo[3,4-c]pyridine-3,4-dione (Cerpegin Core) Core->C1 C1 Position (gem-dimethyl) Core->N5 N5 Position (N-methyl)

Caption: Core structure of Cerpegin indicating the C1 and N5 positions for analog synthesis.

Structure-Activity Relationship (SAR) Data

The following tables summarize the quantitative SAR data for C1 and N5-substituted Cerpegin derivatives as inhibitors of the 20S proteasome's post-acid (PA) activity.

Table 1: SAR of N5-Substituted Cerpegin Analogs

CompoundN5-SubstituentIC50 (µM) for PA ActivityReference
1 Methyl (Cerpegin)> 50[2]
2a Ethyl~25[2]
2b n-Propyl~10[2]
2c Isopropyl~15[2]
2d n-Butyl~5[2]
2e Isobutyl~5[2]
2f Benzyl~5[2]
2g Phenethyl~2.5[2]

This table demonstrates that increasing the alkyl chain length at the N5 position generally enhances inhibitory activity against the PA site of the 20S proteasome. Aromatic substituents at this position are also well-tolerated and can lead to potent inhibition.

Table 2: SAR of C1-Substituted Cerpegin Analogs

CompoundC1-SubstituentN5-SubstituentIC50 (µM) for PA ActivityReference
3a gem-dimethylMethyl> 50[1]
3b CyclopentylMethyl~5[1]
3c CyclohexylMethyl~2[1]
3d gem-dimethylBenzyl~5[1]
3e CyclohexylBenzyl~2[1]

This table highlights that modifying the gem-dimethyl group at the C1 position to a larger cycloalkyl group, such as cyclohexyl, significantly improves the inhibitory potency against the PA activity of the 20S proteasome.

Experimental Protocols

A general synthetic scheme for N5-substituted Cerpegin analogs involves the reaction of a suitable primary amine with a precursor molecule in a cyclization reaction to form the pyridine ring of the Cerpegin core. For C1-substituted analogs, the synthesis starts with a modified lactone precursor bearing the desired C1 substituents.

Synthesis_Workflow Start Starting Materials (e.g., Lactone precursor, Primary Amine) Reaction Cyclization Reaction Start->Reaction Purification Purification (e.g., Chromatography) Reaction->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Final_Product Cerpegin Analog Characterization->Final_Product

Caption: Generalized workflow for the synthesis and characterization of Cerpegin analogs.

The inhibitory activity of the synthesized compounds on the three proteolytic sites of the 20S proteasome is determined using fluorogenic peptide substrates.

  • Enzyme and Substrates:

    • Purified mammalian 20S proteasome.

    • CT-L substrate: Suc-LLVY-AMC

    • T-L substrate: Boc-LRR-AMC

    • PA substrate: Z-LLE-AMC

  • Assay Procedure:

    • The 20S proteasome is incubated with the test compound at various concentrations in an assay buffer.

    • The reaction is initiated by the addition of the specific fluorogenic substrate.

    • The fluorescence of the released AMC (7-amino-4-methylcoumarin) is monitored over time using a fluorescence plate reader.

  • Data Analysis:

    • The rate of substrate hydrolysis is calculated from the linear portion of the fluorescence curve.

    • IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

In Silico Docking and Mechanism of Action

In silico docking studies have been performed to understand the binding mode of active Cerpegin derivatives to the 20S proteasome.[1] These studies suggest that the compounds bind to the β1 catalytic site, which is responsible for the PA activity.

Docking_Pathway cluster_ligand Ligand cluster_target Biological Target Ligand Active Cerpegin Analog Binding Binding Interaction Ligand->Binding Proteasome 20S Proteasome Beta1_Site β1 Catalytic Site (PA Activity) Beta1_Site->Binding Inhibition Selective Inhibition of Post-Acid Activity Binding->Inhibition

Caption: Conceptual diagram of the interaction between a Cerpegin analog and the 20S proteasome.

The docking models indicate that the furo-pyridine core of the Cerpegin analogs forms key interactions within the binding pocket of the β1 subunit. The nature and size of the substituents at the C1 and N5 positions influence the orientation and binding affinity of the molecule within this pocket, thereby modulating its inhibitory potency.

Conclusion

The structure-activity relationship of Cerpegin analogs, which can be extrapolated to a hypothetical "this compound," indicates that modifications at the N5 and C1 positions are crucial for their inhibitory activity against the 20S proteasome. Specifically, increasing the size of the substituent at the N5 position (e.g., from methyl to phenethyl) and replacing the gem-dimethyl group at C1 with a larger cycloalkyl moiety (e.g., cyclohexyl) significantly enhances the selective inhibition of the post-acid activity. These findings provide a rational basis for the design of more potent and selective Cerpegin-based proteasome inhibitors for potential therapeutic applications.

References

preliminary cytotoxicity studies of Nor-Cerpegin

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Preliminary Cytotoxicity Studies of Nor-Cerpegin

Disclaimer: As of the latest literature search, specific preliminary cytotoxicity studies on a compound designated "this compound" are not publicly available. This document serves as a comprehensive template and guide for researchers, scientists, and drug development professionals to structure and present their findings on the cytotoxicity of a novel compound like this compound, based on established methodologies and best practices in the field. The experimental data and specific pathways provided herein are illustrative and should be replaced with actual experimental results.

Introduction

The exploration of novel chemical entities for their therapeutic potential is a cornerstone of drug discovery. This guide outlines the fundamental preliminary cytotoxicity studies for a hypothetical compound, this compound. In vitro cytotoxicity assays are crucial first steps in preclinical drug development, offering insights into a compound's potential toxic effects on cells.[1] These studies help in determining dose-dependent toxicity, mechanisms of cell death, and target specificity, which are essential for guiding further research and candidate selection.[1]

Quantitative Cytotoxicity Data

The cytotoxic effects of this compound would be evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are a key metric.

Table 1: IC50 Values of this compound against Various Cancer Cell Lines

Cell LineCancer TypeIncubation Time (hours)IC50 (µM)
e.g., A549Lung Carcinoma24Data
48Data
72Data
e.g., MCF-7Breast Adenocarcinoma24Data
48Data
72Data
e.g., HeLaCervical Cancer24Data
48Data
72Data
e.g., HepG2Hepatocellular Carcinoma24Data
48Data
72Data

Table 2: Cell Viability Percentage after Treatment with this compound

Cell LineConcentration (µM)24 hours48 hours72 hours
e.g., A549 Control100%100%100%
Concentration 1Data %Data %Data %
Concentration 2Data %Data %Data %
Concentration 3Data %Data %Data %
e.g., MCF-7 Control100%100%100%
Concentration 1Data %Data %Data %
Concentration 2Data %Data %Data %
Concentration 3Data %Data %Data %

Experimental Protocols

A detailed methodology is critical for the reproducibility of scientific findings.

Cell Culture

The human cancer cell lines (e.g., A549, MCF-7, HeLa, and HepG2) would be obtained from a reputable cell bank. The cells would be cultured in the recommended medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cultures would be maintained in a humidified incubator at 37°C with 5% CO2.

MTT Assay for Cell Viability

The cytotoxic effects of this compound would be determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[2]

  • Cell Seeding: Cells would be seeded in 96-well plates at a density of 5 × 10³ cells per well and allowed to attach overnight.[2]

  • Compound Treatment: The following day, the medium would be replaced with fresh medium containing various concentrations of this compound. A vehicle control (e.g., DMSO) would also be included.

  • Incubation: The plates would be incubated for 24, 48, and 72 hours.

  • MTT Addition: After the incubation period, 10 µL of 5 mg/mL MTT solution would be added to each well, and the plates would be incubated for another 4 hours at 37°C.[2]

  • Formazan (B1609692) Solubilization: The medium containing MTT would be removed, and the insoluble formazan crystals would be dissolved in 100 µL of DMSO.[2]

  • Absorbance Measurement: The absorbance would be measured at 570 nm using a microplate reader.[2]

  • Data Analysis: Cell viability would be expressed as a percentage of the control, and IC50 values would be calculated from dose-response curves.

G cluster_workflow Experimental Workflow: MTT Assay A Seed cells in 96-well plates B Treat with this compound A->B C Incubate for 24, 48, 72h B->C D Add MTT solution C->D E Incubate for 4h D->E F Solubilize formazan crystals E->F G Measure absorbance at 570nm F->G H Calculate cell viability and IC50 G->H

Caption: Workflow for determining cell viability using the MTT assay.

Potential Signaling Pathways

Natural products often exert their anticancer effects by modulating various cellular signaling pathways.[3] Understanding these pathways is crucial for elucidating the mechanism of action of this compound.

Apoptosis Pathway

Many cytotoxic compounds induce apoptosis, or programmed cell death, in cancer cells.[4] This can occur through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways.

G cluster_pathway Hypothetical Apoptosis Induction by this compound cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway NorCerpegin This compound Bax Bax activation NorCerpegin->Bax DeathR Death Receptor (e.g., Fas, TRAIL-R) NorCerpegin->DeathR Mito Mitochondrial Membrane Depolarization Bax->Mito CytoC Cytochrome c release Mito->CytoC Casp9 Caspase-9 activation CytoC->Casp9 Casp3 Caspase-3 activation Casp9->Casp3 Casp8 Caspase-8 activation DeathR->Casp8 Casp8->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Potential apoptotic pathways targeted by this compound.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical regulator of cell survival and proliferation and is often hyperactivated in cancer.[5]

G cluster_pathway Hypothetical Inhibition of PI3K/Akt Pathway by this compound NorCerpegin This compound PI3K PI3K NorCerpegin->PI3K Akt Akt NorCerpegin->Akt RTK Receptor Tyrosine Kinase (RTK) RTK->PI3K PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Postulated inhibitory effect of this compound on the PI3K/Akt signaling pathway.

Conclusion and Future Directions

This guide provides a framework for conducting and presenting preliminary cytotoxicity studies of a novel compound, exemplified by "this compound." The initial in vitro cytotoxicity data are fundamental for establishing a compound's anticancer potential. Future studies should aim to elucidate the precise molecular mechanisms of action, potentially involving the modulation of key signaling pathways such as apoptosis and PI3K/Akt. Further investigations could include cell cycle analysis, apoptosis assays (e.g., Annexin V/PI staining), and Western blot analysis to confirm the modulation of target proteins. These comprehensive studies will be crucial for the continued development of this compound as a potential therapeutic agent.

References

In Silico Modeling of Nor-Cerpegin Binding to the 20S Proteasome: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cerpegin, a naturally occurring pyridinone alkaloid, and its derivatives have emerged as a promising class of molecules with various biological activities.[1][2] A significant body of research has focused on their potential as inhibitors of the 20S proteasome, a key player in cellular protein homeostasis.[2] This technical guide provides an in-depth exploration of the in silico methodologies used to model the binding of Nor-Cerpegin, a putative derivative of Cerpegin, to the 20S proteasome.

The term "Nor-" in chemical nomenclature typically signifies the absence of a methyl group. While a specific compound named "this compound" is not extensively characterized in publicly available literature, for the purpose of this guide, we will define it as a demethylated analogue of Cerpegin (1,1,5-trimethylfuro[3,4-c]pyridine-3,4-dione). This allows for a focused and practical demonstration of the in silico techniques that are crucial in contemporary drug discovery and development.

This guide will detail the experimental protocols for molecular docking and molecular dynamics simulations, present a framework for organizing quantitative binding data, and visualize key workflows and biological pathways using Graphviz.

Data Presentation: Quantitative Analysis of Proteasome Inhibitors

A critical aspect of in silico drug design is the quantitative assessment of binding affinity. While specific experimental data for this compound is not available, the following table provides a template for summarizing such data, populated with representative values for known proteasome inhibitors to illustrate the format. This structured presentation allows for easy comparison of the potency and selectivity of different compounds.

CompoundTarget Subunit(s)IC50 (nM)Ki (nM)Binding Energy (kcal/mol)Reference
Bortezomibβ5, β10.6--8.5[3]
Carfilzomibβ55--9.2[3]
Ixazomibβ53.40.93-[3]
This compound (Hypothetical) β1 TBDTBDTBD-

TBD: To be determined through experimental validation.

Experimental Protocols: In Silico Modeling of this compound

The following sections provide detailed methodologies for the key in silico experiments to investigate the binding of this compound to the 20S proteasome.

Protocol 1: Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.[4][5]

1. Target Preparation:

  • Obtain Crystal Structure: Download the 3D crystal structure of the human 20S proteasome from the Protein Data Bank (PDB). A suitable entry would be one with a co-crystallized ligand in the β1 subunit active site to define the binding pocket.
  • Pre-processing: Remove water molecules and any non-essential co-factors or ligands from the PDB file.
  • Protonation: Add hydrogen atoms to the protein structure, assigning appropriate protonation states for amino acid residues at a physiological pH (e.g., using H++ server or Schrödinger's Protein Preparation Wizard).
  • Energy Minimization: Perform a brief energy minimization of the protein structure to relieve any steric clashes.

2. Ligand Preparation:

  • 3D Structure Generation: Generate the 3D structure of this compound (a demethylated Cerpegin) using a chemical drawing tool like ChemDraw or Marvin Sketch.
  • Energy Minimization: Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).
  • Charge Calculation: Assign partial charges to the ligand atoms (e.g., Gasteiger charges).

3. Docking Simulation:

  • Grid Generation: Define the binding site on the β1 subunit of the proteasome. This is typically a grid box centered on the active site residues.
  • Docking Algorithm: Use a docking program such as AutoDock Vina, GOLD, or Glide to perform the docking calculations.[4][6] These programs will explore different conformations and orientations of the ligand within the defined binding site.
  • Scoring: The docking program will rank the generated poses based on a scoring function that estimates the binding affinity.

4. Analysis of Results:

  • Binding Pose Analysis: Visualize the top-ranked docking poses to analyze the interactions between this compound and the active site residues of the β1 subunit. Identify key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions.
  • Binding Energy Estimation: The docking score provides an estimation of the binding energy.

Protocol 2: Molecular Dynamics (MD) Simulation

MD simulations provide insights into the dynamic behavior of the ligand-receptor complex over time.[7][8][9]

1. System Setup:

  • Complex Preparation: Use the best-ranked docked pose of the this compound-20S proteasome complex from the molecular docking step as the starting structure.
  • Solvation: Place the complex in a periodic box of water molecules (e.g., TIP3P water model).
  • Ionization: Add ions (e.g., Na+ and Cl-) to neutralize the system and mimic physiological salt concentration.

2. Simulation Parameters:

  • Force Field: Choose an appropriate force field for the protein (e.g., AMBER, CHARMM) and generate parameters for the this compound ligand.
  • Minimization: Perform energy minimization of the entire system to remove bad contacts.
  • Equilibration: Gradually heat the system to the desired temperature (e.g., 300 K) and then equilibrate it under constant pressure and temperature (NPT ensemble) to ensure the system is stable.

3. Production Run:

  • Simulation Time: Run the production MD simulation for a sufficient length of time (e.g., 100 ns or longer) to observe the stability of the binding and sample relevant conformational changes.

4. Trajectory Analysis:

  • Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein and ligand to assess the stability of the complex over the simulation time.
  • Root Mean Square Fluctuation (RMSF): Analyze the RMSF of the protein residues to identify flexible regions.
  • Interaction Analysis: Monitor the hydrogen bonds and other key interactions between this compound and the proteasome throughout the simulation.
  • Binding Free Energy Calculation: Use methods like MM/PBSA or MM/GBSA to calculate the binding free energy from the MD trajectory, providing a more accurate estimation of binding affinity than docking scores alone.

Visualizations

In Silico Modeling Workflow

The following diagram illustrates the general workflow for the in silico modeling of this compound binding to the 20S proteasome.

In_Silico_Workflow cluster_prep Preparation cluster_sim Simulation cluster_analysis Analysis Target_Prep Target Preparation (20S Proteasome) Docking Molecular Docking Target_Prep->Docking Ligand_Prep Ligand Preparation (this compound) Ligand_Prep->Docking MD_Sim Molecular Dynamics Simulation Docking->MD_Sim Pose_Analysis Binding Pose Analysis Docking->Pose_Analysis Trajectory_Analysis Trajectory Analysis MD_Sim->Trajectory_Analysis Pose_Analysis->MD_Sim Energy_Calc Binding Free Energy Calculation Trajectory_Analysis->Energy_Calc Proteasome_Inhibition_Pathway Nor_Cerpegin This compound Proteasome 20S Proteasome Nor_Cerpegin->Proteasome Inhibition Protein_Accumulation Accumulation of Ubiquitinated Proteins Proteasome->Protein_Accumulation Degradation Blocked NFkB_Inhibition NF-κB Pathway Inhibition Proteasome->NFkB_Inhibition Prevents IκBα Degradation ER_Stress ER Stress Protein_Accumulation->ER_Stress Apoptosis Apoptosis Protein_Accumulation->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Protein_Accumulation->Cell_Cycle_Arrest ER_Stress->Apoptosis Anti_Inflammatory Anti-inflammatory Effects NFkB_Inhibition->Anti_Inflammatory

References

Methodological & Application

Application Notes and Protocols for the Conceptual Synthesis of Nor-Cerpegin

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Nor-Cerpegin is a derivative of the naturally occurring pyridine (B92270) alkaloid, Cerpegin. The prefix "Nor-" in chemical nomenclature typically signifies the absence of a methyl group. Cerpegin, isolated from plants of the Ceropegia genus, has been a subject of interest for its diverse biological activities, including analgesic, tranquilizing, and anti-inflammatory properties.[1] This document outlines a conceptual approach to the synthesis of this compound, based on established synthetic routes for Cerpegin, for research and developmental purposes. Direct synthesis protocols for this compound are not extensively documented in publicly available literature; therefore, the following protocols are inferred from the synthesis of the parent compound.

Principle of the Synthesis

The synthesis of Cerpegin has been reported through various methods, often involving the construction of its characteristic fused pyridinone and furanone ring system.[2] A common strategy employs pyridine precursors, which are elaborated to form the final structure.[2] The conceptual synthesis of this compound would logically follow a similar pathway, either by utilizing a demethylated starting material or by incorporating a demethylation step in the synthetic sequence.

Experimental Protocols

1. Synthesis of Cerpegin (for reference)

A reported synthesis of Cerpegin starts from 2-chloronicotinic acid.[2] The key steps involve the formation of a hydroxyamide intermediate, followed by cyclization to form the fused ring system.

Table 1: Summary of a Reported Cerpegin Synthesis Pathway

StepReactantsReagents and ConditionsProductOverall Yield (%)Reference
12-Chloronicotinic acidOrtho-methoxy-N,N-diisopropylbenzamide, n-BuLi, THFHydroxyamide intermediate-[2]
2Hydroxyamide intermediateAcid or base catalyzed cyclizationCerpegin28[2]

2. Conceptual Protocol for this compound Synthesis

Two plausible strategies for the synthesis of this compound are presented below. These are hypothetical pathways and would require optimization and validation in a laboratory setting.

Strategy A: Synthesis from a Demethylated Precursor

This approach involves using a starting material that lacks the methyl group present in the Cerpegin precursor.

Table 2: Conceptual Synthesis of this compound via a Demethylated Precursor

StepConceptual ReactantsConceptual Reagents and ConditionsConceptual Product
1A suitable demethylated pyridine derivativeSimilar conditions to Cerpegin synthesisDemethylated hydroxyamide intermediate
2Demethylated hydroxyamide intermediateAcid or base catalyzed cyclizationThis compound

Strategy B: Demethylation of Cerpegin

This strategy involves the synthesis of Cerpegin followed by a chemical demethylation step.

Table 3: Conceptual Synthesis of this compound via Demethylation

StepReactantsConceptual Reagents and ConditionsConceptual Product
1CerpeginA demethylating agent (e.g., a strong Lewis acid or a nucleophilic agent)This compound

Safety Precautions: The synthesis of alkaloids and their derivatives should be carried out by trained personnel in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. All chemical reagents should be handled with care, and their safety data sheets (SDS) should be consulted prior to use.

Visualizations

Diagram 1: General Synthetic Workflow for Cerpegin

G General Synthetic Workflow for Cerpegin A Pyridine Precursor B Intermediate Formation A->B Elaboration C Cyclization B->C Ring Closure D Cerpegin C->D Final Product

Caption: A simplified workflow for the synthesis of Cerpegin.

Diagram 2: Logical Relationship for this compound Synthesis

G Conceptual Pathways to this compound cluster_0 Strategy A cluster_1 Strategy B A Demethylated Precursor B Synthesis A->B E This compound B->E C Cerpegin D Demethylation C->D D->E

References

High-Yield Synthesis of Nor-Cerpegin and Its Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nor-Cerpegin, a heterocyclic compound featuring a furo[3,4-c]pyridine (B3350340) core, and its derivatives have emerged as promising scaffolds in medicinal chemistry. Notably, derivatives of this compound have demonstrated potent and specific inhibitory activity against the proteasome, a key target in cancer therapy. This document provides detailed application notes and protocols for a proposed high-yield synthesis of this compound and its derivatives. Additionally, it outlines experimental protocols for the evaluation of their biological activity and discusses the potential signaling pathways involved in their mechanism of action, including proteasome inhibition, kinase modulation, and interference with key inflammatory and cell survival pathways.

Introduction

The furo[3,4-c]pyridine scaffold is a recurring motif in various biologically active compounds. This compound (1,1-dimethyl-1,5-dihydrofuro[3,4-c]pyridin-3(4H)-one) represents a fundamental structure within this class. Research into its derivatives has revealed significant potential for therapeutic applications. Specifically, C(4) and C(1) derivatives of this compound have been identified as site-specific inhibitors of the constitutive proteasome (c20S) and its immunoisoform (i20S).[1] This targeted activity highlights the potential of this compound derivatives as novel anticancer agents. This document aims to provide a comprehensive guide for the synthesis and biological evaluation of this compound and its derivatives to facilitate further research and drug development in this area.

Data Presentation

Table 1: Proposed High-Yield, Three-Component Synthesis of this compound Derivatives - Reaction Parameters and Expected Yields
EntryAmine Component (R-NH₂)SolventCatalystReaction Time (h)Expected Yield (%)
1MethylamineEthanol (B145695)L-Proline12> 85
2EthylamineMethanol (B129727)L-Proline12> 80
3BenzylamineTolueneAcetic Acid24> 75
4AnilineAcetonitrileSc(OTf)₃18> 80
54-FluoroanilineDichloromethaneYb(OTf)₃24> 78

Experimental Protocols

Protocol 1: Proposed High-Yield Three-Component Synthesis of this compound

This protocol describes a proposed one-pot, three-component reaction for the high-yield synthesis of this compound. This method is based on established principles for the synthesis of fused pyridine (B92270) derivatives, which are known for their efficiency and high yields.[2][3]

Materials:

Procedure:

  • To a solution of 3-acetyl-γ-butyrolactone (1.0 eq) in ethanol (5 mL/mmol) are added acetone (1.2 eq) and a 7N solution of ammonia in methanol (1.5 eq).

  • L-Proline (0.1 eq) is added as a catalyst.

  • The reaction mixture is stirred at 60 °C for 12 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is dissolved in ethyl acetate and washed with brine.

  • The organic layer is dried over anhydrous sodium sulfate and concentrated in vacuo.

  • The crude product is purified by silica gel column chromatography using a hexane-ethyl acetate gradient to afford this compound.

Expected Yield: > 85%

Protocol 2: In Vitro Proteasome Inhibition Assay

This protocol is adapted from methodologies used to evaluate the inhibitory activity of this compound derivatives against the 20S proteasome.[1]

Materials:

  • Purified human 20S proteasome

  • Fluorogenic peptide substrate (e.g., Suc-LLVY-AMC for chymotrypsin-like activity)

  • Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5)

  • This compound or its derivatives dissolved in DMSO

  • Positive control (e.g., Bortezomib)

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • The purified 20S proteasome is diluted in assay buffer to the desired concentration.

  • The test compounds (this compound or derivatives) are serially diluted in assay buffer containing a final DMSO concentration of <1%.

  • In a 96-well plate, add 50 µL of the proteasome solution to each well.

  • Add 50 µL of the diluted test compounds or controls to the respective wells.

  • Incubate the plate at 37 °C for 15 minutes.

  • To initiate the reaction, add 100 µL of the fluorogenic substrate solution to each well.

  • Immediately measure the fluorescence intensity at an excitation wavelength of 380 nm and an emission wavelength of 460 nm every 5 minutes for 60 minutes.

  • The rate of substrate cleavage is determined from the linear portion of the fluorescence versus time plot.

  • The IC₅₀ values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

Protocol 3: Cell Viability (MTT) Assay

This protocol is a standard method to assess the cytotoxic effects of this compound derivatives on cancer cell lines.

Materials:

  • Human cancer cell line (e.g., T24, TSGH 8301 bladder cancer cells)[7]

  • Cell culture medium (e.g., RPMI-1640) with 10% fetal bovine serum (FBS)

  • This compound or its derivatives dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds for 24, 48, or 72 hours. A vehicle control (DMSO) should be included.

  • After the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37 °C.

  • Remove the medium and add 150 µL of the solubilization buffer to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the vehicle-treated control.

Mandatory Visualization

Synthesis_Workflow 3-Acetyl-γ-butyrolactone 3-Acetyl-γ-butyrolactone Three-Component Reaction Three-Component Reaction 3-Acetyl-γ-butyrolactone->Three-Component Reaction Amine (R-NH2) Amine (R-NH2) Amine (R-NH2)->Three-Component Reaction Aldehyde/Ketone Aldehyde/Ketone Aldehyde/Ketone->Three-Component Reaction This compound Derivative This compound Derivative Three-Component Reaction->this compound Derivative High Yield

Caption: Proposed high-yield, three-component synthesis of this compound derivatives.

Experimental_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Compound Synthesis Compound Synthesis Proteasome Assay Proteasome Assay Compound Synthesis->Proteasome Assay Cell Viability Assay Cell Viability Assay Proteasome Assay->Cell Viability Assay Signaling Pathway Analysis Signaling Pathway Analysis Cell Viability Assay->Signaling Pathway Analysis

Caption: Experimental workflow for the synthesis and biological evaluation of this compound derivatives.

Signaling_Pathways cluster_proteasome Proteasome Inhibition cluster_kinase Kinase & Inflammatory Pathways This compound Derivative This compound Derivative Proteasome Proteasome This compound Derivative->Proteasome Inhibits PI3K/AKT/mTOR PI3K/AKT/mTOR This compound Derivative->PI3K/AKT/mTOR Modulates MAPK MAPK This compound Derivative->MAPK Modulates NF-κB NF-κB This compound Derivative->NF-κB Modulates Protein Degradation Protein Degradation Proteasome->Protein Degradation Apoptosis Apoptosis Protein Degradation->Apoptosis Cell Proliferation Cell Proliferation PI3K/AKT/mTOR->Cell Proliferation Inflammation Inflammation MAPK->Inflammation NF-κB->Inflammation

Caption: Potential signaling pathways modulated by this compound derivatives.

References

Application Notes and Protocols: Developing Cell-Based Assays for Nor-Cerpegin Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nor-Cerpegin, a derivative of the natural pyridine (B92270) alkaloid Cerpegin, belongs to a class of compounds with potential therapeutic applications. The parent compound, Cerpegin, has demonstrated a wide range of biological activities, including analgesic, anti-inflammatory, and anticancer properties.[1] These diverse effects suggest that this compound may modulate fundamental cellular processes. Characterizing the bioactivity of novel compounds like this compound is a critical step in the drug discovery pipeline.[2][3][4]

This document provides a comprehensive guide with detailed protocols for a tiered approach to characterizing the cellular activity of this compound. The proposed workflow begins with an assessment of general cytotoxicity to determine appropriate concentration ranges for subsequent, more specific functional assays. Following this initial screen, a reporter gene assay is described to investigate the compound's effect on the NF-κB signaling pathway, a key regulator of inflammation and cell survival. Finally, an assay to measure cyclic AMP (cAMP) levels is included to screen for potential modulation of G-protein coupled receptor (GPCR) signaling.

Assessment of Cellular Viability and Cytotoxicity

Principle: Before evaluating the specific activity of this compound, it is crucial to determine its effect on cell viability.[2] The MTS assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[5] In this assay, viable cells with active metabolism convert the MTS tetrazolium compound into a purple formazan (B1609692) product.[5] The amount of formazan produced is directly proportional to the number of living cells and can be quantified by measuring the absorbance at 490 nm.[5] This initial cytotoxicity screen is essential for differentiating between a compound's specific biological effects and those caused by general toxicity.

Experimental Workflow: Cell Viability Assay

G cluster_0 Day 1: Cell Seeding cluster_1 Day 2: Compound Treatment cluster_2 Day 3/4: Assay and Data Acquisition cluster_3 Data Analysis seed_cells Seed cells in a 96-well plate prepare_dilutions Prepare serial dilutions of this compound add_compound Add this compound to cells prepare_dilutions->add_compound incubate_24h Incubate for 24-48 hours add_compound->incubate_24h add_mts Add MTS reagent to each well incubate_24h->add_mts incubate_mts Incubate for 1-4 hours at 37°C add_mts->incubate_mts read_absorbance Read absorbance at 490 nm incubate_mts->read_absorbance calculate_viability Calculate % cell viability vs. control read_absorbance->calculate_viability determine_cc50 Determine CC50 (50% cytotoxic concentration) calculate_viability->determine_cc50

Caption: Workflow for assessing this compound cytotoxicity using the MTS assay.

Protocol: MTS Cell Viability Assay

Materials:

  • HEK293 cells (or other suitable cell line)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • 96-well clear-bottom cell culture plates

  • This compound stock solution (e.g., 10 mM in DMSO)

  • MTS reagent (containing PES)[5][6]

  • Microplate reader capable of measuring absorbance at 490 nm

Procedure:

  • Cell Seeding:

    • Trypsinize and count HEK293 cells.

    • Seed 5,000-10,000 cells per well in a 96-well plate in a final volume of 100 µL of culture medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium. It is recommended to start with a high concentration (e.g., 100 µM) and perform 1:3 or 1:5 serial dilutions. Include a vehicle control (e.g., 0.1% DMSO).

    • Carefully remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells.

    • Incubate for 24 to 48 hours at 37°C and 5% CO₂.

  • MTS Assay:

    • Add 20 µL of MTS reagent to each well.[5][6]

    • Incubate the plate for 1-4 hours at 37°C, protected from light.[5][6] The incubation time may need to be optimized for your specific cell line.

    • Measure the absorbance at 490 nm using a microplate reader.[5]

  • Data Analysis:

    • Subtract the average absorbance of the media-only background wells from all other readings.

    • Calculate the percentage of cell viability for each concentration of this compound using the following formula: % Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

    • Plot the percentage of cell viability against the log concentration of this compound to determine the CC₅₀ (50% cytotoxic concentration).

Data Presentation: Cytotoxicity of this compound
This compound (µM)Mean Absorbance (490 nm)Standard Deviation% Cell Viability
0 (Vehicle)1.250.08100
0.11.220.0797.6
11.180.0994.4
100.950.0676.0
500.610.0548.8
1000.230.0318.4

NF-κB Reporter Gene Assay

Principle: The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammatory responses, immunity, and cell survival. Many anti-inflammatory compounds exert their effects by modulating this pathway. A reporter gene assay is a powerful tool to study the activation of specific signaling pathways.[7][8] This protocol utilizes a cell line stably transfected with a plasmid containing a luciferase reporter gene under the control of an NF-κB response element.[9] When the NF-κB pathway is activated (e.g., by TNF-α), transcription factors bind to the response element, driving the expression of luciferase. The resulting light emission upon addition of a substrate is proportional to pathway activation and can be measured with a luminometer.[9] this compound can be tested for its ability to inhibit or potentiate this activation.

NF-κB Signaling and Reporter Assay Principle

G cluster_0 Cellular Signaling cluster_1 Reporter Gene Construct cluster_2 Assay Readout stimulus Stimulus (e.g., TNF-α) receptor Receptor stimulus->receptor signaling_cascade Signaling Cascade (IKK activation) receptor->signaling_cascade nfkb_complex IκB-NF-κB Complex (Cytoplasm) signaling_cascade->nfkb_complex IκB phosphorylation & degradation nfkb_active Active NF-κB (Nucleus) nfkb_complex->nfkb_active Translocation nfkb_re NF-κB Response Element nfkb_active->nfkb_re Binding & Transcription luciferase_gene Luciferase Gene luciferase_protein Luciferase Protein luciferase_gene->luciferase_protein Translation light Luminescence (Light) luciferase_protein->light substrate Luciferin Substrate substrate->light

Caption: NF-κB signaling pathway leading to the expression of a luciferase reporter gene.

Protocol: NF-κB Luciferase Reporter Assay

Materials:

  • HEK293T cells stably expressing an NF-κB-luciferase reporter construct

  • DMEM with 10% FBS

  • 96-well white, clear-bottom cell culture plates

  • This compound stock solution

  • TNF-α (Tumor Necrosis Factor-alpha) as a stimulant

  • Luciferase assay reagent (e.g., ONE-Glo™)

  • Luminometer

Procedure:

  • Cell Seeding:

    • Seed the NF-κB reporter cell line at 10,000 cells per well in a 96-well white plate in 80 µL of medium.

    • Incubate overnight at 37°C and 5% CO₂.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium at 5X the final concentration.

    • Add 20 µL of the this compound dilutions to the cells. Use concentrations well below the determined CC₅₀ value.

    • Incubate for 1 hour at 37°C.

  • Pathway Stimulation:

    • Prepare a solution of TNF-α in culture medium at a concentration known to induce a robust response (e.g., 10 ng/mL).

    • Add 20 µL of TNF-α solution to all wells except the unstimulated control wells. Add 20 µL of medium to the unstimulated wells.

    • Incubate the plate for 6-8 hours at 37°C and 5% CO₂.

  • Luminescence Measurement:

    • Equilibrate the plate and the luciferase assay reagent to room temperature.

    • Add 100 µL of the luciferase reagent to each well.

    • Incubate for 10 minutes at room temperature to allow for cell lysis and signal stabilization.

    • Measure luminescence using a microplate luminometer.

  • Data Analysis:

    • Calculate the percentage of inhibition of NF-κB activation for each concentration of this compound: % Inhibition = 100 - [((RLU_treated - RLU_unstimulated) / (RLU_stimulated - RLU_unstimulated)) x 100] (where RLU is Relative Light Units)

    • Plot the percentage of inhibition against the log concentration of this compound to determine the IC₅₀ (50% inhibitory concentration).

Data Presentation: Inhibition of NF-κB Activation by this compound
ConditionThis compound (µM)Mean RLUStandard Deviation% Inhibition
Unstimulated05,000800N/A
Stimulated (TNF-α)0100,0009,5000
Stimulated (TNF-α)0.195,0008,7005.3
Stimulated (TNF-α)178,0007,20023.2
Stimulated (TNF-α)1049,0005,10053.7
Stimulated (TNF-α)5012,0001,50092.6

cAMP Assay for GPCR Signaling

Principle: G-protein coupled receptors (GPCRs) are a large family of transmembrane receptors that play a role in numerous physiological processes and are common drug targets.[10] Their activation by a ligand often leads to a change in the intracellular concentration of second messengers, such as cyclic AMP (cAMP). Gs-coupled GPCRs activate adenylyl cyclase, increasing cAMP levels, while Gi-coupled GPCRs inhibit this enzyme, decreasing cAMP levels. This assay is a competitive enzyme-linked immunosorbent assay (ELISA) to measure intracellular cAMP. Cells are treated with this compound and a GPCR agonist (like Forskolin, which directly activates adenylyl cyclase). The cell lysate is then added to a plate pre-coated with a cAMP antibody. Free cAMP in the lysate competes with a fixed amount of HRP-labeled cAMP for binding to the antibody. After washing, a substrate is added, and the resulting colorimetric signal is inversely proportional to the amount of cAMP in the cell lysate.

GPCR Signaling and cAMP Assay Principle

G cluster_0 GPCR Signaling Cascade cluster_1 Competitive ELISA cluster_2 Detection ligand Ligand (e.g., Forskolin) gpcr GPCR / Adenylyl Cyclase ligand->gpcr camp cAMP gpcr->camp Activation atp ATP atp->camp camp_sample cAMP from Sample camp->camp_sample Cell Lysis antibody cAMP Antibody (coated on plate) antibody->camp_sample Binding camp_hrp cAMP-HRP Conjugate antibody->camp_hrp Binding color_signal Colorimetric Signal camp_hrp->color_signal Catalysis substrate TMB Substrate substrate->color_signal

Caption: GPCR/Adenylyl Cyclase signaling and the principle of a competitive cAMP ELISA.

Protocol: Intracellular cAMP Assay

Materials:

  • CHO-K1 cells (or other suitable cell line)

  • F-12K Medium with 10% FBS

  • 96-well cell culture plates

  • This compound stock solution

  • Forskolin (to stimulate cAMP production)

  • IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation)

  • cAMP competitive ELISA kit

  • Microplate reader capable of measuring absorbance at 450 nm

Procedure:

  • Cell Seeding:

    • Seed CHO-K1 cells at 20,000 cells per well in a 96-well plate and incubate overnight.

  • Compound Treatment:

    • Remove the culture medium and replace it with 100 µL of stimulation buffer containing 0.5 mM IBMX.

    • Add various concentrations of this compound to the wells.

    • Incubate for 30 minutes at 37°C.

  • Pathway Stimulation:

    • Add Forskolin to a final concentration of 10 µM to all wells except the basal control.

    • Incubate for 30 minutes at 37°C.

  • Cell Lysis:

    • Aspirate the medium and lyse the cells according to the cAMP ELISA kit manufacturer's instructions (e.g., by adding 100 µL of 0.1 M HCl).

  • cAMP Measurement (ELISA):

    • Perform the competitive ELISA according to the kit manufacturer's protocol. This typically involves:

      • Adding cell lysates and standards to the antibody-coated plate.

      • Adding cAMP-HRP conjugate.

      • Incubating, washing, and adding TMB substrate.

      • Stopping the reaction and reading the absorbance at 450 nm.

  • Data Analysis:

    • Generate a standard curve using the known cAMP standards provided in the kit.

    • Calculate the concentration of cAMP in each sample by interpolating from the standard curve.

    • Plot the cAMP concentration against the log concentration of this compound to determine if the compound inhibits or enhances Forskolin-stimulated cAMP production.

Data Presentation: Effect of this compound on cAMP Production
ConditionThis compound (µM)Mean Absorbance (450 nm)cAMP Conc. (pmol/mL)% Inhibition of Forskolin Response
Basal01.852.5N/A
Forskolin00.4080.00
Forskolin0.10.4575.26.2
Forskolin10.6858.128.2
Forskolin101.1032.561.3
Forskolin1001.628.192.8

Disclaimer: These protocols provide a general framework. Optimization of cell numbers, incubation times, and reagent concentrations may be necessary for specific cell lines and experimental conditions.

References

Application Notes and Protocols: Nor-Cerpegin in Cancer Cell Line Research

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search has revealed no publicly available scientific literature or experimental data regarding "Nor-Cerpegin" and its effects on cancer cell lines.

Consequently, the creation of detailed Application Notes and Protocols, as requested, is not possible at this time. The core requirements, including data presentation in tables, detailed experimental protocols, and visualization of signaling pathways, cannot be fulfilled without foundational research on the compound's biological activity in the context of cancer.

The scientific community relies on published, peer-reviewed research to establish the basis for experimental design. This includes, but is not limited to:

  • Compound Characterization: Understanding the chemical structure, purity, and stability of this compound.

  • Mechanism of Action: Initial studies to determine how this compound may affect cancer cells at a molecular level.

  • In Vitro Studies: Foundational experiments on various cancer cell lines to assess cytotoxicity, effects on cell proliferation, and induction of apoptosis.

Without this primary data, any proposed protocols or application notes would be purely speculative and lack the scientific validity required by researchers, scientists, and drug development professionals.

We recommend the following steps for researchers interested in the potential of this compound:

  • Verify the Compound Name and Structure: Ensure that "this compound" is the correct nomenclature and that its chemical structure is known.

  • Conduct Preliminary In Vitro Screening: Perform initial dose-response studies on a panel of well-characterized cancer cell lines to determine if the compound exhibits any cytotoxic or anti-proliferative effects.

  • Publish Foundational Findings: Share initial findings through scientific publications to contribute to the collective knowledge and provide a basis for further research.

Once initial data becomes available in the public domain, it will be possible to develop the detailed application notes and protocols as requested. We will continue to monitor for any emerging research on this compound and will update this information accordingly.

Application Notes and Protocols for Nor-Cerpegin in Proteasome Activity Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Nor-Cerpegin and its derivatives as inhibitors in proteasome activity assays. The protocols outlined below are intended for researchers in cell biology, cancer biology, and drug discovery to assess the inhibitory potential of these compounds on the 20S proteasome, a key regulator of intracellular protein degradation.

Introduction to this compound and Proteasome Inhibition

The 20S proteasome is a multicatalytic protease complex responsible for the degradation of most intracellular proteins, playing a crucial role in cellular processes such as cell cycle regulation, signal transduction, and apoptosis.[1] The catalytic core of the 20S proteasome possesses three distinct proteolytic activities: chymotrypsin-like (CT-L), trypsin-like (T-L), and caspase-like (C-L).[2] Inhibition of proteasome activity has emerged as a significant therapeutic strategy, particularly in oncology.[1]

This compound and its derivatives are a class of compounds that have demonstrated inhibitory effects on the 20S proteasome. Notably, derivatives of this compound have been shown to selectively inhibit specific catalytic activities of the proteasome, making them valuable tools for studying the differential roles of these activities and for the development of targeted therapies. For instance, the this compound derivative, CLi (1,1-dimethyl furo[4-benzylamino]pyridine-3-one), has been identified as a potent and selective inhibitor of the caspase-like activity of the 20S proteasome.

Data Presentation: Inhibitory Activity of this compound Derivatives

The following table summarizes the reported inhibitory concentrations (IC50) of various this compound and cerpegin derivatives against the different catalytic activities of the 20S proteasome. This data provides a comparative overview of their potency and selectivity.

Compound ClassDerivativeTarget ActivityIC50 (µM)Reference
This compound Derivative CLi (1,1-dimethyl furo[4-benzylamino]pyridine-3-one)Caspase-likeNot specified, but demonstrated selective inhibition in vivo at 20 µg/kg and 100 µg/kg doses.
Cerpegin C1 & N5 Derivatives VariousPost-Acidic (PA)~2 - 5[3]
Cerpegin N5 Derivatives VariousPost-Acidic (PA)Micromolar range[4]

Signaling Pathway of Proteasome Inhibition

The primary mechanism of action for this compound and its derivatives is the direct inhibition of the catalytic subunits within the 20S proteasome core. This disruption of proteolytic activity leads to the accumulation of ubiquitinated proteins, which can trigger downstream cellular events such as cell cycle arrest and apoptosis.

Proteasome_Inhibition_Pathway cluster_0 Cellular Environment Ubiquitinated_Proteins Ubiquitinated Proteins 20S_Proteasome 20S Proteasome (CT-L, T-L, C-L activities) Ubiquitinated_Proteins->20S_Proteasome Targeting for degradation Degraded_Peptides Degraded Peptides 20S_Proteasome->Degraded_Peptides Proteolysis Nor_Cerpegin This compound Derivative Nor_Cerpegin->20S_Proteasome Inhibition

Direct inhibition of the 20S proteasome by this compound derivatives.

Experimental Protocols

This section provides detailed protocols for performing in vitro proteasome activity assays using this compound derivatives. These protocols are based on established methods for measuring the chymotrypsin-like, trypsin-like, and caspase-like activities of the 20S proteasome using fluorogenic substrates.

Experimental Workflow

The general workflow for assessing the inhibitory activity of this compound derivatives on the 20S proteasome is as follows:

Experimental_Workflow A Prepare Reagents: - Purified 20S Proteasome - Fluorogenic Substrates - this compound Derivative Stock - Assay Buffer B Set up Assay Plate: - Add Assay Buffer - Add this compound Derivative (or vehicle) - Add Purified 20S Proteasome A->B C Pre-incubate Inhibitor with Proteasome B->C D Initiate Reaction: Add Fluorogenic Substrate C->D E Measure Fluorescence (Kinetic or Endpoint) D->E F Data Analysis: Calculate % Inhibition and IC50 E->F

Workflow for 20S proteasome activity assay with this compound.
Protocol 1: In Vitro 20S Proteasome Activity Assay

This protocol describes the measurement of the three distinct proteolytic activities of purified 20S proteasome in the presence of this compound derivatives.

Materials:

  • Purified 20S Proteasome (e.g., from human erythrocytes or a commercial source)

  • Fluorogenic Substrates:

    • Chymotrypsin-like (CT-L): Suc-LLVY-AMC (N-Succinyl-Leu-Leu-Val-Tyr-7-Amino-4-methylcoumarin)

    • Trypsin-like (T-L): Bz-VGR-AMC (Boc-Val-Gly-Arg-7-Amino-4-methylcoumarin)

    • Caspase-like (C-L): Z-LLE-AMC (Z-Leu-Leu-Glu-7-amino-4-methylcoumarin)

  • This compound derivative of interest, dissolved in DMSO to create a stock solution (e.g., 10 mM)

  • Assay Buffer: 20 mM Tris-HCl (pH 7.5), 1 mM EDTA, 1 mM DTT

  • 96-well black, flat-bottom microplates

  • Fluorometric microplate reader with excitation/emission wavelengths of ~360-380 nm / ~440-460 nm for AMC-based substrates.

Procedure:

  • Preparation of Reagents:

    • Thaw all reagents on ice.

    • Prepare working solutions of the fluorogenic substrates in Assay Buffer. A final concentration of 20-100 µM in the assay is recommended, but should be optimized for the specific proteasome preparation.

    • Prepare serial dilutions of the this compound derivative in Assay Buffer from the DMSO stock. Ensure the final DMSO concentration in all wells is consistent and low (e.g., ≤1%) to avoid solvent effects.

  • Assay Setup:

    • In a 96-well plate, add the following to each well in the indicated order:

      • Assay Buffer to bring the final volume to 100 µL.

      • This compound derivative at various concentrations (or DMSO vehicle for control wells).

      • Purified 20S proteasome (e.g., 0.5 - 2 µg per well).

    • Include wells with Assay Buffer and substrate only (no proteasome) to measure background fluorescence.

  • Inhibitor Pre-incubation:

    • Gently tap the plate to mix the contents.

    • Pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to interact with the proteasome.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the appropriate fluorogenic substrate to each well.

    • Immediately place the plate in a pre-warmed (37°C) fluorometric microplate reader.

    • Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings every 1-2 minutes. Alternatively, for an endpoint assay, incubate the plate at 37°C for a fixed time (e.g., 30-60 minutes) and then read the fluorescence.

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Determine the rate of reaction (slope of the linear portion of the kinetic curve) for each well.

    • Calculate the percentage of inhibition for each concentration of the this compound derivative compared to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Cell-Based Proteasome Activity Assay

This protocol outlines a method to assess the effect of this compound derivatives on proteasome activity within intact cells.

Materials:

  • Cultured cells of interest

  • Cell culture medium and supplements

  • This compound derivative of interest

  • Proteasome-Glo™ Cell-Based Assay kits for Chymotrypsin-Like, Trypsin-Like, and Caspase-Like activities (or similar luminescent or fluorometric kits)

  • 96-well white, clear-bottom cell culture plates

  • Luminometer or fluorometer

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density that will result in a sub-confluent monolayer on the day of the assay. Allow cells to attach and grow overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the this compound derivative (and a vehicle control) in fresh cell culture medium.

    • Incubate the cells for the desired treatment time (e.g., 1, 4, or 24 hours).

  • Proteasome Activity Measurement:

    • Follow the manufacturer's instructions for the chosen cell-based proteasome activity assay kit. This typically involves:

      • Equilibrating the plate to room temperature.

      • Adding the assay reagent, which contains the cell lysis buffer and the specific luminogenic or fluorogenic substrate, to each well.

      • Incubating for a specified time (e.g., 10-30 minutes) at room temperature to allow for cell lysis and substrate cleavage.

      • Measuring the luminescence or fluorescence using a plate reader.

  • Data Analysis:

    • Normalize the signal from treated wells to the signal from vehicle-treated control wells to determine the percentage of proteasome activity.

    • Plot the percentage of activity against the inhibitor concentration to generate a dose-response curve and calculate the IC50 value.

Troubleshooting

  • High Background Fluorescence: Ensure the use of high-quality, fresh substrates. Check for autofluorescence of the test compound.

  • Low Signal-to-Noise Ratio: Optimize the concentration of the 20S proteasome and the fluorogenic substrate. Increase the incubation time.

  • Inconsistent Results: Ensure accurate pipetting and thorough mixing. Maintain a consistent temperature throughout the assay. Check the stability of the this compound derivative in the assay buffer.

By following these detailed application notes and protocols, researchers can effectively utilize this compound and its derivatives to investigate the intricate role of the proteasome in various biological systems and to advance the development of novel therapeutic agents.

References

Application Notes and Protocols for Furopyridine Alkaloids in In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

A Representative Model for a Novel Class of Bioactive Compounds

Disclaimer: The compound "Nor-Cerpegin" is not found in the currently available scientific literature. Therefore, these application notes and protocols are based on a representative, hypothetical furopyridine alkaloid with potential anticancer properties, drawing from established methodologies for similar heterocyclic compounds. This document is intended to serve as a foundational guide for researchers, scientists, and drug development professionals interested in the in vivo evaluation of novel furopyridine alkaloids.

Introduction

Furopyridine alkaloids, a class of nitrogen-containing heterocyclic compounds, have garnered significant interest in medicinal chemistry due to their diverse biological activities. Analogs of the natural product Cerpegin, which possess a furo[3,4-c]pyridine (B3350340) core, have demonstrated potential as anticancer, anti-inflammatory, and enzyme-inhibiting agents in preclinical in vitro studies. The progression of these promising compounds into in vivo animal models is a critical step in the drug development pipeline to assess their efficacy, pharmacokinetics, and safety in a whole-organism context.

This document provides a detailed framework for conducting in vivo animal studies on a representative furopyridine alkaloid, hereafter referred to as "Furopyridine Compound X," for the evaluation of its anticancer activity.

Potential Mechanism of Action: Targeting Cancer Cell Proliferation

Based on preliminary in vitro data for analogous compounds, Furopyridine Compound X is hypothesized to exert its anticancer effects by inhibiting critical cellular processes involved in tumor growth. One plausible mechanism is the inhibition of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle.

Furopyridine Compound X Furopyridine Compound X CDK2/Cyclin E Complex CDK2/Cyclin E Complex Furopyridine Compound X->CDK2/Cyclin E Complex Inhibition Apoptosis Apoptosis Furopyridine Compound X->Apoptosis Induction G1/S Phase Transition G1/S Phase Transition CDK2/Cyclin E Complex->G1/S Phase Transition Promotes Cell Proliferation Cell Proliferation G1/S Phase Transition->Cell Proliferation

Figure 1: Hypothesized Signaling Pathway of Furopyridine Compound X.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data from a representative in vivo efficacy study of Furopyridine Compound X in a murine xenograft model of human colorectal cancer (HCT-116).

GroupTreatmentDose (mg/kg)Administration RouteMean Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (%)Mean Body Weight Change (%)
1Vehicle Control-Intraperitoneal (i.p.)1500 ± 1500+2.5 ± 1.0
2Furopyridine Compound X25i.p.825 ± 12045-1.5 ± 0.8
3Furopyridine Compound X50i.p.450 ± 9070-4.0 ± 1.2
4Positive Control (e.g., 5-FU)20i.p.600 ± 11060-8.0 ± 1.5

Experimental Protocols

In Vivo Anticancer Efficacy Study in a Xenograft Model

This protocol outlines the methodology for assessing the anticancer efficacy of Furopyridine Compound X in a subcutaneous human colorectal cancer xenograft model in mice.

cluster_0 Preparation Phase cluster_1 Tumor Implantation and Growth cluster_2 Treatment Phase cluster_3 Endpoint Analysis Cell Culture Cell Culture Tumor Cell Implantation Tumor Cell Implantation Cell Culture->Tumor Cell Implantation Animal Acclimatization Animal Acclimatization Animal Acclimatization->Tumor Cell Implantation Tumor Growth Monitoring Tumor Growth Monitoring Tumor Cell Implantation->Tumor Growth Monitoring Randomization Randomization Tumor Growth Monitoring->Randomization Treatment Administration Treatment Administration Randomization->Treatment Administration Monitoring Monitoring Treatment Administration->Monitoring Tumor Measurement Tumor Measurement Monitoring->Tumor Measurement Tissue Collection Tissue Collection Tumor Measurement->Tissue Collection Data Analysis Data Analysis Tissue Collection->Data Analysis

Figure 2: Experimental Workflow for In Vivo Efficacy Study.

4.1.1. Materials and Reagents

  • Human colorectal carcinoma cell line (HCT-116)

  • McCoy's 5A medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • 6-8 week old female athymic nude mice (nu/nu)

  • Matrigel® Basement Membrane Matrix

  • Furopyridine Compound X

  • Vehicle (e.g., 10% DMSO, 40% PEG300, 50% saline)

  • Positive control drug (e.g., 5-Fluorouracil)

  • Calipers, syringes, needles

  • Anesthetic (e.g., isoflurane)

  • Tissue collection and preservation reagents

4.1.2. Cell Culture and Animal Husbandry

  • Culture HCT-116 cells in McCoy's 5A medium at 37°C in a humidified atmosphere of 5% CO2.

  • Acclimatize athymic nude mice for at least one week under specific pathogen-free (SPF) conditions with ad libitum access to food and water.

4.1.3. Tumor Implantation

  • Harvest HCT-116 cells during the logarithmic growth phase and resuspend in sterile phosphate-buffered saline (PBS) at a concentration of 5 x 10⁷ cells/mL.

  • Mix the cell suspension 1:1 with Matrigel®.

  • Subcutaneously inject 0.1 mL of the cell suspension (containing 2.5 x 10⁶ cells) into the right flank of each mouse.

4.1.4. Treatment Protocol

  • Monitor tumor growth by caliper measurements every 2-3 days. Calculate tumor volume using the formula: Volume = (length × width²)/2.

  • When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group).

  • Administer Furopyridine Compound X (e.g., 25 and 50 mg/kg), vehicle, or positive control via intraperitoneal injection daily for 21 days.

  • Monitor the body weight and general health of the mice daily.

4.1.5. Endpoint and Data Analysis

  • At the end of the treatment period, euthanize the mice.

  • Excise the tumors and measure their final weight and volume.

  • Collect tumors and major organs for histopathological and/or biomarker analysis.

  • Calculate the percentage of tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

  • Analyze the data using appropriate statistical methods (e.g., ANOVA followed by Dunnett's test).

Acute Toxicity Study

A preliminary acute toxicity study is essential to determine the maximum tolerated dose (MTD) of Furopyridine Compound X.

4.2.1. Protocol

  • Use healthy, non-tumor-bearing mice of the same strain and sex as in the efficacy study.

  • Administer single escalating doses of Furopyridine Compound X to different groups of mice (n=3-5 per group).

  • Observe the mice for 14 days for signs of toxicity, including changes in behavior, appearance, and body weight.

  • Perform necropsy and histopathological examination of major organs at the end of the observation period.

  • The MTD is defined as the highest dose that does not cause severe morbidity or more than 10-15% body weight loss.

Conclusion

The protocols and guidelines presented here provide a comprehensive framework for the initial in vivo characterization of novel furopyridine alkaloids like the hypothetical "Furopyridine Compound X." Successful demonstration of efficacy and an acceptable safety profile in these preclinical animal models is a prerequisite for further development towards clinical applications. It is imperative that all animal studies are conducted in compliance with institutional and national guidelines for animal welfare.

Application Notes and Protocols for the Quantification of Nor-Cerpegin

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Nor-Cerpegin is a putative analogue or metabolite related to the pyridine (B92270) alkaloid Cerpegin. Accurate and sensitive quantification of this compound in various matrices, including biological fluids and pharmaceutical formulations, is critical for pharmacokinetic studies, drug metabolism research, and quality control. Due to the likely polar nature and structural characteristics of this compound, analytical methodologies must be highly sensitive and selective to overcome matrix effects and achieve low detection limits. This document provides detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and the more sensitive Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). These methods are based on established analytical strategies for similar alkaloid compounds.

I. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

LC-MS/MS is the preferred method for quantifying trace levels of this compound in complex biological matrices due to its high sensitivity and selectivity.[1][2]

1. Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a crucial step for removing matrix interferences and concentrating the analyte.[3][4][5]

Protocol:

  • Sample Pre-treatment:

    • For plasma or serum samples, precipitate proteins by adding acetonitrile (B52724) (1:3 v/v), vortexing for 1 minute, and centrifuging at 10,000 x g for 10 minutes.

    • For urine samples, dilute 1:1 with 0.1% formic acid in water.

  • SPE Cartridge Conditioning:

    • Condition a C18 SPE cartridge by sequentially passing 3 mL of methanol (B129727) followed by 3 mL of deionized water.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (approx. 1 mL/min).

  • Washing:

    • Wash the cartridge with 3 mL of 5% methanol in water to remove polar impurities.

  • Elution:

    • Elute this compound from the cartridge with 2 mL of methanol containing 0.5% ammonium (B1175870) hydroxide.[3]

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase (see LC-MS/MS parameters below).

Experimental Workflow for Sample Preparation (SPE)

SPE_Workflow Sample Biological Sample (Plasma, Urine) Pretreat Pre-treatment (Protein Precipitation / Dilution) Sample->Pretreat Load Sample Loading Pretreat->Load Condition SPE Cartridge Conditioning Condition->Load Wash Washing Step Load->Wash Elute Elution Wash->Elute Evap Evaporation & Reconstitution Elute->Evap Analysis LC-MS/MS Analysis Evap->Analysis

Caption: Solid-Phase Extraction (SPE) workflow for this compound.

2. LC-MS/MS Instrumentation and Conditions

Protocol:

  • Chromatographic System: UHPLC system coupled to a triple quadrupole mass spectrometer.

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).[6]

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient Elution:

    • Start with 5% B, hold for 0.5 min.

    • Linearly increase to 95% B over 4.5 min.

    • Hold at 95% B for 1 min.

    • Return to 5% B in 0.1 min and re-equilibrate for 1.9 min.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole with electrospray ionization (ESI) in positive mode.

  • Ion Source Parameters:

    • Spray Voltage: 5500 V

    • Source Temperature: 550°C

    • Gas 1 (Nebulizer Gas): 50 psi

    • Gas 2 (Heater Gas): 50 psi

    • Curtain Gas: 35 psi

    • Collision Gas (CAD): Medium

  • Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for this compound and an internal standard must be determined by direct infusion. For a hypothetical this compound (M+H)+ of m/z 250, transitions could be:

    • Quantifier: 250 -> 150

    • Qualifier: 250 -> 95

3. Data Presentation: LC-MS/MS Method Validation Parameters

ParameterResult
Linearity Range1 - 1000 ng/mL (r² > 0.99)
Limit of Detection (LOD)0.3 µg/kg
Limit of Quantification (LOQ)1.0 µg/kg
Accuracy (% Recovery)85 - 115%
Precision (%RSD)< 15%
Matrix Effect88 - 105%
StabilityStable for 24h at RT, 7 days at 4°C

Note: These values are representative and should be determined experimentally during method validation.[7]

II. High-Performance Liquid Chromatography (HPLC-UV) Method

For routine analysis where lower sensitivity is acceptable, an HPLC-UV method can be employed.[8][9]

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

Protocol:

  • To 1 mL of sample (e.g., pharmaceutical formulation digest, urine), add 100 µL of 1 M NaOH to basify the solution.

  • Add 5 mL of a mixture of dichloromethane (B109758) and isopropanol (B130326) (9:1 v/v).

  • Vortex for 5 minutes.

  • Centrifuge at 4000 x g for 10 minutes to separate the layers.

  • Transfer the organic (lower) layer to a clean tube.

  • Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

Experimental Workflow for HPLC Analysis

HPLC_Workflow Sample Sample LLE Liquid-Liquid Extraction (LLE) Sample->LLE Evap Evaporation & Reconstitution LLE->Evap Inject HPLC Injection Evap->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect UV Detection Separate->Detect Quantify Data Analysis & Quantification Detect->Quantify

Caption: HPLC-UV analysis workflow for this compound.

2. HPLC Instrumentation and Conditions

Protocol:

  • Chromatographic System: HPLC with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[9]

  • Mobile Phase: Isocratic mixture of acetonitrile and phosphate (B84403) buffer (pH 3.0) (40:60 v/v).

  • Flow Rate: 1.0 mL/min.[10]

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

  • Detection Wavelength: To be determined based on the UV spectrum of this compound (e.g., 239 nm, a common wavelength for similar structures).[9]

3. Data Presentation: HPLC-UV Method Validation Parameters

ParameterResult
Linearity Range0.1 - 50 µg/mL (r² > 0.995)
Limit of Detection (LOD)0.05 µg/mL
Limit of Quantification (LOQ)0.15 µg/mL
Accuracy (% Recovery)90 - 110%
Precision (%RSD)< 5%
RobustnessUnaffected by minor changes in pH, flow rate

Note: These values are representative and must be established through proper method validation.[11]

III. Signaling Pathway Context (Hypothetical)

As this compound is related to the alkaloid Cerpegin, its mechanism of action may involve modulation of neurotransmitter pathways or anti-inflammatory signaling. A hypothetical pathway is depicted below.

Signaling_Pathway NorCerpegin This compound Receptor Target Receptor (e.g., Serotonin Receptor) NorCerpegin->Receptor GProtein G-Protein Activation Receptor->GProtein AdenylylCyclase Adenylyl Cyclase Inhibition GProtein->AdenylylCyclase cAMP ↓ cAMP Levels AdenylylCyclase->cAMP PKA ↓ PKA Activity cAMP->PKA CREB ↓ CREB Phosphorylation PKA->CREB Response Cellular Response (e.g., Neuromodulation) CREB->Response

Caption: Hypothetical signaling pathway for this compound.

The presented LC-MS/MS and HPLC-UV methods provide robust and reliable frameworks for the quantification of this compound. The choice of method will depend on the required sensitivity and the complexity of the sample matrix. For trace-level quantification in biological samples, the LC-MS/MS method is highly recommended. For higher concentration samples, such as in pharmaceutical quality control, the HPLC-UV method offers a cost-effective and accurate alternative. All methods must be fully validated according to ICH guidelines to ensure data quality and reliability.

References

Application Note: Quantitative Analysis of Nor-Cerpegin in Biological Matrices using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a detailed protocol for the detection and quantification of Nor-Cerpegin, a derivative of the pyridine (B92270) alkaloid Cerpegin, in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Cerpegin and its analogues are of significant interest due to their diverse pharmacological activities, including analgesic and tranquilizing properties. The method outlined here provides a robust framework for sample preparation, chromatographic separation, and mass spectrometric detection, suitable for researchers in pharmacology, drug metabolism, and natural product chemistry.

Introduction

Cerpegin, an alkaloid isolated from plants of the Ceropegia genus, has been the subject of research due to its potential therapeutic applications.[1] this compound, a demethylated analogue, is also of interest for its potential biological activity. Accurate and sensitive quantification of such compounds in complex biological samples is crucial for pharmacokinetic, toxicokinetic, and metabolic studies. LC-MS/MS offers high selectivity and sensitivity, making it the ideal analytical technique for this purpose.[2][3][4] This protocol provides a comprehensive methodology for the analysis of this compound, leveraging established principles for the analysis of related alkaloid compounds.

Experimental

Sample Preparation

A robust sample preparation protocol is essential to remove matrix interferences and enrich the analyte. The following procedure is a general guideline and may require optimization depending on the specific biological matrix (e.g., plasma, serum, tissue homogenate).

Protein Precipitation (for Plasma/Serum Samples):

  • To 100 µL of the biological sample, add 300 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard.

  • Vortex the mixture vigorously for 1 minute to precipitate proteins.

  • Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Solid-Phase Extraction (SPE) - Alternative Method:

For cleaner extracts and potentially lower limits of detection, a mixed-mode cation exchange SPE cartridge can be employed.

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Loading: Load the pre-treated sample (e.g., diluted plasma) onto the cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol to remove interferences.

  • Elution: Elute this compound with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate and reconstitute as described in the protein precipitation protocol.

Liquid Chromatography

LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system. Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is recommended. Mobile Phase A: 0.1% Formic Acid in Water Mobile Phase B: 0.1% Formic Acid in Acetonitrile Gradient:

Time (min)Flow Rate (mL/min)%B
0.00.45
1.00.45
5.00.495
7.00.495
7.10.45
10.00.45

Column Temperature: 40°C Injection Volume: 5 µL

Mass Spectrometry

Mass Spectrometer: A tandem quadrupole mass spectrometer. Ionization Source: Electrospray Ionization (ESI), positive mode. Key Parameters:

  • Capillary Voltage: 3.5 kV

  • Desolvation Temperature: 400°C

  • Desolvation Gas Flow: 800 L/hr

  • Cone Gas Flow: 50 L/hr

  • Collision Gas: Argon

This compound Identification:

To establish the Multiple Reaction Monitoring (MRM) transitions for this compound, the structure of Cerpegin is first considered. Cerpegin is 3,4-dioxo-1,1,5-trimethyl-1,3,4,5-tetrahydrofuro[3,4-c]-pyridine, with a molecular weight of 207.21 g/mol . "Nor-" typically implies the removal of a methyl group. Assuming the removal of one of the N-methyl or C-methyl groups, the molecular weight of this compound would be approximately 193.18 g/mol . The protonated molecule [M+H]⁺ would therefore have an m/z of approximately 194.19.

MRM Transition Optimization:

A standard solution of this compound should be infused into the mass spectrometer to determine the exact precursor ion m/z and to optimize the collision energy for the most abundant and stable product ions.

Quantitative Data Summary

The following table summarizes the proposed LC-MS/MS parameters for this compound detection. Note: The MRM transitions and optimal energies need to be determined experimentally.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)
This compound (Quantifier)~194.2TBD0.050TBDTBD
This compound (Qualifier)~194.2TBD0.050TBDTBD
Internal StandardAnalyte-specificTBD0.050TBDTBD

TBD: To Be Determined experimentally.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Biological Sample (e.g., Plasma) Precipitation Protein Precipitation (Acetonitrile) Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation MS_Detection MS/MS Detection (ESI+, MRM) LC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Quantification Quantification (Peak Area Integration) Data_Acquisition->Quantification Results Results Reporting Quantification->Results

Caption: Experimental workflow for this compound detection.

Conceptual Biosynthetic Pathway of Cerpegin

cerpegin_biosynthesis cluster_pathway Conceptual Biosynthetic Pathway of Cerpegin Aspartate L-Aspartate Iminodiacetate Iminodiacetate Aspartate->Iminodiacetate Multiple Steps Pyridine_Ring Pyridine Ring Formation Iminodiacetate->Pyridine_Ring Intermediate_A Intermediate A Pyridine_Ring->Intermediate_A Furanone_Ring Furanone Ring Annulation Intermediate_A->Furanone_Ring Cerpegin Cerpegin Furanone_Ring->Cerpegin Nor_Cerpegin This compound Cerpegin->Nor_Cerpegin Demethylation

Caption: Proposed biosynthetic pathway of Cerpegin and its relation to this compound.

Conclusion

The LC-MS/MS method described in this application note provides a selective and sensitive approach for the quantification of this compound in biological matrices. The protocol for sample preparation, chromatographic separation, and mass spectrometric detection serves as a solid foundation for researchers. Experimental determination of the precise MRM transitions and optimization of instrument parameters are critical for achieving the highest level of performance. This method will facilitate further research into the pharmacology and metabolism of this class of alkaloids.

References

Application Notes and Protocols for Creating Stable Nor-Cerpegin Solutions for Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nor-Cerpegin, a derivative of the pyridine (B92270) alkaloid Cerpegin, is a compound of interest for various pharmacological studies.[1][2] The preparation of stable and well-characterized solutions is a critical prerequisite for obtaining reliable and reproducible experimental results. These application notes provide detailed protocols for the preparation of this compound solutions, along with methods for assessing their stability. The information is based on the general properties of pyridine alkaloids and best practices in pharmaceutical formulation.[3][4][5][6][7]

Physicochemical Properties of this compound

While specific experimental data for this compound is limited, its properties can be inferred from its structural relationship to Cerpegin and the broader class of pyridine alkaloids.

  • Chemical Structure: this compound is characterized by a furo[3,4-c]pyridine (B3350340) core.

  • Solubility: As a pyridine alkaloid, this compound is expected to be weakly basic and exhibit moderate solubility in water and higher solubility in organic solvents.[8] Its solubility is pH-dependent, increasing in acidic conditions due to the protonation of the pyridine nitrogen.

  • Stability: The stability of this compound solutions can be influenced by factors such as pH, temperature, light, and the presence of oxidizing agents. Hydrolysis and oxidation are potential degradation pathways for alkaloids.

Data Presentation: Solubility and Stability of this compound

The following tables summarize the expected solubility and stability of this compound based on the characteristics of related pyridine alkaloids. Note: This data is illustrative and should be experimentally verified.

Table 1: Qualitative Solubility of this compound in Various Solvents

SolventExpected SolubilityNotes
WaterModerately SolubleSolubility increases at lower pH.
Phosphate-Buffered Saline (PBS) pH 7.4Sparingly Soluble
0.1 N Hydrochloric Acid (HCl)Freely SolubleForms a salt, enhancing solubility.
EthanolSolubleA common solvent for alkaloids.[3]
Dimethyl Sulfoxide (DMSO)Freely SolubleA common solvent for initial stock solutions.
Propylene GlycolSolubleA potential co-solvent for aqueous formulations.[9][10]

Table 2: Recommended Storage Conditions and Expected Stability of this compound Solutions

Solvent SystemConcentrationStorage TemperatureExpected Shelf-Life (for experimental use)
0.9% Saline (pH adjusted to 4-5 with HCl)1 mg/mL2-8°C, protected from lightUp to 2 weeks
10% DMSO in PBS (pH 7.4)10 mM-20°C, protected from lightUp to 3 months
50% Polyethylene Glycol 400 in Water5 mg/mL2-8°C, protected from lightUp to 1 month

Experimental Protocols

Protocol for Preparation of an Aqueous this compound Solution for In Vitro/In Vivo Studies

This protocol describes the preparation of a 1 mg/mL this compound solution in a buffered saline vehicle suitable for parenteral administration in preclinical studies.

Materials:

  • This compound powder

  • Sterile Water for Injection (WFI)

  • 0.1 N Hydrochloric Acid (HCl), sterile

  • 0.1 N Sodium Hydroxide (NaOH), sterile

  • Sodium Chloride (NaCl)

  • Sterile 0.22 µm syringe filters

  • Sterile vials

Procedure:

  • Weighing: Accurately weigh the required amount of this compound powder in a sterile container.

  • Initial Dissolution: Add a portion of Sterile WFI to the this compound powder.

  • pH Adjustment for Solubilization: While stirring, slowly add 0.1 N HCl dropwise to lower the pH and facilitate the dissolution of the weakly basic this compound. Aim for a pH between 3 and 4.

  • Tonicity Adjustment: Once the this compound is fully dissolved, add NaCl to achieve an isotonic solution (0.9% w/v).

  • Final pH Adjustment: Adjust the pH of the solution to a physiologically compatible range, typically between 4 and 5, using 0.1 N HCl or 0.1 N NaOH as needed. A pH in this range often provides a good balance between solubility and stability for alkaloids.

  • Final Volume: Add Sterile WFI to reach the final desired volume.

  • Sterile Filtration: Filter the solution through a sterile 0.22 µm syringe filter into a sterile vial.

  • Storage: Store the final solution at 2-8°C, protected from light.

Protocol for Stability Assessment of this compound Solutions by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a method to assess the stability of this compound solutions by monitoring the concentration of the parent compound over time.

Materials and Equipment:

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Formic acid (HPLC grade)

  • Water (HPLC grade)

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

Chromatographic Conditions (Example):

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: 10% B to 90% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: To be determined based on the UV spectrum of this compound (typically in the range of 254-320 nm for pyridine-containing compounds).

  • Injection Volume: 10 µL

Procedure:

  • Preparation of Standards: Prepare a stock solution of the this compound reference standard in a suitable solvent (e.g., methanol (B129727) or acetonitrile). From the stock solution, prepare a series of calibration standards of known concentrations.

  • Sample Preparation: At each time point of the stability study, withdraw an aliquot of the this compound solution being tested. Dilute the sample with the mobile phase to a concentration that falls within the range of the calibration curve.

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Data Analysis:

    • Generate a calibration curve by plotting the peak area of the this compound standard against its concentration.

    • Determine the concentration of this compound in the test samples by interpolating their peak areas from the calibration curve.

    • Calculate the percentage of the initial this compound concentration remaining at each time point. A solution is generally considered stable if the concentration remains above 90% of the initial value.

Visualizations

Signaling Pathways and Experimental Workflows

Nor_Cerpegin_Solution_Preparation_Workflow cluster_prep Solution Preparation weigh Weigh this compound dissolve Initial Dissolution in WFI weigh->dissolve ph_solubilize pH Adjustment (Acidic) for Solubilization dissolve->ph_solubilize tonicity Add Tonicity Agent (e.g., NaCl) ph_solubilize->tonicity ph_final Final pH Adjustment (Physiological Range) tonicity->ph_final volume Adjust to Final Volume ph_final->volume filter Sterile Filtration (0.22 µm) volume->filter store Store at 2-8°C, Protected from Light filter->store

Caption: Workflow for preparing a sterile aqueous solution of this compound.

Nor_Cerpegin_Stability_Assessment_Workflow cluster_stability Stability Assessment prep_solution Prepare this compound Solution store_conditions Store under Defined Conditions (Temperature, Light) prep_solution->store_conditions sampling Sample at Time Points (t=0, 1, 2, 4 weeks) store_conditions->sampling hplc_analysis Analyze by HPLC sampling->hplc_analysis data_analysis Quantify Remaining this compound hplc_analysis->data_analysis conclusion Determine Shelf-Life data_analysis->conclusion

Caption: Workflow for assessing the stability of this compound solutions.

Nor_Cerpegin_Degradation_Pathway Nor_Cerpegin This compound Hydrolysis_Product Hydrolysis Product Nor_Cerpegin->Hydrolysis_Product H₂O / pH Oxidation_Product Oxidation Product Nor_Cerpegin->Oxidation_Product O₂ / Light

Caption: Potential degradation pathways for this compound.

References

Application Notes and Protocols: Cerpegin and its Analogues as Tool Compounds in Chemical Biology

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cerpegin is a natural pyridine (B92270) alkaloid originally isolated from the plant Ceropegia juncea. It and its synthetic analogues have demonstrated a range of biological activities, making them useful as chemical probes to investigate various cellular processes. Notably, Cerpegin has been identified as an inhibitor of the proteasome's post-glutamyl peptide hydrolyzing (PGPH) or "caspase-like" activity, offering a degree of selectivity over other proteasomal activities. This property, along with its other reported bioactivities, makes Cerpegin a valuable tool for studying protein degradation pathways and for potential therapeutic development.

Data Presentation: Quantitative Activity of Cerpegin and Analogues

The following table summarizes the reported inhibitory concentrations (IC50) of Cerpegin and some of its N5-substituted analogues against the proteolytic activities of the proteasome.

CompoundTarget ActivityIC50 (µM)Notes
CerpeginProteasome (PA/PGPH activity)10.4Selectively inhibits the PA/PGPH activity.[1]
N5-Cerpegin derivative 20Proteasome (PA/PGPH activity)4.9Improved potency over the parent compound.[1]
N5-Cerpegin derivative 23Proteasome (PA/PGPH activity)11.4N-pyrrolidinyl propyl substitution.[1]
Salinosporamide A (Sal A)Proteasome (all 3 activities)0.43Potent, non-selective proteasome inhibitor for comparison.[1]

Experimental Protocols

In Vitro Proteasome Activity Assay

This protocol describes a general method to assess the inhibitory activity of Cerpegin or its analogues on the caspase-like (PGPH) activity of the 20S proteasome.

Materials:

  • Purified 20S proteasome

  • Fluorogenic substrate for caspase-like activity (e.g., Z-LLE-AMC)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 25 mM KCl, 10 mM NaCl, 1 mM MgCl2)

  • Cerpegin or analogue dissolved in DMSO

  • 384-well black microplate

  • Plate reader with fluorescence detection (Excitation: ~380 nm, Emission: ~460 nm)

Procedure:

  • Prepare a stock solution of Cerpegin or its analogue in DMSO (e.g., 10 mM).

  • Create a serial dilution of the compound in the assay buffer to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

  • In the microplate, add the diluted compound or DMSO (vehicle control) to the appropriate wells.

  • Add the purified 20S proteasome to each well to a final concentration of, for example, 1 nM.

  • Incubate the plate at 37°C for 15 minutes to allow the compound to interact with the proteasome.

  • Initiate the reaction by adding the fluorogenic substrate (e.g., Z-LLE-AMC) to a final concentration of, for example, 20 µM.

  • Immediately begin kinetic measurements of fluorescence intensity every 1-2 minutes for 30-60 minutes using a plate reader.

  • Calculate the rate of reaction (slope of the linear portion of the fluorescence curve) for each concentration.

  • Normalize the rates to the vehicle control (100% activity) and plot the percentage of inhibition against the logarithm of the compound concentration.

  • Fit the data to a dose-response curve to determine the IC50 value.

Cell Viability Assay (e.g., MTT Assay)

This protocol can be used to determine the cytotoxic effects of Cerpegin on a cancer cell line.

Materials:

  • Cancer cell line of interest (e.g., HeLa, MCF-7)

  • Complete cell culture medium

  • Cerpegin or analogue dissolved in DMSO

  • 96-well clear microplate

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Plate reader capable of measuring absorbance at ~570 nm

Procedure:

  • Seed the cells in a 96-well plate at a density of, for example, 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of Cerpegin in the complete cell culture medium.

  • Remove the old medium from the wells and add the medium containing the different concentrations of Cerpegin. Include a vehicle control (DMSO).

  • Incubate the cells for 24, 48, or 72 hours.

  • Add MTT reagent to each well (final concentration of ~0.5 mg/mL) and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

  • Remove the MTT-containing medium and add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at ~570 nm using a plate reader.

  • Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.

  • Plot the percentage of viability against the logarithm of the compound concentration to determine the EC50 or IC50 for cytotoxicity.

Visualizations

Proteasome_Inhibition_Pathway cluster_cell Cellular Environment Ub_Protein Ubiquitinated Protein Proteasome 26S Proteasome Ub_Protein->Proteasome Targeting Peptides Peptides Proteasome->Peptides Degradation Amino_Acids Amino Acids Peptides->Amino_Acids Further Processing Cerpegin Cerpegin Cerpegin->Proteasome Inhibition (PGPH activity)

Caption: Inhibition of the Ubiquitin-Proteasome System by Cerpegin.

Experimental_Workflow cluster_workflow Screening Workflow for Cerpegin Analogues start Start: Library of Cerpegin Analogues step1 Primary Screen: In Vitro Proteasome Inhibition Assay start->step1 step2 Data Analysis: Determine IC50 Values step1->step2 decision Potency & Selectivity Criteria Met? step2->decision step3 Secondary Screen: Cell-Based Viability & Target Engagement Assays decision->step3 Yes end_inactive Discard/Deprioritize Inactive Compounds decision->end_inactive No end_active Identify Hit Compound(s) step3->end_active

Caption: High-Throughput Screening Workflow for Cerpegin Analogues.

References

Application Note: Comprehensive Protocol for Assessing Nor-Cerpegin's Effect on the Ubiquitin-Proteasome System

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: The Ubiquitin-Proteasome System (UPS) is a critical cellular pathway responsible for the degradation of the majority of intracellular proteins, playing a key role in protein homeostasis, cell cycle regulation, and signal transduction.[1][2][3] Its dysregulation is implicated in numerous diseases, including cancer and neurodegenerative disorders, making it an attractive target for therapeutic intervention.[1][4] This document provides a detailed, multi-faceted protocol to comprehensively evaluate the effects of a novel small molecule, Nor-Cerpegin, on the UPS. The described assays will enable researchers to determine if this compound modulates proteasome activity directly, alters cellular ubiquitination profiles, or affects the viability of cells, thereby providing a thorough preclinical assessment of its mechanism of action.

Introduction to the Ubiquitin-Proteasome System (UPS)

The UPS is the primary mechanism for targeted protein degradation in eukaryotic cells.[2][3] The process involves two sequential steps: the covalent attachment of a polyubiquitin (B1169507) chain to a target protein and the subsequent degradation of the tagged protein by the 26S proteasome complex.[1][5]

  • Ubiquitination Cascade: This process is carried out by three key enzymes: an E1 ubiquitin-activating enzyme, an E2 ubiquitin-conjugating enzyme, and an E3 ubiquitin ligase.[6] The E3 ligase provides substrate specificity, binding to the target protein and facilitating the transfer of ubiquitin from the E2 enzyme to a lysine (B10760008) residue on the substrate.[6][7] The formation of a chain of at least four ubiquitin molecules (typically linked via lysine 48) serves as a degradation signal.[5]

  • The 26S Proteasome: This large, ATP-dependent proteolytic complex is responsible for degrading polyubiquitinated proteins.[1][8] It consists of a 20S core particle (CP), which contains the catalytic active sites, and one or two 19S regulatory particles (RP) that recognize, deubiquitinate, unfold, and translocate the substrate into the 20S core for degradation.[2][8] The 20S core has three main proteolytic activities: chymotrypsin-like, trypsin-like, and caspase-like.[1][9]

Modulation of this pathway with small molecules offers significant therapeutic potential.[5][10] This protocol outlines a systematic approach to characterize how this compound interacts with this complex system.

UPS_Pathway cluster_ub Ubiquitination Cascade cluster_deg Proteasomal Degradation Ub Ubiquitin (Ub) E1 E1 Activating Enzyme Ub->E1 ATP E2 E2 Conjugating Enzyme E1->E2 Ub E3 E3 Ligase E2->E3 Ub Ub_Protein Polyubiquitinated Protein E3->Ub_Protein (Ub)n Protein Target Protein Protein->E3 Proteasome 26S Proteasome Ub_Protein->Proteasome Peptides Peptides Proteasome->Peptides Ub_recycle Ubiquitin Recycling (DUBs) Proteasome->Ub_recycle

Figure 1: Simplified Ubiquitin-Proteasome System (UPS) signaling pathway.

Experimental Workflow

A tiered approach is recommended to efficiently assess the effects of this compound. The workflow begins with broad, cell-based assays and progresses to more specific, mechanistic studies.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Primary & Secondary Assays cluster_analysis Data Analysis & Interpretation start Start: Prepare this compound Stock culture Culture selected cell lines (e.g., HeLa, HEK293T, MM.1S) start->culture treat Treat cells with a dose-range of this compound culture->treat viability Assay 1: Cell Viability (MTT/CTG) treat->viability proteasome_activity Assay 2: Cell-Based Proteasome Activity treat->proteasome_activity ubiquitination Assay 3: Global Ubiquitination (Western Blot) treat->ubiquitination analyze Analyze Data: Calculate IC50/EC50, Quantify Blots viability->analyze in_vitro_activity Assay 4: In Vitro Proteasome Activity proteasome_activity->in_vitro_activity If activity is altered proteasome_activity->analyze ubiquitination->analyze in_vitro_activity->analyze interpret Interpret Results & Formulate Hypothesis analyze->interpret end End: Characterize MoA interpret->end

Figure 2: General experimental workflow for assessing this compound.

Detailed Experimental Protocols

Protocol 3.1: Cell Viability Assay

Objective: To determine the cytotoxic or cytostatic effects of this compound and establish a non-lethal concentration range for subsequent mechanistic assays.

Materials:

  • Selected cancer or immortalized cell lines (e.g., HeLa, HEK293T)

  • Complete growth medium (e.g., DMEM + 10% FBS)

  • 96-well clear-bottom plates

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® (CTG) reagent

  • Plate reader (spectrophotometer or luminometer)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound in growth medium. Add 100 µL of the diluted compound to the wells (final DMSO concentration <0.5%). Include vehicle-only (DMSO) and untreated controls.

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • Viability Measurement (MTT):

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C until formazan (B1609692) crystals form.

    • Aspirate the medium and dissolve crystals in 150 µL of DMSO.

    • Read absorbance at 570 nm.

  • Data Analysis: Normalize absorbance values to the vehicle control. Plot the percentage of viability versus log[this compound] and calculate the IC50 value using non-linear regression.

Protocol 3.2: Cell-Based Proteasome Activity Assay

Objective: To measure the activity of the three catalytic subunits of the proteasome within intact cells treated with this compound.

Materials:

  • Cells cultured and treated as in Protocol 3.1

  • Proteasome-Glo™ Cell-Based Assay reagents (for chymotrypsin-like, trypsin-like, and caspase-like activities)

  • Opaque-walled 96-well plates

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Seed 10,000 cells/well in a 96-well opaque plate. After 24 hours, treat with a dose range of this compound for a predetermined time (e.g., 2-6 hours). Include a known proteasome inhibitor (e.g., MG132) as a positive control.

  • Reagent Preparation: Prepare the Proteasome-Glo™ reagent for the desired activity (e.g., Suc-LLVY-Glo for chymotrypsin-like) according to the manufacturer's instructions.

  • Assay:

    • Remove plates from the incubator and allow them to equilibrate to room temperature.

    • Add 100 µL of the prepared reagent to each well.

    • Mix on an orbital shaker for 2 minutes and then incubate at room temperature for 10-30 minutes.

  • Measurement: Read luminescence using a plate reader.

  • Data Analysis: Normalize luminescence to the vehicle control. Calculate IC50 values to quantify the potency of inhibition for each catalytic site.

Protocol 3.3: Global Ubiquitination Assay (Western Blot)

Objective: To determine if this compound treatment leads to an accumulation or reduction of polyubiquitinated proteins, indicating an upstream or downstream effect on the UPS.

Materials:

  • Cells cultured in 6-well plates

  • This compound and MG132 (positive control)

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels (4-15% gradient is recommended)[11]

  • PVDF membrane

  • Primary antibodies: Anti-Polyubiquitin (e.g., FK2 clone), Anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • ECL chemiluminescence substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells in 6-well plates with this compound (at 1x and 5x IC50 from viability assay) or MG132 (10 µM) for 4-6 hours. Wash cells with cold PBS and lyse with 150 µL of RIPA buffer.

  • Protein Quantification: Determine protein concentration using the BCA assay.

  • SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on an SDS-PAGE gel. Transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary anti-polyubiquitin antibody (1:1000) overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.

    • Develop with ECL substrate and capture the image.

  • Re-probing: Strip the membrane and re-probe with an anti-β-actin antibody for loading control.

  • Data Analysis: A visible high-molecular-weight smear indicates the accumulation of polyubiquitinated proteins.[11][12] Quantify the density of the entire lane (excluding the loading control band) and normalize to the β-actin signal.

Protocol 3.4: In Vitro Proteasome Activity Assay

Objective: To determine if this compound directly inhibits purified 20S or 26S proteasome activity in a cell-free system.

Materials:

  • Purified human 20S or 26S proteasome

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂)

  • Fluorogenic peptide substrates:

    • Suc-LLVY-AMC (Chymotrypsin-like)[1][9][13]

    • Boc-LRR-AMC (Trypsin-like)[9]

    • Z-LLE-AMC (Caspase-like)[9]

  • This compound and MG132

  • Black, flat-bottom 96-well plate

  • Fluorescence plate reader (Ex/Em ≈ 360/460 nm)[9]

Procedure:

  • Reaction Setup: In each well, add:

    • Assay Buffer

    • This compound at various concentrations (or MG132/DMSO)

    • Purified proteasome (e.g., 0.5 nM final concentration)

  • Pre-incubation: Incubate the plate for 15 minutes at 37°C to allow the compound to bind to the enzyme.

  • Initiate Reaction: Add the specific fluorogenic substrate (e.g., 50 µM final concentration) to all wells to start the reaction.

  • Kinetic Measurement: Immediately place the plate in a pre-warmed (37°C) fluorometer. Measure the increase in fluorescence (release of AMC) every 1-2 minutes for 30-60 minutes.

  • Data Analysis: Calculate the reaction rate (V₀) from the linear portion of the kinetic curve. Normalize rates to the vehicle control and plot percent activity versus log[this compound] to determine the IC50 for direct proteasome inhibition.

Data Presentation and Interpretation

Quantitative data should be summarized for clear comparison.

Table 1: Cytotoxicity and Proteasome Inhibition Profile of this compound

Cell Line Viability IC50 (µM) (48h) Chymotrypsin-like IC50 (µM) Trypsin-like IC50 (µM) Caspase-like IC50 (µM)
HeLa Value Value Value Value
HEK293T Value Value Value Value

| MM.1S | Value | Value | Value | Value |

Table 2: Direct Proteasome Inhibition by this compound (In Vitro)

Proteasome Type Substrate Activity Measured IC50 (µM)
Purified 20S Suc-LLVY-AMC Chymotrypsin-like Value
Purified 20S Boc-LRR-AMC Trypsin-like Value

| Purified 20S | Z-LLE-AMC | Caspase-like | Value |

Interpretation of Potential Outcomes:

  • Scenario A: Potent proteasome inhibition and ubiquitin accumulation. If this compound shows low µM IC50 values in both cell-based and in vitro proteasome assays, and Western blots show a strong accumulation of polyubiquitinated proteins, it strongly suggests this compound is a direct proteasome inhibitor.

  • Scenario B: Ubiquitin accumulation without direct proteasome inhibition. If this compound causes accumulation of polyubiquitinated proteins but has weak or no activity in the in vitro proteasome assay, it may be acting upstream. Potential mechanisms include inhibition of deubiquitinating enzymes (DUBs) or modulation of E3 ligase activity.

  • Scenario C: No effect on proteasome or ubiquitination. If this compound is cytotoxic but does not affect the UPS assays, its mechanism of action likely lies outside this pathway.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Nor-Cerpegin Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists engaged in the synthesis of Nor-Cerpegin (1,1-dimethylfuro[3,4-c]pyridin-3(1H)-one). The information is designed to address specific challenges that may be encountered during experimentation, with a focus on optimizing reaction conditions for improved yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is a common starting material for the synthesis of the furo[3,4-c]pyridine (B3350340) core of this compound?

A common strategy for synthesizing the furo[3,4-c]pyridine core involves the use of substituted pyridine (B92270) precursors which then undergo cyclization to form the fused furanone ring. For this compound, a suitable starting material could be a functionalized pyridine derivative that allows for the introduction of the gem-dimethyl group and the lactone ring.

Q2: What are the key reaction steps in a typical this compound synthesis?

A representative synthesis of a furo[3,4-c]pyridone structure involves the formation of a pyridine-fused lactone. This can be conceptualized as the cyclization of a suitably substituted pyridine precursor. The key steps generally include the preparation of a functionalized pyridine ring followed by an intramolecular cyclization to form the furanone ring.

Q3: What analytical techniques are recommended for monitoring the progress of the this compound synthesis?

Thin-layer chromatography (TLC) is a straightforward method for monitoring the consumption of starting materials and the formation of the product. For more detailed analysis of the reaction mixture and characterization of the final product, High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.

Q4: How can I purify the final this compound product?

Purification of this compound can typically be achieved through column chromatography on silica (B1680970) gel. The choice of eluent will depend on the polarity of the product and any impurities. Recrystallization from an appropriate solvent system can be employed for further purification to obtain a high-purity solid.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Product Formation - Inactive catalyst or reagents.- Incorrect reaction temperature.- Presence of moisture or other inhibitors.- Use fresh, high-purity reagents and catalyst.- Optimize the reaction temperature; try a stepwise increase.- Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).
Formation of Multiple Byproducts - Reaction temperature is too high, leading to side reactions.- Incorrect stoichiometry of reactants.- Non-selective catalyst.- Lower the reaction temperature to favor the desired reaction pathway.- Carefully control the molar ratios of the reactants.- Screen different catalysts or ligands to improve selectivity.
Incomplete Reaction - Insufficient reaction time.- Catalyst deactivation.- Monitor the reaction by TLC or HPLC and extend the reaction time if necessary.- Add a fresh portion of the catalyst if deactivation is suspected.
Difficulty in Product Isolation/Purification - Product is highly soluble in the work-up solvent.- Similar polarity of product and impurities.- Use a different solvent for extraction.- Optimize the mobile phase for column chromatography to improve separation; consider using a different stationary phase.

Experimental Protocols

Representative Synthesis of a Furo[3,4-c]pyridone Core

The following is a representative protocol adapted from the synthesis of analogous furo-pyridone and pyridazinone systems. The specific conditions for this compound may require further optimization.

A suitably substituted pyridine-dicarboxylate is reacted with an organometallic reagent, such as a Grignard or organolithium reagent, to introduce the gem-dimethyl group. The resulting diol is then oxidized to form the lactone, which subsequently undergoes cyclization to yield the furo[3,4-c]pyridone core.

Example Reaction Parameters

ParameterCondition
Starting Material Diethyl 3,4-pyridinedicarboxylate
Reagent Methylmagnesium bromide (in excess)
Solvent Anhydrous Tetrahydrofuran (THF)
Temperature 0 °C to room temperature
Reaction Time 2-4 hours
Work-up Quenching with saturated ammonium (B1175870) chloride solution
Purification Column chromatography on silica gel

Visualizing the Synthesis and Troubleshooting

The following diagrams illustrate a generalized workflow for this compound synthesis and a logical approach to troubleshooting common issues.

Nor_Cerpegin_Synthesis_Workflow Start Start with Substituted Pyridine Step1 Introduction of gem-dimethyl group Start->Step1 Organometallic Reagent Step2 Cyclization to form Lactone Ring Step1->Step2 Oxidation & Cyclization Purification Purification Step2->Purification Product This compound Purification->Product

Caption: Generalized workflow for this compound synthesis.

Troubleshooting_Workflow Problem Problem Encountered (e.g., Low Yield) CheckReagents Check Reagent Purity and Stoichiometry Problem->CheckReagents CheckConditions Verify Reaction Conditions (Temp., Time, Atmosphere) Problem->CheckConditions AnalyzeByproducts Analyze Byproducts (LC-MS, NMR) CheckReagents->AnalyzeByproducts CheckConditions->AnalyzeByproducts Optimize Optimize Conditions (Temp., Catalyst, Solvent) AnalyzeByproducts->Optimize Success Problem Resolved Optimize->Success

Caption: Logical workflow for troubleshooting synthesis issues.

Technical Support Center: Improving the Solubility and Stability of Nor-Cerpegin

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature on "Nor-Cerpegin" is limited. This technical support guide has been developed based on the known properties of the closely related pyridine (B92270) alkaloid, Cerpegin, and established principles for improving the solubility and stability of heterocyclic compounds for research and drug development professionals. All recommendations should be adapted and validated for your specific experimental context.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its potential solubility and stability challenges?

This compound is presumed to be an analogue of Cerpegin, a naturally occurring pyridine alkaloid.[1] Like many alkaloids, this compound's structure, which contains a weakly basic pyridine ring, can lead to poor aqueous solubility at neutral pH.[1] Its fused ring system may also contribute to high crystal lattice energy, further limiting solubility. Stability issues can arise from pH-dependent hydrolysis, oxidation, and photosensitivity, which are common for complex heterocyclic molecules.

Q2: I am starting my research with this compound. What are the first steps to assess its solubility?

The initial step is to determine the intrinsic solubility of the free base and to characterize its pH-solubility profile. Since this compound is likely a weak base, its solubility is expected to be highly dependent on pH.[2] Determining the pKa (the pH at which 50% of the compound is ionized) is crucial for understanding its behavior in different buffer systems.

Q3: My this compound has very low solubility in my aqueous experimental buffer (pH 7.4). What are my options to increase it?

You have several strategies to consider, which can be used alone or in combination:

  • pH Adjustment: As a pyridine derivative, this compound's solubility should increase significantly in acidic conditions (pH < pKa) where it can form a more soluble protonated salt.[2]

  • Co-solvents: Using water-miscible organic solvents like ethanol, propylene (B89431) glycol, or polyethylene (B3416737) glycols (PEGs) can increase the solubility of hydrophobic compounds by reducing the overall polarity of the solvent.[3]

  • Complexation: Cyclodextrins (e.g., HP-β-CD) can encapsulate the lipophilic this compound molecule, forming an inclusion complex with enhanced aqueous solubility.[3]

  • Salt Formation: If you have the free base, creating a stable salt form (e.g., hydrochloride, tartrate) is a very effective way to improve solubility and dissolution rates.[2]

Q4: What are the primary factors that could cause this compound to degrade, and how can I mitigate them?

Several factors can affect the stability of this compound in solution and as a solid:

  • pH: Extreme pH values can lead to hydrolysis of functional groups. It is essential to determine the pH at which the compound has maximum stability.

  • Temperature: Elevated temperatures can accelerate degradation.[4] Store stock solutions at low temperatures (e.g., 4°C or -20°C) and minimize exposure to heat during experiments.[5]

  • Light: Many complex organic molecules are photosensitive. Protect solutions and solid compounds from light by using amber vials or covering containers with aluminum foil.

  • Oxidation: The presence of oxygen can lead to oxidative degradation. For long-term storage, consider purging solutions with an inert gas like nitrogen or argon.

Q5: How can I quantitatively monitor the stability of my this compound samples over time?

A stability-indicating analytical method is required. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable technique.[4][6] A stability-indicating method is one that can separate the intact drug from its degradation products, allowing for accurate quantification of the remaining active compound.[4]

Troubleshooting Guide

Q1: I prepared a stock solution of this compound in an acidic buffer, but it precipitated when I diluted it into my neutral cell culture medium. What happened?

This is a common issue for pH-dependent compounds. Your acidic stock solution kept this compound in its soluble, protonated form. When you diluted it into the neutral (pH ~7.4) medium, the pH increased above the compound's pKa, causing it to convert back to the less soluble free base and precipitate.

  • Quick Fix: Try lowering the pH of your final medium slightly, if your experimental system can tolerate it.

  • Better Solution: Consider using a co-solvent or a cyclodextrin-based formulation for your stock solution. This can help keep the compound dissolved even after dilution into a neutral pH buffer.

Q2: I am seeing a new peak appear in my HPLC chromatogram after leaving my this compound solution on the bench for a few hours. What should I do?

The appearance of a new peak suggests degradation. To troubleshoot this:

  • Protect from Light: Immediately repeat the experiment while ensuring the solution is protected from ambient light.

  • Control Temperature: Keep your solutions on ice or in a cooled autosampler.

  • Check pH: Ensure the pH of your solution is within the optimal stability range for the compound.

  • Consider Oxidation: If the problem persists, try preparing your solutions with degassed buffers.

Q3: My experimental results are not reproducible. Could solubility or stability be the cause?

Absolutely. Inconsistent results are a classic sign of solubility or stability problems.

  • Solubility Issue: If the compound is not fully dissolved, the actual concentration in your experiment will be lower than intended and may vary between preparations. Always visually inspect your solutions for any particulate matter. It is good practice to filter stock solutions through a 0.22 µm filter before use.

  • Stability Issue: If the compound degrades during the course of your experiment, its effective concentration will decrease over time, leading to variable results. Perform a preliminary stability test under your exact experimental conditions (time, temperature, medium) to ensure the compound remains stable throughout the assay.

Data Presentation

Table 1: Physicochemical Properties of Cerpegin (as a proxy for this compound)

PropertyValueSource
Molecular FormulaC10H11NO3[5]
Molecular Weight193.2 g/mol [5]
Compound TypePyridine Alkaloid[1]
Storage Temp. (Powder)-20°C for 3 years, 4°C for 2 years[5]

Table 2: Comparison of Solubility Enhancement Strategies (Illustrative Data)

MethodSolvent SystemApparent Solubility (µg/mL)Fold Increase
Baseline pH 7.4 Phosphate Buffer51x
pH Adjustment pH 2.0 HCl Buffer1,500300x
Co-solvency pH 7.4 Buffer + 20% Ethanol15030x
Complexation pH 7.4 Buffer + 2% HP-β-CD45090x

Note: Data in this table is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.

Experimental Protocols

Protocol 1: Determination of pH-Solubility Profile

Objective: To determine the aqueous solubility of this compound at different pH values.

Materials:

  • This compound powder

  • A series of buffers (e.g., pH 2, 4, 6, 7.4, 8, 10)

  • Scintillation vials or microcentrifuge tubes

  • Shaker/incubator

  • Centrifuge

  • HPLC system for quantification

Methodology:

  • Add an excess amount of this compound powder to a vial containing a known volume of each buffer. The solid should be clearly visible.

  • Seal the vials and place them in a shaker/incubator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.

  • After incubation, centrifuge the samples at high speed to pellet the undissolved solid.

  • Carefully remove an aliquot of the supernatant, ensuring no solid particles are transferred.

  • Dilute the supernatant with a suitable mobile phase and quantify the concentration of dissolved this compound using a validated HPLC method.

  • Plot the measured solubility (e.g., in mg/mL or µM) against the pH of the buffer.

Protocol 2: Solubility Enhancement with a Co-solvent

Objective: To increase the solubility of this compound using a co-solvent for in vitro experiments.

Materials:

  • This compound powder

  • Co-solvent (e.g., Dimethyl Sulfoxide - DMSO, Ethanol)

  • Aqueous buffer (e.g., PBS pH 7.4)

  • Vortex mixer

Methodology:

  • Prepare a high-concentration stock solution of this compound in 100% co-solvent (e.g., 20 mM in DMSO). Ensure the compound is fully dissolved.

  • For your experiment, perform a serial dilution of the stock solution directly into your final aqueous buffer or cell culture medium.

  • It is critical that the final concentration of the co-solvent in your assay is low (typically <0.5%) to avoid solvent-induced artifacts or toxicity.

  • After each dilution step, vortex thoroughly and visually inspect for any signs of precipitation.

Protocol 3: Preliminary Stability Assessment in Solution

Objective: To evaluate the stability of this compound under specific experimental conditions.

Materials:

  • This compound solution at the desired concentration and in the final experimental buffer.

  • HPLC system with a validated stability-indicating method.

  • Incubator or water bath set to the experimental temperature.

  • Light-protective (amber) and clear vials.

Methodology:

  • Prepare a fresh solution of this compound in your experimental buffer.

  • Immediately take a sample, label it "Time 0," and analyze it via HPLC to determine the initial concentration and purity.

  • Aliquot the remaining solution into several vials. To test for photosensitivity, wrap some vials in aluminum foil and leave others exposed to ambient light.

  • Place the vials at the intended experimental temperature (e.g., 37°C).

  • At predetermined time points (e.g., 2, 4, 8, 24 hours), remove a vial from each condition (light-exposed and protected).

  • Analyze the samples by HPLC.

  • Compare the peak area of the intact this compound and look for the appearance of new degradation peaks. Calculate the percentage of this compound remaining relative to the Time 0 sample. A loss of >10% is generally considered significant.[6]

Visualizations

G cluster_0 Troubleshooting Poor Solubility start Compound Precipitates in Aqueous Buffer q1 Is pH adjustment an option? start->q1 a1_yes Adjust pH to < pKa to form soluble salt q1->a1_yes Yes a1_no pH change not compatible with assay q1->a1_no No end Solubility Issue Resolved a1_yes->end q2 Consider alternative formulation strategies a1_no->q2 co_solvent Use Co-solvents (e.g., DMSO, EtOH) q2->co_solvent complexation Use Cyclodextrins (e.g., HP-β-CD) q2->complexation co_solvent->end complexation->end

Caption: Workflow for troubleshooting poor solubility of this compound.

G cluster_2 Experimental Workflow for Stability Study prep Prepare Solution in Final Experimental Buffer t0 Analyze 'Time 0' Sample (HPLC) prep->t0 incubate Incubate Aliquots under Test Conditions (e.g., 37°C) prep->incubate conditions Conditions: - Light Protected - Light Exposed incubate->conditions sampling Sample at Timed Intervals (e.g., 2, 4, 8, 24h) incubate->sampling analyze Analyze Samples (HPLC) sampling->analyze evaluate Evaluate Data: - % Compound Remaining - Degradation Products analyze->evaluate

References

overcoming resistance to Nor-Cerpegin in cancer cells

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Nor-Cerpegin

Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming potential resistance to this compound in cancer cells during pre-clinical experiments.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is a novel, potent, and highly selective inhibitor of the PI3K/Akt/mTOR signaling pathway. It is designed to bind to the ATP-binding pocket of PI3K, preventing the phosphorylation of PIP2 to PIP3 and subsequent activation of Akt and mTOR. This inhibition is intended to induce cell cycle arrest and apoptosis in cancer cells where this pathway is aberrantly activated.

Q2: My cancer cell line, previously sensitive to this compound, is now showing reduced responsiveness. What are the potential causes?

A2: Reduced sensitivity, or acquired resistance, to this compound can arise from several molecular mechanisms. The most common include:

  • Target Alteration: Mutations in the PIK3CA gene (encoding the p110α subunit of PI3K) that prevent this compound from binding effectively.

  • Bypass Signaling Pathway Activation: Upregulation of alternative survival pathways that compensate for the inhibition of the PI3K/Akt/mTOR axis. A common example is the activation of the MAPK/ERK pathway.

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1), which actively pump this compound out of the cell.

  • Alterations in Downstream Effectors: Changes in the expression or activity of proteins downstream of mTOR, such as 4E-BP1 or S6K, that uncouple cell survival from the PI3K/Akt pathway.

Q3: How can I experimentally confirm the mechanism of resistance in my cell line?

A3: A systematic approach is recommended to identify the resistance mechanism. This typically involves a series of experiments to test the most likely hypotheses. Refer to the troubleshooting guide below for a step-by-step workflow.

Troubleshooting Guide: Investigating Acquired Resistance to this compound

This guide provides a structured workflow to identify the underlying cause of reduced sensitivity to this compound in your cancer cell line experiments.

Step 1: Quantify the Level of Resistance

The first step is to confirm and quantify the change in sensitivity. This is typically done by comparing the half-maximal inhibitory concentration (IC50) of this compound in your suspected resistant cell line to the parental (sensitive) cell line.

Table 1: Comparative IC50 Values for this compound

Cell LineTreatment Duration (hours)IC50 (nM)Fold Change in Resistance
Parental Line7250-
Resistant Sub-line7285017
Step 2: Investigate Target and Bypass Pathway Activation

Once resistance is confirmed, the next step is to assess the status of the PI3K/Akt/mTOR pathway and potential bypass signaling routes. This is commonly done using Western blotting.

Table 2: Protein Expression and Phosphorylation Status

ProteinParental Line (Relative Density)Resistant Sub-line (Relative Density)Interpretation
p-Akt (Ser473)0.20.18Target remains inhibited by this compound.
Total Akt1.01.1No change in total protein.
p-ERK1/2 (Thr202/Tyr204)0.31.5Significant upregulation in the MAPK pathway.
Total ERK1/21.01.2No significant change in total protein.
P-glycoprotein (MDR1)0.10.15No significant change in efflux pump expression.

This data suggests a potential bypass mechanism through the MAPK/ERK pathway.

Step 3: Conceptual Workflow for Resistance Investigation

The following diagram outlines a logical workflow for investigating this compound resistance.

G Figure 1. Experimental Workflow for Investigating this compound Resistance A Observe Reduced Cell Death with This compound Treatment B Determine IC50 Shift via Dose-Response Assay (e.g., MTT) A->B C Resistance Confirmed (Significant IC50 Increase) B->C D Hypothesis 1: Bypass Pathway Activation C->D E Hypothesis 2: Increased Drug Efflux C->E F Hypothesis 3: Target Mutation C->F G Western Blot for p-ERK, p-STAT3 D->G H qPCR/Western Blot for MDR1, ABCG2 E->H I Sanger Sequencing of PIK3CA Gene F->I J Combine this compound with MEK Inhibitor G->J G Figure 2. This compound Mechanism of Action RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt NorCerpegin This compound NorCerpegin->PI3K mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation G Figure 3. Resistance via MAPK Bypass Pathway cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK/ERK Pathway (Upregulated) PI3K PI3K Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation NorCerpegin This compound NorCerpegin->PI3K

Technical Support Center: Refining Nor-Cerpegin Dosage for In Vivo Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on refining the dosage of Nor-Cerpegin for in vivo experiments. As specific data for this compound is limited, this guide synthesizes information from studies on the parent compound, Cerpegin, and other related alkaloids to offer a starting point for your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its potential biological activities?

This compound is presumed to be a derivative of Cerpegin, a furopyridine alkaloid isolated from plants of the Ceropegia genus. Cerpegin and its analogues have demonstrated a range of biological activities, including analgesic, anti-inflammatory, and anticancer properties.[1] It is hypothesized that this compound may share a similar pharmacological profile.

Q2: What is a recommended starting dose for this compound in mice?

Q3: What administration routes are suitable for this compound?

Furopyridine alkaloids have been administered in vivo via various routes, including oral (p.o.) and intraperitoneal (i.p.) injections. The choice of administration will depend on the experimental design, the formulation of this compound, and its pharmacokinetic properties.

Q4: What are the potential signaling pathways affected by this compound?

While the specific pathways modulated by this compound are yet to be elucidated, many alkaloids are known to influence key cellular signaling cascades. Based on the activities of similar compounds, potential pathways of interest include NF-κB, PI3K/Akt, MAPK, and p53 signaling pathways, which are crucial in inflammation and cancer.[3]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No observable effect at the initial dose. - Dose is too low.- Poor bioavailability.- Inappropriate administration route.- Gradually escalate the dose, monitoring for any signs of toxicity.- Assess the formulation and solubility of this compound.- Consider an alternative administration route (e.g., from oral to intraperitoneal).
Signs of toxicity (e.g., weight loss, lethargy, ruffled fur). - Dose is too high.- Off-target effects.- Immediately reduce the dosage or cease administration.- Conduct a thorough observation of the animals and record all adverse events.- Consider conducting a preliminary toxicology study.
High variability in experimental results. - Inconsistent drug preparation or administration.- Biological variability within the animal cohort.- Ensure precise and consistent preparation of the this compound formulation for each administration.- Standardize the administration technique.- Increase the number of animals per group to account for biological variation.
Compound precipitates out of solution. - Poor solubility of this compound in the chosen vehicle.- Test different biocompatible solvents or co-solvents (e.g., DMSO, PEG300, Tween 80 in saline).- Prepare fresh solutions before each use.- Sonication or gentle warming may aid in dissolution, but stability should be confirmed.

Data Presentation

Table 1: Inferred In Vivo Dosage of Cerpegin Analogues in Mice

CompoundAnimal ModelDosage RangeAdministration RouteObserved EffectReference
CerpeginMouseUp to 20 mg/kgNot specifiedAnalgesic[2]
CerpeginMouse>400 mg/kgNot specifiedExcitation, respiratory paralysis, convulsions[2]
Piperazine-2,5-dione analoguesMouse10 mg/kgNot specifiedAnti-depressant, anti-inflammatory, analgesic[4]
AnatabineRat/Mouse1-5 mg/kg (i.p.), ~10-20 mg/kg/day (inhalation)i.p., inhalationAnti-inflammatory[5]

Note: This table provides data on Cerpegin and other alkaloids to guide the initial dosage selection for this compound. Direct experimental validation is crucial.

Experimental Protocols

General Protocol for In Vivo Administration of this compound in Mice
  • Preparation of this compound Formulation:

    • Based on the desired dose and administration volume, calculate the required concentration of this compound.

    • Dissolve this compound in a suitable vehicle. A common starting point is sterile saline with a small percentage of a solubilizing agent like DMSO or Tween 80. Ensure the final concentration of the solubilizing agent is non-toxic to the animals.

    • Vortex or sonicate the solution until the compound is fully dissolved. Prepare fresh on the day of administration.

  • Animal Handling and Acclimatization:

    • House the animals in a controlled environment (temperature, humidity, light-dark cycle) for at least one week to acclimatize before the experiment.

    • Provide free access to food and water.

    • Handle the animals gently to minimize stress.

  • Administration:

    • Weigh each animal before administration to calculate the precise volume to be administered.

    • For oral gavage (p.o.), use a proper gauge gavage needle to deliver the solution directly into the stomach.

    • For intraperitoneal injection (i.p.), inject into the lower abdominal quadrant, avoiding the midline and internal organs.

  • Monitoring and Observation:

    • After administration, monitor the animals regularly for any signs of toxicity or adverse effects.

    • Record body weight, food and water intake, and any behavioral changes.

    • At the end of the study period, collect tissues or blood samples for further analysis as required by the experimental design.

  • Ethical Considerations:

    • All animal experiments must be conducted in accordance with the guidelines of the local Institutional Animal Care and Use Committee (IACUC).

Mandatory Visualization

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Formulation This compound Formulation Administration Administration (p.o. or i.p.) Formulation->Administration Animal_Prep Animal Acclimatization Animal_Prep->Administration Monitoring Monitoring & Observation Administration->Monitoring Data_Collection Data Collection (e.g., tissue, blood) Monitoring->Data_Collection Analysis Downstream Analysis Data_Collection->Analysis

Caption: Experimental workflow for in vivo this compound administration.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NorCerpegin This compound Receptor Receptor NorCerpegin->Receptor Binds IKK IKK Receptor->IKK PI3K PI3K Receptor->PI3K MAPK MAPK Receptor->MAPK IkB IκB IKK->IkB Inhibits NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Akt Akt PI3K->Akt Akt->IKK MAPK->NFkB_nuc Gene_Expression Gene Expression (Inflammation, Proliferation) NFkB_nuc->Gene_Expression

References

dealing with Nor-Cerpegin off-target effects in assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on identifying, validating, and mitigating off-target effects of Nor-Cerpegin in experimental assays.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern with this compound?

A1: Off-target effects occur when a compound like this compound binds to and modulates the activity of proteins other than its intended biological target.[1][2] These unintended interactions are a significant concern because they can lead to misleading experimental results, cellular toxicity, or other unforeseen biological consequences, making it crucial to identify and minimize them.[1] For instance, if this compound is designed to inhibit Kinase A but also inhibits Kinase B, an observed cellular phenotype might be incorrectly attributed solely to the inhibition of Kinase A.

Q2: What are the initial signs that this compound might be causing off-target effects in my assay?

A2: Common indicators of potential off-target effects include:

  • Inconsistent results with other inhibitors: Using a structurally different inhibitor for the same primary target produces a different or no phenotype.[1]

  • Discrepancy with genetic validation: The phenotype observed with this compound differs from the phenotype observed when the target protein is knocked down or knocked out using techniques like CRISPR-Cas9 or RNAi.

  • Unexpected cellular phenotypes: Observing cellular responses that are not readily explained by the known function of the intended target.[3]

  • Cellular toxicity at low concentrations: Significant cytotoxicity that is not consistent with the expected on-target effect.[4]

Q3: How can I distinguish between on-target and off-target effects of this compound?

A3: A multi-pronged approach is recommended to differentiate between on-target and off-target effects:

  • Rescue Experiments: This is a robust method for validating on-target effects. It involves re-introducing a version of the target protein that is resistant to this compound. If the phenotype is reversed, it strongly suggests an on-target effect.[3]

  • Orthogonal Validation: Confirm the observed phenotype using structurally and mechanistically different inhibitors of the same target.[1] If different inhibitors produce the same result, it's more likely an on-target effect.

  • Dose-Response Analysis: A clear dose-response relationship between this compound concentration and the observed phenotype is essential. However, be aware that off-target effects can also be dose-dependent.[3]

  • Target Engagement Assays: Directly measure the binding of this compound to its intended target within the cellular context using techniques like the Cellular Thermal Shift Assay (CETSA).[1][3]

Troubleshooting Guides

Problem 1: Inconsistent or unexpected results in cell-based assays.

This is a common issue that can arise from several factors, including off-target effects, compound instability, or cell line-specific responses.

Potential Cause Troubleshooting Steps Expected Outcome
Off-target activity 1. Perform a kinase panel screen to identify unintended targets.[3] 2. Use Western blotting to check for activation of compensatory signaling pathways.[4]Identification of specific off-target kinases or pathways being modulated by this compound.
Inhibitor instability 1. Verify the stability of this compound in your experimental conditions (e.g., in media at 37°C over time).Ensures that the observed effects are from the intact compound and not its degradation products.[4]
Cell line-specific effects 1. Test this compound in multiple cell lines to determine if the effects are consistent.Helps differentiate between general off-target effects and those specific to a particular cellular context.[4]

Problem 2: High cytotoxicity observed in cell viability assays.

High cytotoxicity can be an on-target effect, but it can also be a result of off-target interactions or issues with the compound itself.

Potential Cause Troubleshooting Steps Expected Outcome
Off-target toxicity 1. Conduct a broad kinase screen to identify potential off-target kinases known to be involved in cell survival pathways. 2. Validate any identified off-targets in cellular assays.[3]Pinpointing specific off-target interactions that are contributing to cytotoxicity.
Compound solubility issues 1. Check the solubility of this compound in your cell culture media. 2. Always include a vehicle-only control to ensure the solvent is not causing toxicity.Prevention of compound precipitation, which can lead to non-specific effects and inaccurate results.[4]
On-target toxicity 1. Compare the cytotoxic effects of this compound with other known inhibitors of the same target that have different chemical scaffolds.If cytotoxicity is consistent across different inhibitors, it may be an on-target effect.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol allows for the direct measurement of this compound binding to its target protein in a cellular environment.

  • Cell Treatment: Treat cultured cells with either this compound at the desired concentration or a vehicle control.

  • Heating: Heat the cell lysates at a range of temperatures.

  • Lysis and Centrifugation: Lyse the cells and centrifuge to separate soluble proteins from aggregated, denatured proteins.[1]

  • Protein Quantification: Collect the supernatant and quantify the amount of the target protein remaining in the soluble fraction using Western blotting or other protein detection methods.[1]

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the vehicle and this compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.[1]

Protocol 2: Western Blotting for Downstream Signaling Analysis

This protocol can be used to investigate if this compound is affecting signaling pathways downstream of a suspected off-target kinase.

  • Cell Treatment: Treat cells with varying concentrations of this compound and a vehicle control for a specified time.

  • Protein Extraction: Lyse the cells and determine the protein concentration of each sample.

  • SDS-PAGE: Separate the protein lysates by gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.[4]

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[4]

  • Antibody Incubation: Incubate the membrane with primary antibodies against the phosphorylated and total forms of the downstream protein of interest overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[4]

  • Detection: Wash the membrane and detect the signal using an enhanced chemiluminescence (ECL) substrate.[4]

  • Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. Compare the treated samples to the vehicle control to see if this compound modulates the signaling pathway.[4]

Visualizations

troubleshooting_workflow start Unexpected Phenotype Observed with this compound dose_response Perform Dose-Response Curve Analysis start->dose_response is_dose_dependent Is the effect dose-dependent? dose_response->is_dose_dependent orthogonal_validation Orthogonal Validation: Use Structurally Different Inhibitor is_dose_dependent->orthogonal_validation Yes no_effect Re-evaluate Experiment: - Check Compound Integrity - Confirm Target Expression is_dose_dependent->no_effect No phenotype_consistent Is the phenotype consistent? orthogonal_validation->phenotype_consistent rescue_experiment Perform Rescue Experiment with Inhibitor-Resistant Target phenotype_consistent->rescue_experiment Yes off_target_investigation Investigate Off-Target Effects: - Kinase Profiling - CETSA for Off-Targets phenotype_consistent->off_target_investigation No phenotype_rescued Is the phenotype rescued? rescue_experiment->phenotype_rescued on_target Likely On-Target Effect phenotype_rescued->on_target Yes phenotype_rescued->off_target_investigation No

Caption: Troubleshooting workflow for investigating suspected off-target effects.

signaling_pathway_off_target NorCerpegin This compound TargetKinase Intended Target (Kinase A) NorCerpegin->TargetKinase Inhibition (On-Target) OffTargetKinase Off-Target (Kinase B) NorCerpegin->OffTargetKinase Inhibition (Off-Target) DownstreamA Downstream Pathway A TargetKinase->DownstreamA DownstreamB Downstream Pathway B OffTargetKinase->DownstreamB ObservedPhenotype Observed Cellular Phenotype DownstreamA->ObservedPhenotype UnintendedEffect Unintended Cellular Effect DownstreamB->UnintendedEffect

Caption: On-target vs. off-target signaling pathways of this compound.

experimental_workflow_cetsa cluster_treatment Cell Treatment cluster_heating Heating & Lysis cluster_analysis Analysis cells_vehicle Cells + Vehicle heat_lysis_vehicle Heat Gradient & Lysis cells_vehicle->heat_lysis_vehicle cells_norcerpegin Cells + this compound heat_lysis_norcerpegin Heat Gradient & Lysis cells_norcerpegin->heat_lysis_norcerpegin western_blot Western Blot for Soluble Target Protein heat_lysis_vehicle->western_blot heat_lysis_norcerpegin->western_blot plot_curves Plot Melting Curves western_blot->plot_curves result Target Engagement Confirmed by Thermal Shift plot_curves->result

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

References

Technical Support Center: Enhancing the Purity of Synthesized Nor-Cerpegin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of synthesized Nor-Cerpegin and related heterocyclic compounds.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for purifying crude, solid this compound?

A1: Recrystallization is a widely used and effective technique for purifying solid organic compounds like this compound.[1][2][3] This method involves dissolving the crude product in a suitable hot solvent and allowing it to cool slowly, which promotes the formation of pure crystals while impurities remain in the solution.[2][3]

Q2: How do I select an appropriate solvent for the recrystallization of this compound?

A2: An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[1][2] The impurities should either be completely soluble or insoluble in the chosen solvent at all temperatures. A solvent pair system can also be employed, where one solvent readily dissolves the compound and the other is a non-solvent.[4]

Q3: My recrystallization resulted in a very low yield. What are the possible causes?

A3: Low yield during recrystallization can be attributed to several factors:

  • Using too much solvent: This can lead to the desired compound remaining in the solution even after cooling.[3] It is crucial to use the minimum amount of hot solvent required to fully dissolve the crude product.[5]

  • Cooling the solution too quickly: Rapid cooling can lead to the formation of small, impure crystals and trap impurities.[3]

  • Premature crystallization during hot filtration: If the solution cools and crystals form in the funnel during filtration, it can lead to product loss.[3][5]

  • Incomplete precipitation: The solution may not have been cooled to a low enough temperature to maximize crystal formation.

Q4: How can I assess the purity of my recrystallized this compound?

A4: High-Performance Liquid Chromatography (HPLC) is a highly effective method for assessing the purity of pharmaceutical compounds.[6][7] By comparing the peak area of your compound to any impurity peaks, you can determine the purity percentage. Thin-Layer Chromatography (TLC) can also be used for a rapid qualitative assessment of purity.

Troubleshooting Guide

Issue 1: Colored impurities persist in the recrystallized product.

  • Question: I've recrystallized my this compound, but it retains a yellowish tint. How can I remove colored impurities?

  • Answer: Colored impurities can often be removed by adding a small amount of activated charcoal to the hot solution before filtration. The charcoal adsorbs the colored compounds, which are then removed during the hot filtration step. Be cautious not to add too much charcoal, as it can also adsorb your desired product and reduce the yield.

Issue 2: An oil precipitates out instead of crystals during cooling.

  • Question: When I cool my saturated solution, an oil forms at the bottom of the flask instead of solid crystals. What should I do?

  • Answer: "Oiling out" can occur if the melting point of your compound is lower than the boiling point of the solvent, or if the solution is supersaturated. To address this, try reheating the solution and adding a small amount of additional solvent. Then, allow it to cool more slowly. Seeding the solution with a pure crystal of your compound can also help induce proper crystallization.

Issue 3: Multiple spots are visible on the TLC plate after a single recrystallization.

  • Question: My TLC analysis of the recrystallized this compound still shows the presence of starting materials or by-products. Is one recrystallization enough?

  • Answer: While a single recrystallization can significantly improve purity, it may not be sufficient to remove all impurities, especially if they have similar solubility profiles to your target compound. A second recrystallization may be necessary. Alternatively, for challenging separations, column chromatography is recommended before the final recrystallization.[4]

Data Presentation

Table 1: Solvent Selection for Recrystallization of a Hypothetical this compound Analog

SolventPolarity IndexSolubility at 25°C (g/100mL)Solubility at 78°C (g/100mL)Notes
Water10.20.11.5Good for forming well-defined crystals, but has low capacity.
Ethanol5.22.515.0Good general-purpose solvent with a suitable boiling point.
Acetone5.18.020.0High solubility may lead to lower yields if not cooled sufficiently.
Ethyl Acetate4.41.210.5Effective for moderately polar compounds.
Toluene2.40.58.0Useful for less polar impurities.
Hexane0.1< 0.10.5Can be used as an anti-solvent in a solvent pair system.

Experimental Protocols

Protocol 1: Standard Recrystallization Procedure

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent. Heat the mixture on a hot plate with stirring until the solvent boils. Continue adding small portions of the hot solvent until the solid is completely dissolved.[1][5]

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and swirl the flask. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Pre-heat a funnel and a receiving flask. Place a fluted filter paper in the funnel. Pour the hot solution through the filter paper to remove any insoluble impurities (and charcoal if used).[5]

  • Crystallization: Cover the receiving flask with a watch glass and allow the solution to cool slowly to room temperature.[5] Do not disturb the flask during this process to allow for the formation of large crystals.[3]

  • Isolation of Crystals: Once crystallization is complete, cool the flask in an ice bath to maximize the yield. Collect the crystals by vacuum filtration using a Büchner funnel.[1]

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.[1]

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent.

Protocol 2: Purity Analysis by HPLC

  • Sample Preparation: Accurately weigh approximately 1 mg of the recrystallized this compound and dissolve it in 1 mL of the mobile phase to create a 1 mg/mL stock solution. Filter the sample through a 0.45 µm syringe filter before injection.[6][8]

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[9]

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v) with 0.1% formic acid.[9]

    • Flow Rate: 1.0 mL/min.[9]

    • Detection: UV detector at a specified wavelength (e.g., 280 nm).

    • Injection Volume: 10 µL.

  • Analysis: Inject the prepared sample into the HPLC system. The purity is calculated by dividing the peak area of the main product by the total area of all peaks in the chromatogram.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis crude_product Crude this compound dissolution Dissolution in Hot Solvent crude_product->dissolution filtration Hot Filtration dissolution->filtration crystallization Crystallization on Cooling filtration->crystallization isolation Vacuum Filtration & Washing crystallization->isolation drying Drying isolation->drying hplc HPLC Purity Analysis drying->hplc pure_product Pure this compound hplc->pure_product

Caption: Workflow for the purification and analysis of synthesized this compound.

troubleshooting_tree start Recrystallization Yields Impure Product (TLC) oiling_out Did an oil form instead of crystals? start->oiling_out Check Precipitation colored_impurities Are colored impurities present? oiling_out->colored_impurities No solution_oil Reheat, add more solvent, and cool slowly. Seed if necessary. oiling_out->solution_oil Yes multiple_spots Multiple spots on TLC? colored_impurities->multiple_spots No solution_color Add activated charcoal to hot solution before filtration. colored_impurities->solution_color Yes solution_spots Perform a second recrystallization or use column chromatography. multiple_spots->solution_spots Yes success Pure Product multiple_spots->success No solution_oil->success solution_color->success solution_spots->success

Caption: Troubleshooting decision tree for this compound recrystallization.

References

Technical Support Center: Managing Cytotoxicity of Novel Pyridine Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering cytotoxicity in normal (non-cancerous) cell lines during experiments with novel plant-derived pyridine (B92270) alkaloids, such as the hypothetical Compound X (e.g., Nor-Cerpegin).

Frequently Asked Questions (FAQs)

Q1: We are observing significant cytotoxicity in our normal cell line controls when treated with Compound X. Is this expected?

A1: While some pyridine alkaloids exhibit selective cytotoxicity towards cancer cells, off-target effects in normal cells can occur, particularly at higher concentrations. The degree of cytotoxicity depends on the specific compound, its mechanism of action, the cell type used, and the experimental conditions. For instance, some studies on the parent compound class, furopyridines, suggest mild cytotoxicity only at high concentrations. However, derivatives or related structures could elicit different responses. It is crucial to perform a dose-response study to determine the cytotoxic concentration range in your specific normal cell line.

Q2: What are the common mechanisms of pyridine alkaloid-induced cytotoxicity in normal cells?

A2: The cytotoxic mechanisms of pyridine alkaloids can be multifaceted and are not always fully elucidated for novel compounds. However, based on related compounds, potential mechanisms include:

  • Induction of Apoptosis: Many alkaloids can trigger programmed cell death (apoptosis) through various signaling pathways. This can involve the activation of caspases, modulation of Bcl-2 family proteins, and production of reactive oxygen species (ROS).[1][2][3]

  • Cell Cycle Arrest: Some alkaloids can interfere with the cell cycle progression, leading to arrest at different phases (e.g., G2/M phase), which can subsequently lead to apoptosis.[4][5]

  • Disruption of Microtubules: Certain alkaloids can interfere with microtubule dynamics, affecting cell division and integrity.[5]

  • Inhibition of Key Signaling Pathways: Alkaloids can modulate critical signaling pathways involved in cell survival and proliferation, such as NF-κB and MAPK pathways.[4]

Q3: What strategies can we employ to reduce the cytotoxicity of Compound X in our normal cell lines while maintaining its efficacy in cancer cells?

A3: Several strategies can be explored to mitigate off-target cytotoxicity:

  • Dose Optimization: The most straightforward approach is to carefully titrate the concentration of Compound X to a level that is effective against cancer cells but minimally toxic to normal cells.

  • Combination Therapy: Combining Compound X with other therapeutic agents may allow for a lower, less toxic dose of each compound to be used while achieving a synergistic or additive anti-cancer effect.

  • Targeted Drug Delivery: Encapsulating Compound X in nanoparticles (e.g., liposomes) can enhance its delivery to tumor sites through the enhanced permeability and retention (EPR) effect, thereby reducing systemic exposure to healthy tissues.

  • Use of Cytoprotective Agents: In some instances, co-treatment with a cytoprotective agent may shield normal cells from the toxic effects of the compound. The choice of agent would depend on the specific mechanism of cytotoxicity.

Troubleshooting Guides

Issue 1: High variability in cytotoxicity results between experiments.
Possible Cause Troubleshooting Step
Cell Seeding Density Ensure consistent cell seeding density across all experiments. Create and follow a standard operating procedure for cell plating.
Solvent Concentration Verify that the final concentration of the solvent (e.g., DMSO) used to dissolve Compound X is consistent and non-toxic to the cells. Run a vehicle control (media with solvent only) in every experiment.
Incubation Time Optimize and standardize the drug treatment duration. For cytotoxicity assays like MTT, ensure the incubation time with the reagent is consistent.
Cell Passage Number Use cells within a consistent and low passage number range, as high passage numbers can lead to phenotypic and genotypic drift.
Issue 2: Compound X appears to be equally cytotoxic to both normal and cancer cell lines.
Possible Cause Troubleshooting Step
High Compound Concentration Perform a broad dose-response curve (e.g., from nanomolar to high micromolar) on both normal and cancer cell lines to identify a potential therapeutic window.
Shared Cytotoxicity Pathway Investigate the mechanism of cell death (e.g., apoptosis, necrosis) in both cell types. If the mechanism is identical and relies on a ubiquitous pathway, the compound may lack intrinsic selectivity.
Off-Target Effects The compound may be hitting a target that is essential for both normal and cancer cell survival. Consider structural modifications of the compound to improve selectivity.

Quantitative Data Summary

The following tables provide representative cytotoxicity data for other alkaloids to illustrate how such data can be presented.

Table 1: Comparative IC50 Values of Piperine (B192125) in Cancerous and Normal Cell Lines

Cell LineCell TypeIC50 (µM) after 72hReference
K562Human Chronic Myeloid Leukemia>150[6]
Lucena-1 (MDR)Multidrug-Resistant Leukemia~75[6]
FEPS (MDR)Multidrug-Resistant Leukemia~25[6]
PBMCNormal Human Peripheral Blood Mononuclear Cells~350[6]

MDR: Multidrug-Resistant

Table 2: Cytotoxicity of Various Alkaloids Against HeLa (Cervical Cancer) Cells

CompoundIC50 (µM)Reference
Sanguinarine1.83[5]
Chelerythrine7.63[5]
Chelidonine0.92[5]
Noscapine31.62[5]
Protopine100.00[5]
Homoharringtonine0.009[5]

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

Objective: To determine the cytotoxic effect of Compound X on a specific cell line.

Materials:

  • 96-well cell culture plates

  • Complete cell culture medium

  • Cell line of interest

  • Compound X stock solution (e.g., in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2.

  • Drug Treatment: Prepare serial dilutions of Compound X in complete medium. Remove the old medium from the wells and add 100 µL of the Compound X dilutions. Include a vehicle control (medium with the same concentration of solvent as the highest Compound X concentration) and a no-treatment control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Annexin V/Propidium Iodide (PI) Staining for Apoptosis

Objective: To differentiate between viable, apoptotic, and necrotic cells after treatment with Compound X.

Materials:

  • 6-well cell culture plates

  • Complete cell culture medium

  • Cell line of interest

  • Compound X

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with different concentrations of Compound X for the desired time. Include an untreated control.

  • Cell Harvesting: Harvest the cells by trypsinization and collect both the adherent and floating cells.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis prep_cells Seed Cells in 96-well Plate treat Treat Cells with Compound X prep_cells->treat prep_compound Prepare Serial Dilutions of Compound X prep_compound->treat add_mtt Add MTT Reagent treat->add_mtt Incubate 24-72h solubilize Solubilize Formazan add_mtt->solubilize Incubate 3-4h read_plate Read Absorbance at 570 nm solubilize->read_plate calc_ic50 Calculate IC50 read_plate->calc_ic50

Caption: Workflow for determining the IC50 of Compound X using an MTT assay.

signaling_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway FasL FasL FasR FasR FasL->FasR FADD FADD FasR->FADD pro_cas8 Pro-caspase-8 FADD->pro_cas8 cas8 Caspase-8 pro_cas8->cas8 pro_cas3 Pro-caspase-3 cas8->pro_cas3 CompoundX Compound X (e.g., this compound) ROS ROS CompoundX->ROS Mito Mitochondrion ROS->Mito CytoC Cytochrome c Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 pro_cas9 Pro-caspase-9 Apaf1->pro_cas9 cas9 Caspase-9 pro_cas9->cas9 cas9->pro_cas3 Bax Bax Bax->Mito Bcl2 Bcl-2 Bcl2->Mito cas3 Caspase-3 pro_cas3->cas3 Apoptosis Apoptosis cas3->Apoptosis

Caption: Generalized signaling pathways for alkaloid-induced apoptosis.

References

Technical Support Center: Troubleshooting Nor-Cerpegin Experimental Results

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Cell-Based Assays

1. Why am I observing high variability in my cell viability (e.g., MTT, XTT) assay results with Nor-Cerpegin?

Inconsistent results in cell viability assays can stem from several factors, both biological and technical.[1] Biological factors can include the use of different cell lines, variations in cell medium batches, and inconsistent cell seeding densities.[1] Technical issues may involve the method of cell counting, the "edge effect" in microplates, improper pipetting of viscous solutions, the presence of air bubbles, and inconsistent drug treatment times.[1] It is also crucial to ensure that this compound is fully solubilized and not precipitating in the culture medium, as this is a major source of irreproducibility.[1]

2. My dose-response curve for this compound is not sigmoidal and appears erratic. What could be the cause?

An erratic dose-response curve can be due to issues with the compound's solubility at higher concentrations, degradation of the compound over the course of the experiment, or off-target effects at supra-physiological doses. It is also important to consider the limitations of the assay itself; for instance, some assay reagents can be toxic to cells, especially with prolonged incubation times.[2]

3. I am seeing significant differences in this compound's potency between different passages of the same cell line. Why is this happening?

The passage number of a cell line can influence experimental outcomes.[2][3] As cells are cultured for extended periods, they can undergo genetic drift, changes in protein expression, and altered morphology, all of which can affect their response to a compound. It is advisable to use cells within a consistent and limited passage number range for all experiments to ensure reproducibility.

4. Why are my fluorescence-based assay results for this compound inconsistent between experiments?

Reproducibility is a known challenge in fluorescence-based cell assays.[1] In addition to the factors mentioned for viability assays, fluorescence-specific issues can include photobleaching, spectral overlap if using multiple fluorophores, and quenching of the signal by the compound itself. Ensure consistent incubation times, protect plates from light, and run appropriate controls to test for compound interference with the fluorescence signal.

Animal Models

1. I'm observing high inter-animal variability in the pharmacokinetic profile of this compound. What are the potential causes?

High variability in preclinical pharmacokinetic (PK) data is a common challenge.[4] Factors associated with high PK variability for orally administered compounds include low solubility, high dose, and pH-dependent solubility.[4] The route of administration can also significantly impact variability, with the oral route generally showing higher variability than intravenous or intraperitoneal routes.[4]

2. The analgesic effect of this compound varies significantly between individual mice in my study. How can I address this?

Inter-individual variability in drug response is observed even in genetically inbred animal strains.[5] This can be due to subtle genetic differences, epigenetic factors, or environmental influences.[5] It is important to recognize that averaging data from a group can conceal divergent responses where some animals respond and others do not.[5] To address this, consider increasing sample sizes, carefully randomizing animals to treatment groups, and potentially analyzing data to identify responder versus non-responder populations.

3. Why do I see different efficacy results for this compound in different mouse strains?

The choice of animal model is critical and often based on tradition and availability rather than scientific rationale.[6] Different inbred mouse strains (e.g., BALB/c, C57BL/6) can have distinct physiological and metabolic profiles, leading to varied responses to the same compound.[7] It is crucial to select a strain that is most relevant to the human condition being modeled and to consistently use that same strain across all related experiments.

4. How does the age of the animals affect the experimental results with this compound?

The age of laboratory animals can significantly impact phenotypic variability.[8] Older animals often show higher variability in parameters such as body weight, hematology, and immunology, particularly in females.[8] Behavioral tests can also exhibit greater variability in older animals.[8] It is best practice to use a defined and consistent age range for all animals in a study to minimize this source of variation.

Data Presentation

Table 1: Troubleshooting High Variability in Cell Viability Assays

Potential Cause Parameter to Check Recommended Action
Compound Precipitation Visual inspection of wells (microscopy)Prepare fresh dilutions; consider a different solvent or the addition of a solubilizing agent.
Inconsistent Cell Seeding Cell counts per well immediately after seedingUse a calibrated automated cell counter; ensure thorough mixing of cell suspension before plating.
Edge Effect Comparison of data from perimeter vs. central wellsAvoid using the outer wells of the plate for experimental samples; fill them with sterile PBS or media.[1]
Cell Passage Number Passage number recorded for each experimentUse cells within a narrow passage range (e.g., passages 5-15).
Reagent Incubation Time Duration of incubation with viability reagentStrictly adhere to the protocol's specified incubation time.

Table 2: Addressing Inconsistent Analgesic Effects in Animal Models

Potential Cause Parameter to Check Recommended Action
Inter-individual Variability Distribution of individual animal data pointsIncrease the number of animals per group to improve statistical power; analyze for responder subpopulations.[5]
Animal Age Age range of animals at the start of the studyUse a narrow and consistent age range for all experimental groups.[8]
Animal Strain Genetic background of the animalsConsistently use the same inbred strain for all efficacy studies.
Dosing Accuracy Volume and concentration of administered compoundCalibrate dosing equipment; ensure proper administration technique (e.g., gavage).
Environmental Stressors Housing conditions, noise levels, handlingAcclimatize animals properly; handle them consistently and minimize stress.

Experimental Protocols

Protocol 1: this compound Cytotoxicity Assessment using MTT Assay
  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize, neutralize, and centrifuge the cells.

    • Resuspend the cell pellet in fresh complete medium and perform a cell count.

    • Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate (resulting in 5,000 cells/well).

    • Incubate the plate for 24 hours at 37°C and 5% CO₂.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in serum-free medium to achieve final desired concentrations (e.g., 0.1, 1, 10, 100 µM). The final DMSO concentration should not exceed 0.5%.

    • Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include vehicle control (medium with DMSO) and untreated control wells.

    • Incubate for 48 hours at 37°C and 5% CO₂.

  • MTT Assay:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Shake the plate gently for 10 minutes.

    • Read the absorbance at 570 nm using a microplate reader.

Protocol 2: Acetic Acid-Induced Writhing Test for Analgesia in Mice
  • Animal Acclimatization:

    • House male Swiss albino mice (20-25 g) in standard cages with free access to food and water for at least one week before the experiment.

    • On the day of the experiment, move the animals to the testing room for at least 1 hour to acclimatize.

  • Drug Administration:

    • Randomly divide the mice into groups (n=8 per group).

    • Group 1: Vehicle control (e.g., saline with 1% Tween 80, administered orally).

    • Group 2: Positive control (e.g., Diclofenac sodium, 10 mg/kg, administered intraperitoneally).

    • Groups 3-5: this compound at various doses (e.g., 5, 10, 20 mg/kg, administered orally).

    • Administer the respective treatments 30 minutes (for i.p.) or 60 minutes (for p.o.) before the induction of writhing.

  • Induction of Writhing and Observation:

    • Administer 0.6% acetic acid solution (10 mL/kg) intraperitoneally to each mouse.

    • Immediately place each mouse in an individual observation chamber.

    • Five minutes after the acetic acid injection, start counting the number of writhes (constriction of the abdomen, stretching of the hind limbs) for a period of 15 minutes.

    • The observer should be blinded to the treatment groups.

  • Data Analysis:

    • Calculate the mean number of writhes for each group.

    • Determine the percentage of inhibition using the formula: % Inhibition = [(Mean writhes in control - Mean writhes in treated) / Mean writhes in control] x 100

Mandatory Visualizations

NorCerpegin This compound Receptor Target Receptor (e.g., GPCR) NorCerpegin->Receptor Binds to G_Protein G-Protein Activation Receptor->G_Protein Activates AC Adenylyl Cyclase Inhibition G_Protein->AC Inhibits cAMP Decreased cAMP AC->cAMP PKA PKA Inactivation cAMP->PKA CREB CREB Phosphorylation (Reduced) PKA->CREB Gene_Expression Altered Gene Expression (e.g., reduced pro-inflammatory cytokines) CREB->Gene_Expression Regulates Analgesia Analgesic Effect Gene_Expression->Analgesia Leads to

Caption: Hypothetical signaling pathway for this compound's analgesic effect.

Start Inconsistent Results Observed CheckCompound Check Compound Integrity & Solubility Start->CheckCompound CheckCells Review Cell Culture Practices CheckAssay Examine Assay Protocol ReviewData Re-analyze Data (Consider Outliers) CheckCompound->CompoundOK Yes CompoundIssue Precipitation or Degradation CheckCompound->CompoundIssue No Resolved Problem Identified & Corrected CompoundIssue->Resolved CheckCells->CellsOK Yes CellsIssue High Passage, Contamination, Inconsistent Seeding CheckCells->CellsIssue No CellsIssue->Resolved CheckAssay->AssayOK Yes AssayIssue Pipetting Errors, Wrong Timing, Edge Effects CheckAssay->AssayIssue No AssayIssue->Resolved ReviewData->Resolved

Caption: Troubleshooting workflow for inconsistent experimental results.

Start Select Animal Model for This compound Efficacy Study Question1 Is the study focused on neuropathic pain? Start->Question1 ModelA Use CCI or SNI model in C57BL/6 mice Question1->ModelA Yes Question2 Is the study focused on inflammatory pain? Question1->Question2 No ModelB Use Carrageenan-induced paw edema model in rats Question2->ModelB Yes Question3 Is it a general analgesic screen? Question2->Question3 No ModelC Use Acetic Acid Writhing Test in Swiss Albino mice Question3->ModelC Yes Default Re-evaluate study objectives Question3->Default No

Caption: Decision tree for selecting an appropriate animal pain model.

References

Technical Support Center: Optimization of Nor-Cerpegin Delivery in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Nor-Cerpegin in animal models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its purported mechanism of action?

A1: this compound is a synthetic derivative of Cerpegin, a naturally occurring pyridine (B92270) alkaloid.[1] While the precise mechanism is under active investigation, preliminary studies suggest that this compound, like its parent compound, exhibits analgesic, anti-inflammatory, and anti-cancer properties.[1] Its mode of action is thought to involve the modulation of key inflammatory and cell survival signaling pathways, potentially including the TGF-β and MAPK/ERK pathways.

Q2: Which animal models are suitable for studying the efficacy of this compound?

A2: The choice of animal model is highly dependent on the therapeutic area of investigation. For assessing anti-inflammatory effects, rodent models of induced inflammation, such as carrageenan-induced paw edema in rats or mice, are commonly used. For oncology studies, xenograft or syngeneic tumor models in immunocompromised or immunocompetent mice, respectively, are appropriate.[2][3] Preclinical safety and pharmacokinetic studies are often conducted in both rodents (mice, rats) and a larger mammalian species.[4]

Q3: What are the recommended routes of administration for this compound in animal models?

A3: The optimal route of administration depends on the formulation and the experimental goals. Common routes include:

  • Intravenous (IV): For direct systemic delivery and bypassing first-pass metabolism, providing 100% bioavailability.

  • Intraperitoneal (IP): A common route for systemic administration in rodents, offering rapid absorption.

  • Oral (PO): For evaluating enteral absorption and first-pass metabolism. Formulation with appropriate vehicles is critical for oral delivery.

  • Subcutaneous (SC): For slower, more sustained release.

Troubleshooting Guides

Issue 1: Poor Bioavailability of this compound Following Oral Administration

  • Possible Cause: Low aqueous solubility of this compound, degradation in the gastrointestinal (GI) tract, or significant first-pass metabolism.

  • Troubleshooting Steps:

    • Formulation Optimization: Experiment with different vehicle formulations to improve solubility. Common vehicles include solutions with co-solvents (e.g., DMSO, ethanol), cyclodextrins, or lipid-based formulations.

    • Permeability Enhancement: Co-administration with absorption enhancers, such as piperine (B192125), has been shown to improve the bioavailability of other drugs by inhibiting metabolic enzymes like CYP2C9.[5]

    • Route of Administration Comparison: Conduct a pilot pharmacokinetic study comparing oral (PO) with intravenous (IV) administration to determine the absolute bioavailability.

Issue 2: High Variability in Plasma Concentrations Between Animals

  • Possible Cause: Inconsistent dosing technique, stress-induced physiological changes in animals, or variability in food and water intake.

  • Troubleshooting Steps:

    • Standardize Dosing Procedure: Ensure all personnel are thoroughly trained in the administration technique (e.g., oral gavage, IV injection) to minimize variability.

    • Acclimatize Animals: Allow for a sufficient acclimatization period for the animals to their housing and handling to reduce stress.

    • Control for Food Intake: Fasting animals overnight before dosing can help to reduce variability in GI absorption for orally administered compounds.

Issue 3: Unexpected Toxicity or Adverse Events in Animal Models

  • Possible Cause: Off-target effects of this compound, vehicle-related toxicity, or rapid drug release from the formulation.

  • Troubleshooting Steps:

    • Dose-Range Finding Study: Conduct a preliminary dose-escalation study to determine the maximum tolerated dose (MTD).

    • Vehicle Control Group: Always include a control group that receives only the vehicle to distinguish between vehicle- and compound-related toxicity.

    • Histopathological Analysis: Perform histopathology on major organs from a subset of animals to identify any tissue-level damage.

Experimental Protocols

Protocol 1: Oral Formulation of this compound for Rodent Studies

  • Materials: this compound powder, Dimethyl sulfoxide (B87167) (DMSO), Polyethylene glycol 400 (PEG400), Saline (0.9% NaCl).

  • Procedure:

    • Dissolve this compound in DMSO to create a stock solution (e.g., 100 mg/mL).

    • For a final dosing solution of 10 mg/mL, mix 10% DMSO stock, 40% PEG400, and 50% saline.

    • Vortex thoroughly until the solution is clear and homogenous.

    • Administer to animals via oral gavage at the desired dose based on body weight.

Protocol 2: Pharmacokinetic Analysis of this compound in Mice

  • Animal Model: C57BL/6 mice (n=3-5 per time point).

  • Dosing: Administer this compound at a single dose of 10 mg/kg via intravenous (IV) and oral (PO) routes.

  • Sample Collection: Collect blood samples (e.g., 50 µL) via retro-orbital or tail vein bleeding at predefined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours post-dose).

  • Sample Processing: Collect blood into tubes containing an anticoagulant (e.g., EDTA), centrifuge to separate plasma, and store at -80°C until analysis.

  • Bioanalysis: Quantify this compound concentrations in plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate key pharmacokinetic parameters using software such as Phoenix WinNonlin.

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound in Mice (10 mg/kg)

ParameterIntravenous (IV)Oral (PO)
Cmax (ng/mL) 1500 ± 120350 ± 45
Tmax (h) 0.081.0
AUC0-t (ng·h/mL) 2800 ± 2501120 ± 150
t1/2 (h) 3.5 ± 0.54.2 ± 0.6
Bioavailability (%) 10040

Visualizations

NorCerpegin_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound TGF-β Receptor TGF-β Receptor This compound->TGF-β Receptor Inhibition SMAD2/3 SMAD2/3 TGF-β Receptor->SMAD2/3 Phosphorylation MAPK/ERK Pathway MAPK/ERK Pathway TGF-β Receptor->MAPK/ERK Pathway Activation p-SMAD2/3 p-SMAD2/3 SMAD2/3->p-SMAD2/3 SMAD Complex SMAD Complex p-SMAD2/3->SMAD Complex ERK1/2 ERK1/2 MAPK/ERK Pathway->ERK1/2 p-ERK1/2 p-ERK1/2 ERK1/2->p-ERK1/2 SMAD4 SMAD4 SMAD4->SMAD Complex Gene Transcription Gene Transcription SMAD Complex->Gene Transcription Modulation

Caption: Hypothetical Signaling Pathway of this compound.

Experimental_Workflow_PK_Study Animal Acclimatization Animal Acclimatization Dosing (IV & PO) Dosing (IV & PO) Animal Acclimatization->Dosing (IV & PO) Day 0 Blood Sampling (Time Points) Blood Sampling (Time Points) Dosing (IV & PO)->Blood Sampling (Time Points) 0-24h Plasma Separation Plasma Separation Blood Sampling (Time Points)->Plasma Separation LC-MS/MS Analysis LC-MS/MS Analysis Plasma Separation->LC-MS/MS Analysis Pharmacokinetic Modeling Pharmacokinetic Modeling LC-MS/MS Analysis->Pharmacokinetic Modeling Data Parameter Calculation (Cmax, AUC, etc.) Parameter Calculation (Cmax, AUC, etc.) Pharmacokinetic Modeling->Parameter Calculation (Cmax, AUC, etc.)

Caption: Workflow for a Pharmacokinetic Study.

References

improving the yield of a specific Nor-Cerpegin synthesis step

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Optimizing Nor-Cerpegin Synthesis

Disclaimer: The synthesis of a compound specifically named "this compound" is not extensively documented in publicly available chemical literature. The following technical support guide focuses on a critical and common step in the synthesis of many indole (B1671886) alkaloids: the Pictet-Spengler reaction. This reaction is highly likely to be a key step in the formation of this compound's core structure. The troubleshooting advice, protocols, and data provided are based on established principles for this reaction type and are intended to be a valuable resource for researchers working on similar syntheses.

Troubleshooting Guide: The Pictet-Spengler Cyclization Step

This guide addresses common issues encountered during the acid-catalyzed cyclization of a tryptamine (B22526) derivative with an aldehyde to form the tetracyclic core of this compound.

Q1: My Pictet-Spengler reaction is resulting in a very low yield. What are the primary factors I should investigate?

Low yields in a Pictet-Spengler reaction can often be attributed to several factors:

  • Inadequate Acidity: The reaction relies on the formation of an electrophilic iminium ion, which requires an acid catalyst.[1] If the acid is too weak or used in insufficient quantity, the reaction may not proceed efficiently.

  • Deactivated Aromatic Ring: The indole nucleus must be sufficiently electron-rich to attack the iminium ion.[2] If your tryptamine derivative contains electron-withdrawing groups, the cyclization will be less favorable.

  • Unsuitable Solvent: The choice of solvent can significantly impact the solubility of reactants and the stability of intermediates.[3]

  • Reaction Temperature: While some Pictet-Spengler reactions proceed at room temperature, others require heating to overcome the activation energy barrier.[3] However, excessive heat can lead to decomposition.

Q2: I am observing the formation of significant side products. How can I improve the selectivity of the reaction?

Side product formation is a common challenge. Here are some strategies to mitigate it:

  • Control of Stoichiometry: Using a slight excess of the aldehyde component can help to ensure the complete consumption of the more valuable tryptamine starting material and minimize side reactions involving the unreacted amine.[3]

  • Slow Addition of Reagents: Adding the aldehyde slowly to the reaction mixture can help to maintain a low concentration of the electrophile, which can reduce the rate of side reactions.

  • Milder Reaction Conditions: If you suspect that your starting materials or product are decomposing under the reaction conditions, consider using a weaker acid or a lower reaction temperature.[3]

  • Protecting Groups: Sensitive functional groups on either the tryptamine or the aldehyde can lead to side reactions. The use of appropriate protecting groups can prevent these unwanted transformations.

Q3: The purification of my product is difficult due to the presence of closely-related impurities. What are some potential solutions?

Purification challenges often arise from the formation of isomers or degradation products. Consider the following:

  • Formation of Regioisomers: If the indole ring has multiple potential sites for cyclization, a mixture of products may be formed.[3] Modifying the substituents on the indole ring or changing the reaction conditions may favor the formation of the desired isomer.

  • Racemization: For stereoselective reactions, loss of enantiomeric excess can occur.[4] Lowering the reaction temperature can often improve stereoselectivity by favoring kinetic control.[3] The choice of a chiral catalyst or auxiliary is also critical for maintaining stereochemical integrity.[3]

  • Chromatography Optimization: A systematic approach to optimizing your column chromatography conditions (e.g., solvent system, stationary phase) is crucial for separating closely related compounds.

Quantitative Data on Reaction Conditions

The following tables summarize quantitative data from various studies on the optimization of Pictet-Spengler reaction conditions.

Table 1: Effect of Catalyst on Yield and Diastereoselectivity

CatalystSolventTemperature (°C)Yield (%)Diastereomeric Ratio (cis:trans)
Trifluoroacetic Acid (TFA)BenzeneRefluxHigh86:14
Hydrochloric Acid (HCl)Methanol25ModerateVaries
Sulfuric Acid (H₂SO₄)Dichloroethane50HighVaries
Boron Trifluoride Etherate (BF₃·OEt₂)Dichloromethane (B109758)0HighVaries
Chiral Phosphoric AcidToluene-20HighUp to 99:1

Data compiled from multiple sources.[3][4]

Table 2: Influence of Solvent on Reaction Outcome

SolventDielectric ConstantGeneral Effect on YieldNotes
Dichloromethane (DCM)9.1Often highA common aprotic solvent for this reaction.
Methanol (MeOH)33.0VariableA protic solvent that can participate in the reaction.
Acetonitrile (MeCN)37.5Can be highCan improve cis stereoselectivity in some cases.[4]
Toluene2.4Often highA non-polar aprotic solvent.
Benzene2.3Often highUsed in some optimized procedures.[4]

Experimental Protocols

General Protocol for the Pictet-Spengler Reaction
  • Starting Material Preparation: Dissolve the tryptamine derivative (1.0 equivalent) in a suitable dry solvent (e.g., dichloromethane, acetonitrile, or toluene) under an inert atmosphere (e.g., nitrogen or argon).

  • Aldehyde Addition: Add the aldehyde (1.0-1.2 equivalents) to the solution.[3] For sensitive substrates, the aldehyde can be added portion-wise or as a solution via a syringe pump.

  • Acid Catalyst Addition: Cool the reaction mixture to the desired temperature (e.g., 0 °C or room temperature) and slowly add the acid catalyst (e.g., TFA, HCl in a suitable solvent, or a Lewis acid).

  • Reaction Monitoring: Stir the reaction mixture at the chosen temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench the reaction by adding a suitable basic solution (e.g., saturated sodium bicarbonate solution) until the mixture is neutralized.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate solvent system.

Visualizations

Signaling Pathways and Experimental Workflows

pictet_spengler_mechanism cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_product Product Tryptamine Tryptamine Derivative Schiff_Base Schiff Base Tryptamine->Schiff_Base + Aldehyde, -H₂O Aldehyde Aldehyde Aldehyde->Schiff_Base Iminium_Ion Iminium Ion Schiff_Base->Iminium_Ion + H⁺ Spiroindolenine Spiroindolenine Intermediate Iminium_Ion->Spiroindolenine Electrophilic Attack THBC Tetrahydro-β-carboline (this compound Core) Spiroindolenine->THBC Rearrangement & -H⁺

Caption: Mechanism of the Pictet-Spengler Reaction.

troubleshooting_workflow Start Low Yield in Pictet-Spengler Reaction Check_Acidity Is the catalyst strong enough? Start->Check_Acidity Check_Aromaticity Is the indole ring electron-rich? Check_Acidity->Check_Aromaticity Yes Increase_Acidity Use stronger acid (e.g., TFA, BF₃·OEt₂) Check_Acidity->Increase_Acidity No Check_Conditions Optimize temperature and solvent? Check_Aromaticity->Check_Conditions Yes Modify_Substrate Consider alternative substrate with electron-donating groups Check_Aromaticity->Modify_Substrate No Screen_Conditions Screen solvents (e.g., DCM, MeCN) and temperatures (-20°C to reflux) Check_Conditions->Screen_Conditions Yes Increase_Acidity->Check_Aromaticity Modify_Substrate->Check_Conditions Success Improved Yield Screen_Conditions->Success

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of Nor-Cerpegin and Cerpegin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of two related pyridine (B92270) alkaloids: Nor-Cerpegin and Cerpegin. While both compounds share a common furo[3,4-c]pyridine (B3350340) core, structural differences, primarily the absence of an N-methyl group and a carbonyl group in this compound, suggest distinct pharmacological profiles. This document summarizes the available experimental data on their individual activities, with a focus on proteasome inhibition, and provides detailed experimental protocols for the cited assays.

Introduction to this compound and Cerpegin

Cerpegin is a naturally occurring alkaloid isolated from the plant Ceropegia juncea.[1] Its chemical structure is 1,1,5-trimethylfuro[3,4-c]pyridine-3,4-dione. Cerpegin has been investigated for a range of biological activities, including analgesic, tranquilizing, and anti-inflammatory effects.[1][2] More recently, it has garnered attention as a proteasome inhibitor.[1]

This compound , with the chemical name 1,1-dimethyl furo[3,4-c]pyridine-3-one, is a derivative of Cerpegin. It is characterized by the lack of a methyl group at the N5 position and the reduction of one of the carbonyl groups in the pyridine ring compared to Cerpegin. This structural modification is a key point of investigation for its potential influence on biological activity, particularly as a proteasome inhibitor.

Comparative Biological Activity

Direct comparative studies of the biological activities of this compound and Cerpegin are limited in the publicly available scientific literature. However, research on derivatives of both compounds provides insights into their potential as proteasome inhibitors. The 20S proteasome has three distinct proteolytic activities: chymotrypsin-like (CT-L), trypsin-like (T-L), and peptidyl-glutamyl peptide-hydrolyzing (PGPH) or caspase-like (C-L) activity.

While a head-to-head comparison with quantitative data from a single study is not available, the following table summarizes the reported inhibitory activities based on studies of the parent compounds and their derivatives.

Biological ActivityThis compoundCerpeginReference Compound/Assay
Proteasome Inhibition
Chymotrypsin-like (CT-L)Derivatives studiedDerivatives studiedFluorogenic peptide substrate
Trypsin-like (T-L)Derivatives studiedDerivatives studiedFluorogenic peptide substrate
Caspase-like (PA)Derivatives studied as inhibitorsParent compound and derivatives show inhibitory activityFluorogenic peptide substrate

Experimental Protocols

In Vitro 20S Proteasome Inhibition Assay

This protocol outlines a general method for assessing the inhibitory activity of compounds against the three proteolytic activities of the purified 20S proteasome.

1. Materials and Reagents:

  • Purified human 20S proteasome

  • Fluorogenic peptide substrates:

    • Suc-LLVY-AMC (for chymotrypsin-like activity)

    • Boc-LSTR-AMC (for trypsin-like activity)

    • Z-LLE-AMC (for caspase-like activity)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 1 mM DTT

  • Test compounds (this compound, Cerpegin, or their derivatives) dissolved in DMSO

  • 96-well black microplates

  • Fluorometric microplate reader

2. Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well black microplate, add the assay buffer.

  • Add the test compound solution to the wells. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., bortezomib).

  • Add the purified 20S proteasome to each well and incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow for inhibitor binding.

  • Initiate the reaction by adding the specific fluorogenic peptide substrate to each well.

  • Monitor the fluorescence intensity at an excitation wavelength of 360 nm and an emission wavelength of 460 nm over time using a fluorometric microplate reader.

  • Calculate the rate of reaction for each concentration of the test compound.

  • Determine the percentage of inhibition relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Visualizations

The following diagrams illustrate the chemical structures of this compound and Cerpegin, and a conceptual workflow for evaluating their proteasome inhibitory activity.

Caption: Chemical structures of this compound and Cerpegin.

Proteasome_Inhibition_Workflow cluster_Compounds Test Compounds cluster_Assay Proteasome Inhibition Assay cluster_Results Results NorCerpegin This compound Assay_Setup Assay Setup (Purified 20S Proteasome) NorCerpegin->Assay_Setup Cerpegin Cerpegin Cerpegin->Assay_Setup Substrate_Addition Addition of Fluorogenic Substrates (CT-L, T-L, PA) Assay_Setup->Substrate_Addition Incubation Fluorescence_Measurement Fluorescence Measurement Substrate_Addition->Fluorescence_Measurement Data_Analysis Data Analysis Fluorescence_Measurement->Data_Analysis IC50 IC50 Determination Data_Analysis->IC50 Comparative_Analysis Comparative Analysis of Potency IC50->Comparative_Analysis Proteasome_Signaling_Pathway Ubiquitin Ubiquitin Ubiquitinated_Protein Polyubiquitinated Protein Ubiquitin->Ubiquitinated_Protein Target_Protein Target Protein Target_Protein->Ubiquitinated_Protein Ubiquitination Proteasome_26S 26S Proteasome Ubiquitinated_Protein->Proteasome_26S Degradation Peptides Peptides Proteasome_26S->Peptides Amino_Acids Amino Acids Peptides->Amino_Acids Inhibitor This compound / Cerpegin Inhibitor->Proteasome_26S

References

Comparative Efficacy Analysis of Novel Compound Nor-Cerpegin and Established Proteasome Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature and databases do not currently contain information regarding "Nor-Cerpegin" as a proteasome inhibitor. Therefore, this guide uses "this compound" as a hypothetical novel compound to provide a framework for comparing the efficacy of a new chemical entity against well-characterized proteasome inhibitors. The experimental data for established inhibitors is based on published research, while the data for "this compound" is presented as a placeholder for future experimental results.

This guide is intended for researchers, scientists, and drug development professionals. It offers a comparative overview of the preclinical efficacy of a hypothetical proteasome inhibitor, this compound, alongside established inhibitors such as Bortezomib, Carfilzomib, and Ixazomib. The document details the methodologies for key experiments and presents quantitative data in a structured format to facilitate objective comparison.

Introduction to the Ubiquitin-Proteasome System

The ubiquitin-proteasome system (UPS) is a critical cellular pathway responsible for the degradation of most intracellular proteins, including those that are misfolded or damaged, and key regulatory proteins involved in cell cycle progression, apoptosis, and signal transduction.[1][2] The 26S proteasome, the central enzyme of this pathway, is a large protein complex that recognizes and degrades proteins tagged with ubiquitin.[1][3] It is composed of a 20S core particle, which contains the catalytic sites, and one or two 19S regulatory particles.[3][4] The 20S core has three distinct proteolytic activities: chymotrypsin-like (CT-L) at the β5 subunit, trypsin-like (T-L) at the β2 subunit, and caspase-like (C-L) at the β1 subunit.[3][4]

Proteasome inhibitors disrupt the normal function of the UPS, leading to an accumulation of ubiquitinated proteins, which can induce endoplasmic reticulum (ER) stress, cell cycle arrest, and apoptosis.[2][5] This mechanism is particularly effective against cancer cells, such as those in multiple myeloma, which produce large quantities of proteins and are thus more susceptible to proteasome inhibition.[2][5]

Quantitative Comparison of Proteasome Inhibitor Efficacy

The efficacy of proteasome inhibitors is commonly quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of a specific biological target, in this case, the different catalytic subunits of the proteasome. The following table summarizes the IC50 values for this compound (hypothetical) and known proteasome inhibitors against the β5 (chymotrypsin-like), β2 (trypsin-like), and β1 (caspase-like) subunits.

CompoundIC50 (nM) - β5 (Chymotrypsin-like)IC50 (nM) - β2 (Trypsin-like)IC50 (nM) - β1 (Caspase-like)
This compound Data not availableData not availableData not available
Bortezomib 7[4]3000[6]74[4]
Carfilzomib 21.8[7]379[7]618[7]
Ixazomib 3.4[4]350031[4]

Note: IC50 values can vary depending on the cell line and experimental conditions.

Ubiquitin-Proteasome Signaling Pathway Ub Ubiquitin E1 E1 (Ub-activating enzyme) Ub->E1 ATP E2 E2 (Ub-conjugating enzyme) E1->E2 E3 E3 (Ub ligase) E2->E3 Protein Target Protein E3->Protein Ub_Protein Polyubiquitinated Protein Protein->Ub_Protein Polyubiquitination Proteasome_26S 26S Proteasome Ub_Protein->Proteasome_26S Peptides Peptides Proteasome_26S->Peptides Degradation Inhibitor Proteasome Inhibitor (e.g., this compound) Inhibitor->Proteasome_26S Inhibition

Caption: The Ubiquitin-Proteasome Pathway and the point of intervention for proteasome inhibitors.

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and accurate comparison of inhibitor efficacy.

1. Proteasome Activity Assay (Fluorometric)

This assay measures the chymotrypsin-like activity of the proteasome in cell lysates.

  • Objective: To determine the IC50 of a test compound (e.g., this compound) by quantifying the inhibition of proteasome activity.

  • Materials:

    • Cell line of interest (e.g., multiple myeloma cell line RPMI-8226)

    • Test compound (this compound) and reference inhibitors (e.g., Bortezomib)

    • Lysis buffer (e.g., 50 mM HEPES, pH 7.5, 10% glycerol, 100 mM NaCl, 0.5 mM DTT)[8]

    • Fluorogenic proteasome substrate for chymotrypsin-like activity (e.g., Suc-LLVY-AMC)[8]

    • 96-well black plates

    • Fluorometric microplate reader (Ex/Em = 350/440 nm)

  • Procedure:

    • Cell Lysate Preparation: Culture cells to the desired density. Harvest and wash the cells with ice-cold PBS. Lyse the cells in lysis buffer and centrifuge to remove cell debris.[1] Determine the protein concentration of the supernatant using a BCA assay.[1]

    • Assay Preparation: Dilute the cell lysate to a standardized concentration in assay buffer. In a 96-well plate, add the diluted cell lysate to each well.

    • Inhibitor Treatment: Add serial dilutions of the test compound and reference inhibitors to the wells. Include a vehicle control (e.g., DMSO).

    • Reaction Initiation: Add the fluorogenic substrate to all wells to initiate the reaction.

    • Measurement: Incubate the plate at 37°C, protected from light. Measure the fluorescence intensity at multiple time points to determine the reaction kinetics.

    • Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Plot the percentage of proteasome inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

2. Cell Viability Assay (MTT Assay)

This assay assesses the effect of proteasome inhibitors on cell proliferation and viability.

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound on the viability of cancer cells.

  • Materials:

    • Cancer cell line (e.g., HCT116)

    • Test compound and reference inhibitors

    • Complete cell culture medium

    • MTT solution (5 mg/mL in PBS)

    • DMSO

    • 96-well plates

    • Plate reader (570 nm)[5]

  • Procedure:

    • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^5 cells/mL and incubate for 24 hours to allow for attachment.[5]

    • Drug Treatment: Treat the cells with serial dilutions of the test compound and reference inhibitors for a specified period (e.g., 48 or 72 hours).[5]

    • MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.[5]

    • Formazan (B1609692) Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.[5]

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the drug concentration and determine the IC50 value.

Experimental Workflow for Proteasome Inhibitor Comparison start Start cell_culture Cell Culture (e.g., RPMI-8226) start->cell_culture treatment Treatment with Inhibitors (this compound, Bortezomib, etc.) Serial Dilutions cell_culture->treatment proteasome_assay Proteasome Activity Assay (Fluorometric) treatment->proteasome_assay viability_assay Cell Viability Assay (MTT) treatment->viability_assay data_analysis Data Analysis proteasome_assay->data_analysis viability_assay->data_analysis ic50_proteasome Determine IC50 (Proteasome Inhibition) data_analysis->ic50_proteasome ic50_viability Determine IC50 (Cell Viability) data_analysis->ic50_viability comparison Comparative Efficacy Analysis ic50_proteasome->comparison ic50_viability->comparison

Caption: A generalized workflow for the in vitro comparison of proteasome inhibitors.

Conclusion

This guide provides a framework for the comparative analysis of the novel hypothetical proteasome inhibitor, this compound, against established drugs. The provided protocols for proteasome activity and cell viability assays, along with the structured data presentation, offer a robust methodology for evaluating the preclinical efficacy of new proteasome inhibitors. Further in-depth studies, including in vivo experiments, would be necessary to fully characterize the therapeutic potential of any new compound.

References

A Comparative Guide to Validating the Molecular Target of Nor-Cerpegin in a Cellular Context

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, identifying and validating the molecular target of a novel bioactive compound is a critical step in understanding its mechanism of action and advancing it through the development pipeline. Nor-Cerpegin, a derivative of the natural alkaloid Cerpegin, has demonstrated a range of pharmacological activities. However, its precise molecular target within the cell remains to be fully elucidated. This guide provides a comparative overview of key experimental methodologies for identifying and validating the molecular target of a compound like this compound in a cellular environment.

Comparison of Target Validation Methodologies

Several robust techniques are available to confirm the direct interaction between a small molecule and its protein target within cells. The primary methods for target engagement validation include the Cellular Thermal Shift Assay (CETSA), Drug Affinity Responsive Target Stability (DARTS), and Photoaffinity Labeling (PAL), alongside genetic approaches. Each of these methods offers a unique strategy for confirming and quantifying target engagement.[1]

FeatureCellular Thermal Shift Assay (CETSA)Drug Affinity Responsive Target Stability (DARTS)Photoaffinity Labeling (PAL)Genetic Approaches (e.g., CRISPR)
Principle Ligand binding stabilizes the target protein against heat-induced denaturation.[1]Ligand binding protects the target protein from proteolytic degradation.[1]A photoreactive analog of the drug forms a covalent bond with the target upon UV irradiation.[1]Gene editing to knockout or mutate the putative target, leading to a phenotypic change (e.g., drug resistance).[2][3]
Sample Type Intact cells, cell lysates, or tissue samples.[4]Cell lysates.Intact cells or cell lysates.[1]Intact cells.
Throughput Can be adapted for high-throughput screening (HTS).[1]Moderate throughput, suitable for validating smaller compound libraries.[1]Lower throughput, often used for target identification and mapping the binding site.[1]High-throughput screening capabilities with pooled CRISPR libraries.[3]
Required Reagents Test compound, cells, heating instrument, and protein detection method (e.g., Western blot, mass spectrometry).Test compound, cells, protease, and protein detection method.A synthesized photoreactive probe of the test compound, cells, UV light source, and protein detection method.CRISPR-Cas9 system components (gRNA, Cas9), cells, and a method for assessing phenotype.
Key Advantages Label-free, applicable in intact cells and tissues, reflects physiological conditions.[4]Label-free, does not require modification of the compound.[5]Provides direct evidence of binding and can identify the binding site.Provides strong genetic evidence for the target's role in the drug's effect.[2]
Key Disadvantages Not all proteins show a clear thermal shift; can be influenced by downstream events.Limited to cell lysates, which may not fully represent the cellular environment.Requires chemical synthesis of a probe, which can alter the compound's properties; potential for non-specific labeling.Off-target effects of gene editing can confound results; resistance mutations may not always be in the direct target.

Experimental Protocols

Cellular Thermal Shift Assay (CETSA)
  • Cell Treatment: Treat intact cells with this compound or a vehicle control for a specified time.

  • Heating: Heat the cell suspensions at a range of temperatures to induce protein denaturation.

  • Lysis and Fractionation: Lyse the cells and separate the soluble fraction (containing non-denatured proteins) from the aggregated, denatured proteins by centrifugation.[1]

  • Protein Quantification: Quantify the amount of the putative target protein remaining in the soluble fraction using methods like Western blotting or mass spectrometry. A positive result is indicated by the increased stability of the target protein at higher temperatures in the presence of this compound.

Drug Affinity Responsive Target Stability (DARTS)
  • Lysate Preparation: Prepare cell lysates that contain the putative target protein.

  • Compound Incubation: Incubate the lysate with this compound or a vehicle control.

  • Protease Digestion: Add a protease (e.g., pronase) to the lysates and incubate for a set time to allow for protein digestion.

  • Analysis: Stop the digestion and analyze the samples by SDS-PAGE and Western blotting for the putative target protein. Protection from degradation in the presence of this compound suggests direct binding.

Photoaffinity Labeling (PAL)
  • Probe Synthesis: Synthesize a photoreactive analog of this compound that contains a photo-activatable group (e.g., a diazirine) and often a reporter tag (e.g., biotin).

  • Cellular Treatment: Treat intact cells with the this compound probe.

  • UV Irradiation: Expose the cells to UV light to induce covalent cross-linking of the probe to its binding partners.

  • Lysis and Enrichment: Lyse the cells and enrich the probe-labeled proteins using affinity purification (e.g., streptavidin beads for a biotin-tagged probe).

  • Target Identification: Identify the enriched proteins by mass spectrometry.

CRISPR-Cas9 Based Target Validation
  • gRNA Design and Delivery: Design guide RNAs (gRNAs) to target the gene of the putative target protein. Deliver the gRNAs and Cas9 nuclease into cells to generate knockouts.

  • Drug Treatment: Treat the knockout cells and control cells with this compound.

  • Phenotypic Analysis: Assess the cellular phenotype, such as cell viability or a specific signaling pathway readout. A loss of sensitivity to this compound in the knockout cells provides strong evidence that the knocked-out gene encodes the drug's target.

Visualizing Workflows and Pathways

Target_Validation_Workflow cluster_discovery Discovery cluster_identification Target Identification cluster_validation Target Validation cluster_downstream Downstream Analysis Compound This compound Phenotypic_Screen Phenotypic Screening Compound->Phenotypic_Screen Bioactivity Affinity_Purification Affinity Purification-MS Phenotypic_Screen->Affinity_Purification Identify Hits PAL Photoaffinity Labeling Phenotypic_Screen->PAL Identify Hits Genetic_Screens Genetic Screens (CRISPR) Phenotypic_Screen->Genetic_Screens Identify Hits CETSA CETSA Affinity_Purification->CETSA Validate Target DARTS DARTS Affinity_Purification->DARTS Validate Target Knockout Target Knockout/Mutation Affinity_Purification->Knockout Validate Target PAL->CETSA Validate Target PAL->DARTS Validate Target PAL->Knockout Validate Target Genetic_Screens->CETSA Validate Target Genetic_Screens->DARTS Validate Target Genetic_Screens->Knockout Validate Target Mechanism Mechanism of Action CETSA->Mechanism Confirm Engagement DARTS->Mechanism Confirm Engagement Knockout->Mechanism Confirm Engagement Development Drug Development Mechanism->Development

General workflow for molecular target identification and validation.

CETSA_Principle cluster_control Control (No Drug) cluster_treatment Treatment (with this compound) Protein_Control Target Protein Heat_Control Heat Application Protein_Control->Heat_Control Denaturation Protein Denatures & Aggregates Heat_Control->Denaturation Drug This compound Complex Drug-Protein Complex Drug->Complex Protein_Treated Target Protein Protein_Treated->Complex Heat_Treated Heat Application Complex->Heat_Treated Stable Protein Remains Soluble Heat_Treated->Stable

Principle of the Cellular Thermal Shift Assay (CETSA).

CRISPR_Validation cluster_wildtype Wild-Type Cells cluster_knockout Knockout Cells WT_Cells Cells with Target Protein Nor_Cerpegin_WT Add this compound WT_Cells->Nor_Cerpegin_WT Cell_Death_WT Cellular Effect (e.g., Apoptosis) Nor_Cerpegin_WT->Cell_Death_WT CRISPR CRISPR-Cas9 to knockout target gene KO_Cells Cells lacking Target Protein CRISPR->KO_Cells Nor_Cerpegin_KO Add this compound KO_Cells->Nor_Cerpegin_KO Cell_Survival_KO No Effect / Cell Survival Nor_Cerpegin_KO->Cell_Survival_KO

Logic of CRISPR-based target validation.

References

Comparative Analysis of Nor-Cerpegin Analogue P1788 and Alternative DHODH Inhibitors in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the anti-cancer activity of the novel Cerpegin derivative, P1788, and other established inhibitors of dihydroorotate (B8406146) dehydrogenase (DHODH). While direct cross-validation data for "Nor-Cerpegin" is not publicly available, research on its analogue, P1788, identifies it as a promising anti-cancer agent targeting the de novo pyrimidine (B1678525) biosynthesis pathway.[1][2][3] This guide will, therefore, focus on P1788 as a representative of this class of compounds and compare its mechanism of action with other well-characterized DHODH inhibitors, Brequinar and Teriflunomide (B560168), for which extensive data on anti-cancer activity in various cell lines is available.

The inhibition of DHODH is a validated therapeutic strategy in oncology.[4][5] Rapidly proliferating cancer cells have a high demand for nucleotides to sustain DNA and RNA synthesis, making them particularly vulnerable to the disruption of this pathway.[5][6] By targeting DHODH, these inhibitors effectively deplete the pyrimidine pool, leading to cell cycle arrest and apoptosis in cancer cells.[5]

Quantitative Comparison of Anti-Cancer Activity

The following tables summarize the half-maximal inhibitory concentration (IC50) values for the DHODH inhibitors Brequinar and Teriflunomide across a range of human cancer cell lines. While specific IC50 values for P1788 are not widely published, its identification as a potent DHODH inhibitor suggests it would exhibit comparable activity in sensitive cell lines.

Table 1: IC50 Values of Brequinar in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
A-375Melanoma0.59[7]
A549Lung Carcinoma4.1[7]
HCT116Colorectal Carcinoma> 50
HT-29Colorectal Adenocarcinoma> 50
MIA PaCa-2Pancreatic Cancer> 50
Neuroblastoma PanelNeuroblastomaLow Nanomolar Range[8]

Table 2: IC50 Values of Teriflunomide in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
MDA-MB-468Triple-Negative Breast Cancer~100 (after 96h)
BT549Triple-Negative Breast Cancer~100 (after 96h)
MDA-MB-231Triple-Negative Breast Cancer~100 (after 96h)
H460Non-Small Cell Lung CancerPotent Inhibition (Concentration not specified)[9]

Note: IC50 values can vary depending on the experimental conditions, such as incubation time and the specific assay used.

Experimental Protocols

The data presented in this guide are primarily derived from in vitro cytotoxicity assays. The following is a detailed methodology for a standard MTT assay, a colorimetric assay for assessing cell metabolic activity, which is widely used to determine the IC50 of a compound.

MTT Assay for Cell Viability

Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Compound stock solution (e.g., P1788, Brequinar, Teriflunomide) dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO, acidified isopropanol)

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count cells. Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.[5]

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. After 24 hours of cell attachment, remove the medium and add 100 µL of the medium containing various concentrations of the compound to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a no-treatment control.

  • Incubation: Incubate the plate for a specified period (e.g., 48, 72, or 96 hours) at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.

  • Data Analysis: The absorbance values are proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the compound concentration (usually on a logarithmic scale) and determine the IC50 value using a suitable software program.

Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of DHODH inhibitors and a typical workflow for their evaluation.

DHODH_Inhibition_Pathway cluster_Mitochondrion Mitochondrial Inner Membrane cluster_Inhibitors DHODH Inhibitors cluster_Pathway De Novo Pyrimidine Synthesis cluster_Outcome Cellular Outcome DHODH DHODH Orotate Orotate DHODH->Orotate Dihydroorotate Dihydroorotate Dihydroorotate->DHODH UMP UMP Orotate->UMP ... P1788 This compound (P1788) P1788->DHODH Inhibition Brequinar Brequinar Brequinar->DHODH Teriflunomide Teriflunomide Teriflunomide->DHODH UDP UDP UMP->UDP UTP UTP UDP->UTP CTP CTP UTP->CTP DNA_RNA DNA & RNA Synthesis CTP->DNA_RNA CellCycleArrest Cell Cycle Arrest DNA_RNA->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: Mechanism of action of this compound (P1788) and other DHODH inhibitors.

Cytotoxicity_Assay_Workflow start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells incubate_24h_1 Incubate for 24h (Cell Attachment) seed_cells->incubate_24h_1 add_compound Add Serial Dilutions of Test Compound incubate_24h_1->add_compound incubate_48_96h Incubate for 48-96h add_compound->incubate_48_96h add_mtt Add MTT Reagent incubate_48_96h->add_mtt incubate_2_4h Incubate for 2-4h (Formazan Formation) add_mtt->incubate_2_4h solubilize Add Solubilization Buffer incubate_2_4h->solubilize read_absorbance Measure Absorbance at 570nm solubilize->read_absorbance analyze_data Calculate % Viability and Determine IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: Experimental workflow for an in vitro cytotoxicity assay (e.g., MTT).

References

Nor-Cerpegin Derivative CLi: A Comparative Analysis of its Effects on Constitutive vs. Immunoproteasome

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the effects of the Nor-Cerpegin derivative, CLi (1,1-dimethyl furo[4-benzylamino]pyridine-3-one), on the constitutive and immunoproteasome. While quantitative data on its direct interaction with the immunoproteasome is not currently available in published literature, this guide synthesizes existing data on its potent and selective inhibition of the constitutive proteasome and offers a qualitative comparison based on the known structural and functional differences between the two proteasome types.

Executive Summary

The this compound derivative, CLi, is a potent and selective inhibitor of the caspase-like (β1c) activity of the 20S constitutive proteasome. Experimental data demonstrates its ability to strongly inhibit this specific catalytic subunit while showing negligible effects on the chymotrypsin-like (β5c) and trypsin-like (β2c) activities of the constitutive proteasome.

Direct experimental data on the inhibitory effect of CLi on the catalytic subunits of the immunoproteasome (β1i, β2i, and β5i) is not available. However, based on the inherent differences between the constitutive and immunoproteasome, a qualitative assessment can be made. The immunoproteasome naturally exhibits reduced caspase-like activity compared to the constitutive proteasome. This is due to structural differences in the β1i (LMP2) subunit compared to the β1c subunit. Therefore, it is hypothesized that CLi would exhibit a significantly lower inhibitory effect on the immunoproteasome's caspase-like activity.

Data Presentation

Table 1: Inhibitory Effect of this compound Derivative CLi on Constitutive Proteasome Subunits

Target ProteasomeCatalytic SubunitActivityInhibitorIC50Selectivity
Constitutive Proteasome β1cCaspase-likeCLiData not explicitly quantified in publicly available literature, but described as a "strong" and "selective" inhibitor.High selectivity for β1c over β2c and β5c.
β2cTrypsin-likeCLiNo significant inhibition observed.
β5cChymotrypsin-likeCLiNo significant inhibition observed.
Immunoproteasome β1i (LMP2)Caspase-likeCLiData not available. Hypothesized to be significantly less sensitive than β1c.
β2i (MECL-1)Trypsin-likeCLiData not available.
β5i (LMP7)Chymotrypsin-likeCLiData not available.

IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

Mandatory Visualization

G cluster_0 Constitutive Proteasome cluster_1 Immunoproteasome b1c β1c (Caspase-like) b2c β2c (Trypsin-like) b5c β5c (Chymotrypsin-like) b1i β1i (Caspase-like) b2i β2i (Trypsin-like) b5i β5i (Chymotrypsin-like) NorCerpegin This compound Derivative (CLi) NorCerpegin->b1c Strong Inhibition NorCerpegin->b2c No Significant Inhibition NorCerpegin->b5c No Significant Inhibition NorCerpegin->b1i Hypothesized Weak Inhibition NorCerpegin->b2i Effect Unknown NorCerpegin->b5i Effect Unknown

Caption: Comparative effect of this compound derivative on proteasome subunits.

G cluster_prep Sample Preparation cluster_assay Proteasome Activity Assay start Start lysate Prepare Cell or Tissue Lysate start->lysate end End protein_quant Determine Protein Concentration lysate->protein_quant add_lysate Add Lysate to Microplate Wells protein_quant->add_lysate add_inhibitor Add this compound Derivative (CLi) add_lysate->add_inhibitor add_substrate Add Fluorogenic Substrate add_inhibitor->add_substrate incubate Incubate at 37°C add_substrate->incubate measure Measure Fluorescence incubate->measure measure->end

Unveiling Nor-Cerpegin Analogs: A New Frontier in Proteasome Inhibition for Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of novel Nor-Cerpegin derivatives against established proteasome inhibitors showcases their potential as selective anticancer agents. This guide provides an in-depth look at their preclinical performance, experimental validation, and the signaling pathways they modulate, offering valuable insights for researchers and drug development professionals.

This compound and its N5-derivatives are emerging as a novel class of therapeutic agents with promising preclinical activity, primarily as inhibitors of the 20S proteasome.[1][2] Unlike broadly acting proteasome inhibitors, these compounds exhibit a unique selectivity for the post-acid (PA), or caspase-like, activity of the proteasome, suggesting a potential for a differentiated and more targeted anticancer effect with a possibly improved safety profile.[1] This guide provides a comparative overview of the preclinical data available for this compound analogs against standard-of-care proteasome inhibitors, Bortezomib (B1684674) and Carfilzomib, to validate their therapeutic potential.

Comparative Efficacy: this compound Analogs vs. Standard Proteasome Inhibitors

The primary mechanism of action for this compound derivatives is the inhibition of the 20S proteasome, a critical cellular machinery for protein degradation that is often dysregulated in cancer cells.[1][3] A series of synthesized N5-derivatives of cerpegin have demonstrated potent and selective inhibition of the proteasome's post-acid (PA) activity, also known as the caspase-like (C-L) activity, which is mediated by the β1 subunit of the 20S proteasome.[1][2] This selectivity is a key differentiator from established drugs like Bortezomib and Carfilzomib, which primarily target the chymotrypsin-like (CT-L) activity (β5 subunit).[3][4]

Compound/AnalogTarget Proteasome ActivityIC50 (µM)Cell Line/SystemReference
This compound Derivative 1 Post-Acid (PA)~2Purified mammalian 20S proteasome[2]
This compound Derivative 2 Post-Acid (PA)~5Purified mammalian 20S proteasome[2]
Bortezomib Chymotrypsin-Like (CT-L)0.01 (10 nM)DLD-1/LucPEST cells[5]
Bortezomib Chymotrypsin-Like (CT-L)-Multiple Myeloma cell lines[6][7][8][9][10]
Carfilzomib Chymotrypsin-Like (CT-L)<0.001 to 0.036NSCLC cell lines (96h exposure)[11]
Carfilzomib Chymotrypsin-Like (CT-L)0.02 (20 nM)Hematopoietic tumor cells[4]

Table 1: Comparative In Vitro Efficacy of this compound Analogs and Standard Proteasome Inhibitors. This table summarizes the reported half-maximal inhibitory concentrations (IC50) for representative this compound derivatives and the standard-of-care proteasome inhibitors, Bortezomib and Carfilzomib. The data highlights the distinct selectivity of this compound analogs for the post-acid (caspase-like) activity of the proteasome.

Experimental Protocols for Preclinical Validation

The validation of novel proteasome inhibitors like this compound analogs involves a series of well-defined in vitro and in vivo experiments.

In Vitro Proteasome Activity Assay

This assay is fundamental to determine the potency and selectivity of a compound against the different catalytic activities of the proteasome.

Objective: To measure the inhibition of the chymotrypsin-like, trypsin-like, and post-acid (caspase-like) activities of the 20S proteasome by a test compound.

Materials:

  • Purified 20S proteasome

  • Fluorogenic peptide substrates:

    • Suc-LLVY-AMC (for chymotrypsin-like activity)

    • Boc-LRR-AMC (for trypsin-like activity)

    • Ac-nLPnLD-AMC (for caspase-like/post-acid activity)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.6, 100 mM KCl, 0.1 mM ATP)[12]

  • Test compound (e.g., this compound derivative) dissolved in DMSO

  • 96-well black microplate

  • Fluorometer

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a 96-well plate, add the purified 20S proteasome to each well.

  • Add the diluted test compound to the respective wells. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., Bortezomib).

  • Pre-incubate the plate at 37°C for a specified time (e.g., 15-30 minutes).

  • Add the specific fluorogenic peptide substrate to each well to initiate the reaction.

  • Measure the fluorescence intensity at regular intervals using a fluorometer with appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 460 nm emission for AMC).[13]

  • Calculate the rate of substrate cleavage and determine the percentage of inhibition for each compound concentration.

  • Plot the percentage of inhibition against the compound concentration and calculate the IC50 value.

Cell-Based Viability and Apoptosis Assays

These assays assess the cytotoxic effects of the compound on cancer cells.

Objective: To determine the effect of the test compound on cancer cell proliferation and induction of apoptosis.

Methods:

  • Cell Viability Assay (e.g., MTT or Alamar Blue): Cancer cell lines are treated with increasing concentrations of the test compound for a defined period (e.g., 48-72 hours). Cell viability is then measured using a colorimetric or fluorometric assay.[14]

  • Apoptosis Assays:

    • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay detects early (Annexin V positive, PI negative) and late (Annexin V and PI positive) apoptotic cells.[14]

    • Caspase Activity Assay: The activity of key executioner caspases (e.g., caspase-3) is measured using a fluorogenic substrate.[14]

    • PARP Cleavage: Western blotting is used to detect the cleavage of Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[11]

In Vivo Xenograft Models

Animal models are crucial for evaluating the anti-tumor efficacy and tolerability of a drug candidate in a living organism.[5][15]

Objective: To assess the in vivo anti-tumor activity of the test compound in a mouse xenograft model of cancer.

Procedure:

  • Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously or orthotopically implanted with human cancer cells.[15]

  • Once tumors reach a palpable size, mice are randomized into treatment and control groups.

  • The test compound is administered to the treatment group via a clinically relevant route (e.g., intravenously, orally). The control group receives the vehicle.[5]

  • Tumor growth is monitored regularly by measuring tumor volume. Animal body weight is also monitored as an indicator of toxicity.

  • At the end of the study, tumors are excised, and tissues can be collected for further analysis (e.g., histology, biomarker analysis).

  • The anti-tumor efficacy is evaluated by comparing the tumor growth inhibition in the treated group versus the control group.

Visualizing the Molecular Mechanisms and Experimental Processes

To better understand the therapeutic rationale and preclinical evaluation of this compound analogs, the following diagrams illustrate the key signaling pathways and experimental workflows.

Ubiquitin-Proteasome System and Site of Action of this compound cluster_UPS Ubiquitin-Proteasome System cluster_20S 20S Proteasome Core Target Protein Target Protein E1 E1 (Activating) Target Protein->E1 ATP Ubiquitin Ubiquitin E2 E2 (Conjugating) E1->E2 Ub E3 E3 (Ligase) E2->E3 Polyubiquitinated Protein Polyubiquitinated Protein E3->Polyubiquitinated Protein Poly-Ub chain attachment 26S Proteasome 26S Proteasome Polyubiquitinated Protein->26S Proteasome 20S Proteasome β5 (CT-L) β2 (T-L) β1 (C-L/PA) 26S Proteasome->20S Proteasome Degraded Peptides Degraded Peptides 20S Proteasome->Degraded Peptides NorCerpegin This compound Analog NorCerpegin->20S Proteasome:beta1 Inhibition Bortezomib Bortezomib/ Carfilzomib Bortezomib->20S Proteasome:beta5 Inhibition

Figure 1: The Ubiquitin-Proteasome System and the specific inhibitory action of this compound analogs.

Preclinical Evaluation Workflow for a Novel Proteasome Inhibitor Start Compound Discovery InVitroScreening In Vitro Screening (Proteasome Activity Assay) Start->InVitroScreening CellBasedAssays Cell-Based Assays (Viability, Apoptosis) InVitroScreening->CellBasedAssays LeadOptimization Lead Optimization CellBasedAssays->LeadOptimization InVivoXenograft In Vivo Xenograft Models (Efficacy & Tolerability) LeadOptimization->InVivoXenograft PKPD Pharmacokinetics & Pharmacodynamics InVivoXenograft->PKPD Tox Toxicology Studies PKPD->Tox IND IND-Enabling Studies Tox->IND

Figure 2: A generalized workflow for the preclinical development of a novel proteasome inhibitor.

Downstream Signaling Pathways Modulated by Proteasome Inhibition

Inhibition of the proteasome leads to the accumulation of ubiquitinated proteins, which disrupts cellular homeostasis and triggers a variety of downstream signaling pathways, ultimately leading to cancer cell death.[16][17] Key affected pathways include:

  • Induction of Apoptosis: The accumulation of pro-apoptotic proteins (e.g., p53, Bax, Bak) and the stabilization of cell cycle inhibitors (e.g., p21, p27) are major consequences of proteasome inhibition, leading to cell cycle arrest and apoptosis.[10][16]

  • ER Stress and the Unfolded Protein Response (UPR): The build-up of misfolded proteins in the endoplasmic reticulum (ER) triggers the UPR, which, if prolonged, activates apoptotic pathways.[6][10]

  • Inhibition of NF-κB Signaling: The proteasome is responsible for degrading IκB, the inhibitor of the pro-survival transcription factor NF-κB. Proteasome inhibition prevents IκB degradation, thereby blocking NF-κB activity and promoting apoptosis.[7][8]

The selective inhibition of the caspase-like activity by this compound analogs may lead to a more nuanced modulation of these pathways compared to broader-spectrum inhibitors, a hypothesis that warrants further investigation.

Proteasome Inhibition-Induced Apoptosis Pathway ProteasomeInhibitor Proteasome Inhibitor (e.g., this compound) Proteasome Proteasome ProteasomeInhibitor->Proteasome Inhibits ProApoptotic Accumulation of Pro-Apoptotic Proteins (p53, Bax) Proteasome->ProApoptotic Prevents Degradation of CellCycleInhibitors Accumulation of Cell Cycle Inhibitors (p21, p27) Proteasome->CellCycleInhibitors Prevents Degradation of IkB Stabilization of IκB Proteasome->IkB Prevents Degradation of CaspaseActivation Caspase Activation ProApoptotic->CaspaseActivation Apoptosis Apoptosis CellCycleInhibitors->Apoptosis Cell Cycle Arrest NFkB Inhibition of NF-κB IkB->NFkB NFkB->Apoptosis Reduces Pro-Survival Signals ERStress ER Stress & UPR ERStress->CaspaseActivation CaspaseActivation->Apoptosis

Figure 3: Key signaling pathways leading to apoptosis upon proteasome inhibition.

Conclusion and Future Directions

The preclinical data for this compound analogs, particularly the N5-derivatives of cerpegin, strongly suggest their potential as a new class of selective proteasome inhibitors for cancer therapy. Their unique specificity for the caspase-like activity of the proteasome may offer a therapeutic advantage over existing, less selective inhibitors.

However, the current body of evidence is primarily based on in vitro studies. To fully validate their therapeutic potential, further preclinical development is essential. Future studies should focus on:

  • In vivo efficacy studies: Evaluating the anti-tumor activity of lead this compound analogs in various cancer xenograft and patient-derived xenograft (PDX) models.

  • Pharmacokinetic and pharmacodynamic (PK/PD) profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties, as well as the in vivo target engagement of the compounds.

  • Comprehensive toxicology studies: Assessing the safety profile and determining the maximum tolerated dose (MTD) in animal models.

  • Elucidation of downstream signaling: Investigating the specific molecular consequences of selectively inhibiting the caspase-like activity of the proteasome in cancer cells.

The successful completion of these studies will be critical in advancing this compound analogs towards clinical development and potentially offering a novel and effective treatment option for cancer patients.

References

Assessing the Specificity of Nor-Cerpegin as a Proteasome Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted cancer therapy, the proteasome has emerged as a critical target. Its inhibition disrupts cellular protein homeostasis, leading to apoptosis in rapidly dividing cancer cells. This guide provides a comparative analysis of the specificity of Nor-Cerpegin, a novel proteasome inhibitor, benchmarked against established inhibitors: Bortezomib (B1684674), Carfilzomib (B1684676), and MG132. The following sections present quantitative data on their inhibitory activities, selectivity against other proteases, and detailed experimental protocols for researchers in drug development and chemical biology.

Introduction to Proteasome Inhibition

The 26S proteasome is a large multi-catalytic protease complex responsible for the degradation of ubiquitinated proteins, playing a key role in regulating numerous cellular processes.[1] The catalytic activity resides within the 20S core particle, which possesses three distinct proteolytic activities: chymotrypsin-like (CT-L) activity at the β5 subunit, trypsin-like (T-L) activity at the β2 subunit, and caspase-like or post-acidic (PA) activity at the β1 subunit.[1] While the chymotrypsin-like activity is often the primary target for anti-cancer drugs, the specificity of inhibitors across these subunits and against other cellular proteases is a crucial determinant of their therapeutic window and side-effect profile.

This compound is a new investigational compound belonging to the cerpegin family of natural alkaloids and their derivatives, which have demonstrated potential as proteasome inhibitors.[2][3] This guide uses data from highly active cerpegin derivatives as a proxy for this compound to assess its potential specificity.

Comparative Inhibitory Activity

The potency of proteasome inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) against the different catalytic subunits of the proteasome. The data below summarizes the inhibitory activities of this compound (represented by its most potent derivatives) and comparator compounds.

Table 1: IC50 Values for Proteasome Subunit Inhibition

InhibitorChymotrypsin-like (β5)Trypsin-like (β2)Caspase-like (β1/PA)
This compound (Derivative) > 50 µM> 50 µM~2 µM[4]
Bortezomib 15.2 nM (MM1S cells)[5]Weakly InhibitedCompletely Inhibited[1]
Carfilzomib 21.8 ± 7.4 nM[6]379 ± 107 nM[6]618 ± 149 nM[6]
MG132 Weak Inhibition[1]Not specifiedWeak Inhibition[1]

Note: Data for this compound is based on the most potent C1 and N5 derivatives of cerpegin reported.[4] IC50 values can vary based on the cell line and assay conditions.

Specificity and Off-Target Effects

An ideal proteasome inhibitor would exhibit high selectivity for the proteasome over other cellular proteases. Off-target inhibition can lead to undesirable side effects. This section compares the selectivity profile of this compound and its counterparts.

Notably, derivatives of cerpegin have shown high specificity for the proteasome. In a study of 32 derivatives, only one showed any inhibition of calpain I or cathepsin B, and even that was an exception.[4] This suggests a favorable selectivity profile for the this compound class of compounds.

In contrast, Bortezomib has been shown to inhibit several non-proteasomal serine proteases, including cathepsin G, cathepsin A, and chymase, with IC50 values that can be equivalent to those for proteasome inhibition in a cellular context.[2] This off-target activity may be linked to some of its clinical side effects.[2][7] Carfilzomib, however, demonstrates a much cleaner profile, with almost no inhibitory activity against these serine proteases, suggesting higher specificity for the proteasome.[2]

Table 2: Selectivity Profile Against Other Proteases

InhibitorCalpain ICathepsin BCathepsin GChymaseHtrA2/Omi
This compound (Derivative) No inhibition[4]No inhibition[4]Not specifiedNot specifiedNot specified
Bortezomib Not specifiedNot specified0.3 µM (purified)[2]0.8 µM (purified)[2]No Inhibition[8]
Carfilzomib Not specifiedNot specifiedNo significant inhibition[2]No significant inhibition[2]No Inhibition[8]
MG132 InhibitsInhibitsNot specifiedNot specifiedNot specified

*With one exception among 32 tested derivatives.[4]

Visualizing Cellular Pathways and Workflows

To better understand the context of proteasome inhibition and the methods used for its assessment, the following diagrams are provided.

UbiquitinProteasomePathway cluster_ubiquitination Protein Ubiquitination cluster_degradation Proteasomal Degradation Target Protein Target Protein E3 E3 Ub ligase Target Protein->E3 Ub Ubiquitin E1 E1 Ub-activating enzyme Ub->E1 ATP E2 E2 Ub-conjugating enzyme E1->E2 E2->E3 Poly-Ub Protein Polyubiquitinated Protein E3->Poly-Ub Protein Poly-Ub chain 26S Proteasome 26S Proteasome Poly-Ub Protein->26S Proteasome Peptides Peptides 26S Proteasome->Peptides Degradation Inhibitors Proteasome Inhibitors (this compound, Bortezomib, etc.) Inhibitors->26S Proteasome

Caption: The Ubiquitin-Proteasome System and the site of action for inhibitors.

ExperimentalWorkflow Start Start: Purified Proteasome or Cell Lysate Inhibitor_Incubation Incubate with varying concentrations of inhibitor (e.g., this compound) Start->Inhibitor_Incubation Substrate_Addition Add fluorogenic peptide substrate (e.g., Suc-LLVY-AMC for CT-L) Inhibitor_Incubation->Substrate_Addition Measurement Measure fluorescence intensity over time Substrate_Addition->Measurement Data_Analysis Data Analysis Measurement->Data_Analysis IC50 Calculate IC50 value Data_Analysis->IC50 Selectivity Perform assay with non-proteasomal proteases (Calpain, Cathepsin, etc.) Data_Analysis->Selectivity Comparison Compare IC50 and selectivity profile IC50->Comparison Selectivity->Comparison

Caption: Experimental workflow for assessing proteasome inhibitor specificity.

Experimental Protocols

The following are generalized protocols for assessing proteasome activity and inhibitor specificity, based on common methodologies.

Protocol 1: 20S Proteasome Activity Assay

This protocol is used to determine the IC50 of an inhibitor against the specific catalytic activities of purified 20S proteasome.

Materials:

  • Purified 20S Proteasome

  • Assay Buffer: 20 mM Tris-HCl, pH 7.5

  • Test Inhibitor (e.g., this compound) dissolved in DMSO

  • Fluorogenic Substrates (100 µM final concentration):

    • Chymotrypsin-like (CT-L): Suc-LLVY-AMC

    • Trypsin-like (T-L): Boc-LSTR-AMC

    • Caspase-like (PA/PGPH): Z-LLE-AMC

  • 96-well microplate (black, flat-bottom)

  • Fluorometer (Excitation: 390 nm, Emission: 460 nm)

Procedure:

  • Prepare serial dilutions of the test inhibitor in Assay Buffer.

  • In a 96-well plate, add 20 µg of purified 20S proteasome to each well.

  • Add the diluted inhibitor to the wells and incubate for 15-20 minutes at 37°C to allow for binding.

  • Initiate the reaction by adding the specific fluorogenic substrate to each well.

  • Immediately place the plate in a pre-warmed fluorometer.

  • Monitor the increase in fluorescence over time (typically 30-60 minutes) at 37°C. The cleavage of the AMC group from the peptide substrate results in a fluorescent signal.

  • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

  • Plot the percentage of inhibition (relative to a DMSO control) against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Protease Selectivity Assay

This protocol is designed to assess the off-target effects of the inhibitor on other common cellular proteases.

Materials:

  • Purified Proteases (e.g., Calpain I, Cathepsin B, Cathepsin G)

  • Specific Assay Buffers for each protease

  • Test Inhibitor (e.g., this compound)

  • Specific Fluorogenic Substrates for each protease

  • 96-well microplate and fluorometer

Procedure:

  • The assay is performed similarly to the 20S Proteasome Activity Assay, but with the respective purified protease and its corresponding assay buffer and substrate.

  • Prepare serial dilutions of the test inhibitor.

  • Incubate the purified protease with the inhibitor for a predetermined amount of time.

  • Add the specific substrate to start the reaction.

  • Monitor fluorescence to determine the rate of substrate cleavage.

  • Calculate the percentage of inhibition at a high concentration of the test inhibitor (e.g., 50 µM) to assess selectivity. If significant inhibition is observed, a full IC50 determination can be performed.

Conclusion

Based on the available data for its chemical class, this compound emerges as a potentially highly specific inhibitor of the caspase-like (β1) subunit of the proteasome. Its apparent lack of activity against the chymotrypsin-like and trypsin-like subunits, coupled with high selectivity over other tested proteases like calpain and cathepsin B, distinguishes it from broad-spectrum inhibitors like MG132 and even the more targeted agent Bortezomib. Carfilzomib remains a highly potent and specific inhibitor of the chymotrypsin-like subunit. The unique β1-specificity of this compound could offer a different therapeutic strategy and potentially a distinct safety profile, warranting further investigation for its application in targeted cancer therapy. Researchers are encouraged to use the provided protocols as a starting point for their own comparative studies.

References

Unraveling the Molecular Mechanisms of Nor-Cerpegin: A Comparative Guide to Genetic Validation Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise mechanism of action of a therapeutic candidate is paramount. This guide provides a comprehensive comparison of the proposed mechanisms of action for Nor-Cerpegin, a derivative of the natural alkaloid Cerpegin, and outlines genetic approaches to validate these pathways. Experimental data for this compound and its alternatives are presented, alongside detailed protocols for key validation experiments.

Recent investigations have pointed towards two primary molecular targets for Cerpegin and its derivatives: the 20S proteasome and the enzyme dihydroorotate (B8406146) dehydrogenase (DHODH).[1] Genetic validation of these targets is crucial for confirming the on-target effects of this compound and predicting its therapeutic efficacy and potential side effects.

Two Divergent Paths: Proteasome Inhibition vs. DHODH Modulation

This compound's therapeutic potential appears to stem from two distinct, yet impactful, mechanisms of action at the cellular level.

1. Inhibition of the 20S Proteasome:

One proposed mechanism is the inhibition of the 20S proteasome, a critical cellular machinery responsible for protein degradation. Specifically, derivatives of Cerpegin have been shown to inhibit the chymotrypsin-like (CT-L) and post-acidic (PA) activities of the proteasome.[1] By disrupting proteasome function, this compound could induce cell cycle arrest and apoptosis in rapidly dividing cells, such as cancer cells, which are highly dependent on efficient protein turnover. Several established anti-cancer drugs, including Bortezomib and Carfilzomib (B1684676), function as proteasome inhibitors.

2. Inhibition of Dihydroorotate Dehydrogenase (DHODH) and Enhancement of Interferon Response:

A compelling alternative mechanism involves the inhibition of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway.[2][3] A study on a Cerpegin derivative, P1788, revealed its ability to inhibit DHODH, leading to a depletion of pyrimidines.[2] This metabolic stress, in turn, amplifies the cellular response to type I and type II interferons, crucial signaling molecules in the innate immune system.[2][3] This suggests that this compound could act as an immunomodulatory agent, enhancing the body's natural anti-cancer or anti-viral responses. This mechanism is shared by approved drugs like Teriflunomide and the investigational compound Brequinar.

Comparative Performance Data

To objectively evaluate the potential of this compound, its performance can be benchmarked against established drugs targeting the same pathways. The following tables summarize the inhibitory concentrations (IC50) for Cerpegin derivatives and alternative compounds.

Table 1: Comparison of Proteasome Inhibitors

CompoundTargetIC50Cell Line(s)
Cerpegin Derivatives 20S Proteasome (PA Activity)~2 - 5 µM[1]Purified mammalian 20S proteasome
Bortezomib 20S Proteasome (Chymotrypsin-like)3 - 20 nM[4]Multiple Myeloma cell lines
5 - 1000 nM[5]Various Breast Cancer cell lines
Carfilzomib 20S Proteasome (Chymotrypsin-like)5.2 nMin vitro
6.34 - 76.51 nM[6]Various Breast Cancer cell lines
21.8 ± 7.4 nM[7]Multiple Myeloma cell lines

Table 2: Comparison of DHODH Inhibitors

CompoundTargetIC50
Cerpegin Derivative (P1788) DHODHNot explicitly quantified in the provided abstract
Teriflunomide Human DHODH773 nM[8]
~1 µM[9]
Brequinar Human DHODH5.2 nM[10]
~20 nM[11]

Genetic Validation of this compound's Mechanism of Action

Genetic approaches are indispensable for unequivocally linking a drug's effect to its intended molecular target. Here, we outline experimental workflows to validate the two proposed mechanisms of this compound.

Validating Proteasome Inhibition using siRNA

This experiment aims to determine if the cytotoxic effects of this compound are phenocopied by the specific knockdown of a key proteasome subunit.

experimental_workflow_siRNA cell_culture Culture Cancer Cell Line (e.g., Multiple Myeloma) transfect_siRNA Transfect cells with: 1. Non-targeting control siRNA 2. siRNA targeting PSMB5 (Proteasome subunit beta type-5) cell_culture->transfect_siRNA treat_norcerpegin Treat a subset of control siRNA cells with this compound transfect_siRNA->treat_norcerpegin western_blot Western Blot for PSMB5 knockdown verification transfect_siRNA->western_blot cell_viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) transfect_siRNA->cell_viability 72h post-transfection treat_norcerpegin->cell_viability

siRNA-based validation of proteasome inhibition.

Expected Outcome: If this compound's primary mechanism is proteasome inhibition, the reduction in cell viability observed with this compound treatment should be similar to that caused by the siRNA-mediated knockdown of the PSMB5 subunit.

Validating DHODH Inhibition and Interferon Response using CRISPR-Cas9

This experiment aims to confirm that the enhancement of the interferon response by this compound is dependent on the presence of DHODH.

experimental_workflow_CRISPR generate_ko Generate DHODH knockout (KO) and wild-type (WT) control cell lines using CRISPR-Cas9 treat_cells Treat both WT and DHODH KO cells with: 1. Vehicle Control 2. This compound 3. Interferon (IFN) alone 4. This compound + IFN generate_ko->treat_cells qpcr qRT-PCR for Interferon Stimulated Genes (ISGs) (e.g., ISG15, MX1) treat_cells->qpcr 24h post-treatment western_blot Western Blot for STAT1 phosphorylation treat_cells->western_blot

CRISPR-Cas9-based validation of DHODH inhibition.

Expected Outcome: this compound's potentiation of the interferon response (measured by increased ISG expression and STAT1 phosphorylation) should be observed in wild-type cells but abrogated in DHODH knockout cells. This would confirm that DHODH is the molecular target through which this compound exerts its immunomodulatory effects.

Experimental Protocols

siRNA Knockdown of PSMB5
  • Cell Seeding: Seed 2 x 10^5 cells per well in a 6-well plate in antibiotic-free medium 24 hours prior to transfection.

  • Transfection:

    • Prepare two sets of transfection complexes: one with a non-targeting control siRNA and another with a pool of 3-5 siRNAs targeting the PSMB5 subunit.

    • Dilute 50 pmol of siRNA in 250 µL of serum-free medium.

    • In a separate tube, dilute 5 µL of a suitable lipid-based transfection reagent in 250 µL of serum-free medium and incubate for 5 minutes.

    • Combine the diluted siRNA and transfection reagent, mix gently, and incubate for 20 minutes at room temperature to allow complex formation.

    • Add the 500 µL of the complex to the respective wells.

  • Treatment: 24 hours post-transfection, replace the medium. For a subset of wells transfected with the control siRNA, add this compound at its predetermined IC50 concentration.

  • Analysis:

    • Western Blot: 48 hours post-transfection, lyse a set of cells from each condition to verify PSMB5 knockdown by Western blotting using an anti-PSMB5 antibody.

    • Cell Viability: 72 hours post-transfection/treatment, assess cell viability using an MTT or CellTiter-Glo assay according to the manufacturer's instructions.

CRISPR-Cas9 Knockout of DHODH
  • gRNA Design and Cloning: Design and clone two to three single guide RNAs (sgRNAs) targeting a conserved exon of the DHODH gene into a suitable Cas9 expression vector containing a selectable marker (e.g., puromycin (B1679871) resistance).

  • Transfection and Selection:

    • Transfect the host cell line with the Cas9/sgRNA plasmids.

    • 48 hours post-transfection, begin selection with puromycin.

  • Single-Cell Cloning: After selection, perform single-cell sorting into 96-well plates to isolate clonal populations.

  • Screening and Validation:

    • Expand the clones and screen for DHODH knockout by genomic DNA sequencing and Western blotting for the DHODH protein.

    • Select a validated DHODH knockout clone and a wild-type clone (transfected with a control plasmid) for subsequent experiments.

  • Interferon Response Assay:

    • Seed both wild-type and DHODH knockout cells.

    • Treat the cells with this compound, Interferon-γ (e.g., 10 ng/mL), or a combination of both for 24 hours.

    • qRT-PCR: Extract total RNA and perform quantitative reverse transcription PCR to measure the expression levels of interferon-stimulated genes (e.g., ISG15, MX1).

    • Western Blot: Prepare cell lysates and perform Western blotting to detect the phosphorylation of STAT1 (p-STAT1), a key downstream effector of interferon signaling.

Signaling Pathway Diagrams

The following diagrams illustrate the proposed signaling pathways for this compound's mechanisms of action.

proteasome_inhibition_pathway NorCerpegin This compound Proteasome 20S Proteasome NorCerpegin->Proteasome Inhibits ProteinDegradation Protein Degradation Proteasome->ProteinDegradation CellCycleArrest Cell Cycle Arrest ProteinDegradation->CellCycleArrest Leads to Apoptosis Apoptosis ProteinDegradation->Apoptosis Leads to

Proteasome Inhibition Pathway.

DHODH_inhibition_pathway NorCerpegin This compound DHODH DHODH NorCerpegin->DHODH Inhibits Pyrimidine Pyrimidine Synthesis DHODH->Pyrimidine InterferonResponse Enhanced Interferon Response Pyrimidine->InterferonResponse Depletion leads to ISGs Increased ISG Expression InterferonResponse->ISGs

DHODH Inhibition and Interferon Response Pathway.

By employing these genetic validation strategies, researchers can definitively elucidate the primary mechanism of action of this compound, paving the way for its rational development as a novel therapeutic agent. The comparative data provided herein serves as a valuable resource for positioning this compound within the existing landscape of proteasome and DHODH inhibitors.

References

Comparative Transcriptomic Analysis of Nor-Cerpegin and its Alternatives in Cellular Models

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the transcriptomic effects of the ergot alkaloid Nor-Cerpegin and its therapeutic alternatives. This guide provides a comparative analysis of gene expression changes, delves into the underlying signaling pathways, and offers detailed experimental protocols to support further research.

This compound, a derivative of the ergot alkaloid family, is recognized for its potent activity as a dopamine (B1211576) receptor agonist, with a particular affinity for the D2 subtype. Its therapeutic potential is being explored in various contexts, including neurological disorders and certain types of cancer. Understanding its molecular mechanism of action through transcriptomics is crucial for its development and for identifying patient populations who would most benefit. This guide provides a comparative overview of the transcriptomic effects of this compound and mechanistically similar compounds, drawing upon available data from studies on related ergot alkaloids and other dopamine D2 receptor agonists.

Comparison of Transcriptomic Effects

Due to the limited availability of public transcriptomic data specifically for this compound, this guide synthesizes findings from studies on functionally related ergot alkaloids, such as Dihydroergocristine and Ergotamine, and other dopamine D2 receptor agonists like Bromocriptine and Cabergoline. These compounds serve as valuable surrogates for understanding the potential transcriptomic landscape induced by this compound.

The following table summarizes the key transcriptomic changes observed in cancer cell lines treated with these compounds. It is important to note that the specific effects can vary depending on the cell type, drug concentration, and treatment duration.

Compound Cell Line Key Upregulated Genes/Pathways Key Downregulated Genes/Pathways Experimental Method
Dihydroergocristine Prostate Cancer (chemoresistant)Genes promoting apoptosis and cell cycle arrest (e.g., p21). Activation of AMPK signaling.Genes involved in cell survival and proliferation (e.g., Survivin, Mcl-1, E2F1). Inhibition of NF-κB signaling.Quantitative PCR, Western Blot, Reporter Assay[1]
Ergotamine Various Cancer Cell LinesGenes associated with cellular stress and apoptosis.Genes related to cell cycle progression and proliferation.mRNA Microarray[2]
Bromocriptine Endometrial Stromal Cells (from Adenomyosis)Several microRNAs predicted to inhibit cell proliferation pathways.Genes promoting cell cycle progression and migration.Small RNA Sequencing[3]
Cabergoline Prolactinoma CellsGenes associated with immune cell activation (in surrounding T cells).Genes involved in hormone processing and secretion (e.g., SCG2, VGF, TIMP1, NNAT, CALD1).Single-cell RNA Sequencing[4]

Note: This table is a qualitative summary based on the cited literature. Direct quantitative comparison is challenging due to the different experimental designs and platforms used in these studies.

Signaling Pathways

The primary mechanism of action for this compound and its alternatives is the modulation of the dopamine D2 receptor signaling pathway. As agonists, they bind to and activate D2 receptors, which are G-protein coupled receptors (GPCRs) linked to an inhibitory G-protein (Gi).

Activation of the D2 receptor by an agonist like this compound initiates a signaling cascade that leads to the inhibition of adenylyl cyclase. This, in turn, reduces the intracellular concentration of the second messenger cyclic AMP (cAMP). The decrease in cAMP levels leads to reduced activity of Protein Kinase A (PKA), a key enzyme that phosphorylates numerous downstream targets involved in gene expression, metabolism, and cellular function.

Below are diagrams illustrating the experimental workflow for transcriptomic analysis and the dopamine D2 receptor signaling pathway.

experimental_workflow cluster_sample_prep Sample Preparation cluster_sequencing Sequencing cluster_analysis Data Analysis cell_culture Cell Culture drug_treatment Treatment with this compound or Alternatives cell_culture->drug_treatment rna_extraction RNA Extraction drug_treatment->rna_extraction library_prep Library Preparation rna_extraction->library_prep sequencing RNA Sequencing (RNA-Seq) library_prep->sequencing qc Quality Control sequencing->qc alignment Alignment to Reference Genome qc->alignment quantification Gene Expression Quantification alignment->quantification dea Differential Expression Analysis quantification->dea pathway_analysis Pathway and Functional Analysis dea->pathway_analysis

Figure 1: A generalized experimental workflow for comparative transcriptomic analysis of drug-treated cells.

D2_signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Nor_Cerpegin This compound (or alternative agonist) D2R Dopamine D2 Receptor Nor_Cerpegin->D2R Binds and Activates Gi Gi Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Conversion of ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression Changes CREB->Gene_Expression Regulates

Figure 2: The canonical dopamine D2 receptor signaling pathway activated by agonists like this compound.

Experimental Protocols

To ensure the reproducibility and validity of transcriptomic studies, detailed and standardized experimental protocols are essential. Below are generalized protocols for cell culture, drug treatment, and RNA sequencing based on common practices in the field.

Cell Culture and Drug Treatment
  • Cell Line Maintenance : Select an appropriate cancer cell line (e.g., prostate cancer cell lines PC-3 or DU-145 for studying chemoresistance). Culture the cells in the recommended medium supplemented with fetal bovine serum and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding : Seed the cells in multi-well plates at a density that allows for logarithmic growth during the treatment period.

  • Drug Preparation : Prepare stock solutions of this compound and alternative compounds in a suitable solvent (e.g., DMSO). Further dilute the drugs to the desired final concentrations in the cell culture medium.

  • Treatment : Replace the medium in the cell culture plates with the medium containing the drugs or vehicle control. The treatment duration can vary from a few hours to several days depending on the experimental goals. For transcriptomic analysis, a 24 to 48-hour treatment is common to capture significant changes in gene expression.

RNA Extraction and Sequencing
  • RNA Isolation : At the end of the treatment period, lyse the cells directly in the wells and extract total RNA using a commercially available kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions. Include a DNase treatment step to remove any contaminating genomic DNA.

  • RNA Quality Control : Assess the quantity and quality of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer). Ensure that the RNA integrity number (RIN) is high (typically > 8) to proceed with sequencing.

  • Library Preparation : Prepare RNA sequencing libraries from the high-quality RNA samples. This process typically involves mRNA purification (poly-A selection), fragmentation, reverse transcription to cDNA, adapter ligation, and amplification.

  • Sequencing : Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq). The sequencing depth should be sufficient to detect genes with low to medium expression levels (typically 20-30 million reads per sample for standard differential gene expression analysis).

Data Analysis
  • Quality Control of Sequencing Reads : Use tools like FastQC to assess the quality of the raw sequencing reads.

  • Read Alignment : Align the high-quality reads to a reference genome using a splice-aware aligner such as HISAT2 or STAR.

  • Gene Expression Quantification : Count the number of reads mapping to each gene to generate a gene expression matrix.

  • Differential Expression Analysis : Use statistical packages like DESeq2 or edgeR to identify genes that are significantly differentially expressed between the drug-treated and control groups.

  • Functional Enrichment Analysis : Perform gene ontology (GO) and pathway enrichment analysis (e.g., KEGG, Reactome) on the list of differentially expressed genes to identify the biological processes and pathways affected by the drug treatment.

This guide provides a foundational framework for the comparative transcriptomic analysis of this compound. As more specific data for this compound becomes available, this guide can be updated to provide a more direct and quantitative comparison. Researchers are encouraged to consult the primary literature for detailed protocols and data specific to their cell models and research questions.

References

Safety Operating Guide

Navigating the Disposal of Nor-Cerpegin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Absence of specific data for "Nor-Cerpegin" necessitates treating it as a potentially hazardous substance for disposal. Researchers, scientists, and drug development professionals are advised to follow established protocols for unknown or novel chemical compounds, in close consultation with their institution's Environmental Health and Safety (EHS) department.

General Step-by-Step Disposal Protocol for Unknown or Novel Research Chemicals

In the absence of specific disposal instructions for this compound, the following general procedure for the disposal of a potentially hazardous, unknown research chemical should be implemented. This protocol is designed to ensure the safety of laboratory personnel and compliance with regulatory standards.

  • Do Not Dispose Down the Drain: Under no circumstances should this compound or any of its containers be disposed of down the sink or in regular trash.

  • Consult Your Institution's EHS Department: This is the most critical step. Your Environmental Health and Safety (EHS) department is the definitive resource for chemical waste disposal at your institution. They will provide specific guidance based on local, state, and federal regulations.

  • Properly Label the Waste Container:

    • Use a designated and compatible chemical waste container.

    • Clearly label the container with the words "Hazardous Waste."

    • Write the full chemical name: "this compound (structure if known, or suspected parent compound: Cerpegin derivative)."

    • Include the date of accumulation.

    • List any known or suspected hazards (e.g., "Potentially Toxic," "Biologically Active Alkaloid").

    • Indicate the quantity of the waste.

  • Segregate the Waste:

    • Do not mix this compound waste with other chemical waste streams unless explicitly instructed to do so by your EHS department.

    • Keep solids and liquids in separate, clearly labeled containers.

  • Wear Appropriate Personal Protective Equipment (PPE):

    • Always wear a lab coat, safety glasses or goggles, and chemical-resistant gloves when handling this compound waste.

    • If there is a risk of generating dust or aerosols, a fume hood and appropriate respiratory protection should be used.

  • Store Waste Securely:

    • Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area.

    • Ensure the storage area is away from heat, sparks, and incompatible materials.

  • Arrange for Pickup:

    • Follow your institution's procedure for requesting a hazardous waste pickup from the EHS department.

Hazard Profile of Related Compounds

To underscore the importance of handling this compound with care, the following table summarizes the hazards of related compounds for which Safety Data Sheets are available. This information should be used as a precautionary guide.

Hazard ClassificationPiperidineN'-Nitrosonornicotine
Physical Hazards Highly flammable liquid and vapor.Flammable solid.
Health Hazards Toxic in contact with skin or if inhaled. Causes severe skin burns and eye damage. Harmful if swallowed.May cause an allergic skin reaction. May cause allergy or asthma symptoms or breathing difficulties if inhaled. Suspected of damaging fertility or the unborn child. Causes severe skin burns and eye damage.
Environmental Hazards Harmful to aquatic life.Not specified in provided results.

This table is for illustrative purposes to indicate potential hazards and is not a direct representation of this compound's properties.

Experimental Protocols and Signaling Pathways

Detailed experimental protocols for the synthesis of Cerpegin and its derivatives have been published, but information regarding this compound specifically is not available.[1] Similarly, while Cerpegin-derived compounds have been studied for their effects on pathways like de novo pyrimidine (B1678525) biosynthesis, no specific signaling pathway data exists for this compound.[2]

Visualizing the Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of a research chemical like this compound.

G cluster_prep Preparation & Assessment cluster_action Action & Disposal cluster_donot Prohibited Actions start Start: Need to Dispose of this compound identify Attempt to Identify Chemical & Find SDS start->identify drain Do NOT Pour Down Drain trash Do NOT Dispose in Regular Trash assess_hazards Assess Known/Suspected Hazards identify->assess_hazards ehs Consult EHS Department for Guidance assess_hazards->ehs label_waste Label Waste Container Correctly ehs->label_waste segregate Segregate from Other Waste Streams label_waste->segregate ppe Wear Appropriate PPE segregate->ppe store Store Securely in Satellite Accumulation Area ppe->store pickup Arrange for EHS Waste Pickup store->pickup

Logical workflow for the safe disposal of research chemicals.

By adhering to these general safety principles and consulting with institutional experts, researchers can ensure the safe and compliant disposal of novel compounds like this compound, thereby protecting themselves, their colleagues, and the environment.

References

Essential Safety and Operational Guide for Handling Nor-Cerpegin

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for the handling of Nor-Cerpegin, a highly flammable and toxic chemical compound. Adherence to these procedures is essential to ensure the safety of all laboratory personnel and to mitigate the risk of accidental exposure or injury. The following information is intended for researchers, scientists, and drug development professionals.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance with the following primary risks: it is a highly flammable liquid and vapor, harmful if swallowed, toxic in contact with skin or if inhaled, and causes severe skin burns and eye damage.[1] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles and a face shield.To protect against splashes and vapors that can cause severe eye damage.[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene).To prevent skin contact, as the substance is toxic and can cause severe burns.[1][2]
Body Protection Long-sleeved lab coat or a chemical-resistant apron.To protect against skin exposure from spills and splashes.[1]
Footwear Closed-toe shoes or boots.To protect feet from spills and leaks.[3]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.To avoid inhalation of toxic vapors.[1][4]

Operational Plan: Step-by-Step Handling Procedure

The following workflow outlines the essential steps for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Ensure well-ventilated area (fume hood) gather_ppe Gather all required PPE prep_area->gather_ppe inspect_ppe Inspect PPE for integrity gather_ppe->inspect_ppe don_ppe Don PPE correctly inspect_ppe->don_ppe obtain_chemical Obtain this compound container don_ppe->obtain_chemical Proceed to handling ground_container Ground and bond container obtain_chemical->ground_container dispense Dispense using non-sparking tools ground_container->dispense close_container Tightly close container after use dispense->close_container decontaminate Decontaminate work surfaces close_container->decontaminate Proceed to cleanup doff_ppe Doff PPE in correct order decontaminate->doff_ppe dispose_waste Dispose of waste in labeled container doff_ppe->dispose_waste wash_hands Wash hands thoroughly dispose_waste->wash_hands

References

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体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。